molecular formula C8H16Cl2N2 B086810 1,4-Bis(2-chloroethyl)piperazine CAS No. 1009-85-4

1,4-Bis(2-chloroethyl)piperazine

Cat. No.: B086810
CAS No.: 1009-85-4
M. Wt: 211.13 g/mol
InChI Key: JPFYIYQIGQYIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(2-chloroethyl)piperazine is a useful research compound. Its molecular formula is C8H16Cl2N2 and its molecular weight is 211.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-bis(2-chloroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFYIYQIGQYIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143567
Record name Piperazine, 1,4-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-85-4
Record name 1,4-Bis(2-chloroethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,4-bis(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1,4-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(2-chloroethyl)piperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1,4-Bis(2-chloroethyl)piperazine. This compound is a key intermediate and byproduct in the synthesis of various biologically active piperazine derivatives. A thorough understanding of its characteristics is crucial for optimizing synthetic routes and for the development of novel therapeutics.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound
CAS Number 1009-85-4[1]
Molecular Formula C8H16Cl2N2[1][2]
Molecular Weight 211.13 g/mol [1][3]
Physical Form Solid
Purity 98%
Storage Sealed in dry, store in freezer, under -20°C; Storage temp. 4°C[1]
InChI 1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2
InChI Key JPFYIYQIGQYIMC-UHFFFAOYSA-N

Chemical Structure

This compound possesses a symmetrical structure characterized by a central piperazine ring. Each of the two nitrogen atoms of the piperazine ring is substituted with a 2-chloroethyl group (-CH2CH2Cl). The presence of these two reactive chloroethyl groups makes it a bifunctional alkylating agent.[4] This bifunctionality is key to its utility in the synthesis of more complex molecules and also contributes to its reactivity profile.[4]

The reactivity of the chloroethyl groups is a defining characteristic. These groups serve as electrophilic sites, making them susceptible to nucleophilic substitution.[5] The chlorine atom acts as a good leaving group, allowing for the formation of new bonds at these positions.[5] Furthermore, β-chloroethylamines like this compound can undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium ion.[5] This cyclization is often the rate-limiting step in reactions with nucleophiles.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of piperazine derivatives are essential for researchers in drug development. Below are representative protocols based on established methods.

Synthesis of this compound

The synthesis of this compound is often a challenge when the desired product is the monosubstituted 1-(2-chloroethyl)piperazine.[3] However, by adjusting reaction conditions, the formation of the disubstituted product can be favored. The primary synthetic route involves the N-alkylation of piperazine.[3]

Objective: To synthesize this compound via the N-alkylation of piperazine.

Materials:

  • Piperazine

  • A suitable chloroethylating agent (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane)

  • A non-nucleophilic base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve piperazine and the base in the chosen solvent within a reaction flask.

  • Add at least two equivalents of the chloroethylating agent to the mixture to favor disubstitution.

  • Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux) and stir.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent.

G Synthesis of this compound Piperazine Piperazine Reaction Reaction (Heating) Piperazine->Reaction ChloroethylatingAgent 2x Chloroethylating Agent (e.g., 1,2-dichloroethane) ChloroethylatingAgent->Reaction SolventBase Solvent + Base (e.g., Acetonitrile + K2CO3) SolventBase->Reaction Purification Purification (Recrystallization) Reaction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Characterization of Reaction Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for monitoring the progress of the reaction and assessing the purity of the final product.[3] It allows for the clear distinction between the monosubstituted and disubstituted piperazine products.[3]

Objective: To analyze the reaction mixture and determine the purity of the synthesized this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.[3]

Procedure:

  • Prepare standard solutions of known concentrations for 1-(2-chloroethyl)piperazine and, if available, this compound.[3]

  • Dilute a small aliquot of the reaction mixture in the mobile phase.[3]

  • Inject the prepared sample and standards onto the HPLC system.[3]

  • Monitor the elution profile at a suitable UV wavelength. The retention times for the mono- and disubstituted products will be distinct.

  • Quantify the components in the reaction mixture by comparing the peak areas to those of the standard solutions.

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Prepare Standard Solutions Injection Inject Sample and Standards StandardPrep->Injection SamplePrep Dilute Reaction Mixture SamplePrep->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Integrate Peak Areas Detection->PeakIntegration Quantification Quantify Components PeakIntegration->Quantification

References

An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-chloroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1,4-Bis(2-chloroethyl)piperazine Dihydrochloride, a bifunctional alkylating agent with applications in chemical synthesis and potential pharmacological relevance. This document details the core synthetic strategies, experimental protocols, and relevant biological context for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a nitrogen mustard derivative characterized by a central piperazine ring substituted with two 2-chloroethyl groups. As with other nitrogen mustards, the reactivity of the chloroethyl groups allows for the alkylation of nucleophiles, a property that underlies its chemical utility and biological activity. The dihydrochloride salt form enhances the compound's stability and solubility. This guide will explore the primary synthetic routes to this target compound, focusing on methodologies that are reproducible and scalable.

Synthetic Pathways

The synthesis of this compound Dihydrochloride can be approached through several strategic routes. The most common and practical methods involve either the direct dialkylation of piperazine or the modification of piperazine derivatives.

Route A: Dialkylation of Piperazine with a 2-Haloethanol followed by Chlorination

A robust and frequently employed method involves a two-step process starting from piperazine.

Step 1: Synthesis of 1,4-Bis(2-hydroxyethyl)piperazine

Piperazine is reacted with two equivalents of a 2-haloethanol, such as 2-chloroethanol, to yield 1,4-Bis(2-hydroxyethyl)piperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Step 2: Chlorination of 1,4-Bis(2-hydroxyethyl)piperazine

The resulting diol is then chlorinated using a suitable agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl groups with chlorine atoms. Subsequent treatment with hydrochloric acid affords the dihydrochloride salt.

Route B: Direct Dialkylation of Piperazine with a 1,2-Dihaloethane

A more direct approach involves the N-alkylation of piperazine with a suitable 1,2-dihaloethane, such as 1-bromo-2-chloroethane. To favor the formation of the disubstituted product, a stoichiometric excess of the alkylating agent is typically used. Controlling the reaction conditions is crucial to minimize the formation of the monosubstituted byproduct, 1-(2-chloroethyl)piperazine.

Route C: Synthesis from Diethanolamine

An alternative pathway begins with the chlorination of diethanolamine using thionyl chloride to produce bis(2-chloroethyl)amine hydrochloride. This intermediate can then undergo cyclization to form the piperazine ring. While this method is effective for producing certain N-substituted piperazines, its direct application for the synthesis of this compound requires specific conditions to promote the desired dimerization and cyclization.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations.

Protocol for the Synthesis of 1,4-Bis(2-hydroxyethyl)piperazine (from Route A)

Materials:

  • Piperazine

  • 2-Chloroethanol

  • Sodium carbonate

  • Ethanol (or other suitable solvent)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine in ethanol.

  • Add sodium carbonate to the solution.

  • Slowly add 2-chloroethanol (at least 2 molar equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-Bis(2-hydroxyethyl)piperazine.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol for the Synthesis of this compound Dihydrochloride (from Route A)

Materials:

  • 1,4-Bis(2-hydroxyethyl)piperazine

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Ethereal hydrochloric acid or HCl gas

Procedure:

  • In a fume hood, suspend or dissolve 1,4-Bis(2-hydroxyethyl)piperazine in an anhydrous solvent in a flask equipped with a dropping funnel and a reflux condenser connected to a gas trap.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (at least 2 molar equivalents) dropwise to the stirred mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and carefully quench any excess thionyl chloride by the slow addition of methanol.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Dissolve the crude product in a suitable solvent (e.g., ether) and precipitate the dihydrochloride salt by bubbling with dry HCl gas or by adding a solution of ethereal hydrochloric acid.

  • Collect the precipitate by filtration, wash with a cold, anhydrous solvent, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
PiperazineC₄H₁₀N₂86.14106-110
2-ChloroethanolC₂H₅ClO80.51-67
1,4-Bis(2-hydroxyethyl)piperazineC₈H₁₈N₂O₂174.24134-138
Thionyl chlorideSOCl₂118.97-104.5
This compound Dihydrochloride C₈H₁₈Cl₄N₂ 284.05 >300 (decomposes)
Spectroscopic Data for this compound Dihydrochloride
¹H NMR (Solvent: D₂O)δ (ppm): ~3.8-4.2 (m, 8H, -N-CH₂-CH₂-Cl), ~3.6-3.9 (m, 8H, piperazine ring protons)
¹³C NMR (Solvent: D₂O)δ (ppm): ~50-55 (piperazine ring carbons), ~55-60 (-N-CH₂-), ~40-45 (-CH₂-Cl)
IR (KBr, cm⁻¹)~2950-3050 (C-H stretch), ~2400-2700 (N-H⁺ stretch of hydrochloride), ~1450 (C-H bend), ~650-750 (C-Cl stretch)
Mass Spec. (ESI-MS)m/z: [M+H]⁺ calculated for C₈H₁₇Cl₂N₂⁺: 211.0769; found ~211.1

Note: Exact spectral shifts may vary depending on the solvent and instrument used.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the primary synthetic pathway (Route A) for this compound Dihydrochloride.

Synthesis_Workflow Piperazine Piperazine Intermediate 1,4-Bis(2-hydroxyethyl)piperazine Piperazine->Intermediate Base, Reflux Chloroethanol 2-Chloroethanol Chloroethanol->Intermediate Product_base This compound Intermediate->Product_base Reflux ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Product_base FinalProduct This compound Dihydrochloride Product_base->FinalProduct Ethereal HCl HCl HCl HCl->FinalProduct

Caption: Synthetic workflow for this compound Dihydrochloride.

Mechanism of Action: DNA Alkylation

As a nitrogen mustard, this compound is a bifunctional alkylating agent. Its cytotoxic effects are primarily attributed to its ability to cross-link DNA strands, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[1]

The mechanism involves the intramolecular cyclization of the chloroethyl groups to form highly reactive aziridinium ions. These electrophilic intermediates are then attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[2] The bifunctional nature of the molecule allows it to form both mono-adducts and inter- or intra-strand cross-links.

DNA_Alkylation cluster_0 Cellular Environment cluster_1 Cellular Response Molecule This compound Aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) Molecule->Aziridinium Spontaneous MonoAdduct Mono-adduct Formation Aziridinium->MonoAdduct Nucleophilic Attack DNA DNA (Guanine N7) DNA->MonoAdduct Crosslink Inter/Intra-strand Cross-link MonoAdduct->Crosslink Second Alkylation DDR DNA Damage Response (DDR) (ATM, ATR, DNA-PKcs) Crosslink->DDR Triggers Apoptosis Apoptosis DDR->Apoptosis Leads to

Caption: Simplified signaling pathway of DNA alkylation by nitrogen mustards.[1]

Conclusion

The synthesis of this compound Dihydrochloride is a well-established process that can be achieved through multiple synthetic routes. The two-step method involving the initial formation of 1,4-Bis(2-hydroxyethyl)piperazine followed by chlorination offers a reliable and controllable approach. The bifunctional nature of this nitrogen mustard makes it a compound of interest for further investigation into its potential applications in medicinal chemistry and as a cross-linking agent. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and evaluation of such compounds.

References

1,4-Bis(2-chloroethyl)piperazine reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 1,4-Bis(2-chloroethyl)piperazine with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a difunctional alkylating agent that serves as a versatile precursor in organic synthesis and pharmaceutical development. Its symmetrical structure, featuring two reactive chloroethyl arms, allows for the strategic synthesis of a diverse array of 1,4-disubstituted piperazine derivatives. The piperazine core is a privileged scaffold in medicinal chemistry, recognized for conferring favorable pharmacokinetic properties to drug candidates.[1] This guide provides a comprehensive overview of the core reactivity of this compound with various nucleophiles, detailed experimental protocols, and quantitative data to support synthetic strategy and optimization.

Core Reactivity and Mechanism

The reactivity of this compound is centered on its two electrophilic 2-chloroethyl groups. These groups are susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-nucleophile bonds. The primary reaction pathway is nucleophilic substitution, which can proceed through two main mechanisms depending on the reaction conditions and the nature of the nucleophile.[2]

2.1 Nucleophilic Substitution (S_N2)

The principal reaction is a bimolecular nucleophilic substitution (S_N2) mechanism. A nucleophile directly attacks the carbon atom bonded to the chlorine, displacing the chloride leaving group.[3] Given the bifunctional nature of the molecule, the reaction can result in either mono- or di-substituted products. Controlling the stoichiometry of the reactants is crucial for selectively achieving the desired product.[4]

2.2 Intramolecular Cyclization (Aziridinium Ion Formation)

Similar to other nitrogen mustards, the β-chloroethylamino moiety in this compound can undergo intramolecular cyclization.[2] The lone pair of electrons on the piperazine nitrogen attacks the adjacent carbon bearing the chlorine atom, forming a highly strained and reactive three-membered aziridinium ion intermediate. This intermediate is a potent electrophile that is rapidly attacked by nucleophiles, leading to the ring-opened, substituted product.[2] This pathway is often the rate-determining step, especially with weaker nucleophiles.[2]

G cluster_main Reactivity of this compound start This compound sn2 Direct S_N2 Attack start->sn2 Path A aziridinium Intramolecular Cyclization start->aziridinium Path B nuc Nucleophile (Nu:) nuc->sn2 mono_sub Mono-substituted Product sn2->mono_sub 1 eq. Nu: intermediate Aziridinium Ion Intermediate aziridinium->intermediate Rate-determining ring_opening Nucleophilic Ring Opening intermediate->ring_opening di_sub Di-substituted Product mono_sub->di_sub +1 eq. Nu: nuc2 Nucleophile (Nu:) nuc3 Nucleophile (Nu:) nuc3->ring_opening ring_opening->mono_sub

Caption: Reaction pathways for this compound.

Reactivity with Various Nucleophiles

The bifunctional nature of this compound allows it to react with a broad spectrum of nucleophiles, including amines, alcohols, and thiols, to yield diverse structural derivatives.[5] The outcome of these reactions is highly dependent on the reaction conditions and stoichiometry.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Product TypeYield (%)Reference
Primary AminesSubstituted AnilineAcetonitrile (ACN)DIPEA100-140Di-substitutedNot specified[3]
Primary AminesAliphatic AmineDMFK₂CO₃80-100Di-substitutedNot specified[3]
ThiolsThiophenolEthanolNaOEtRefluxDi-substitutedGood (implied)[6]
AlcoholsHydroxyacetophenoneDMFKOHRefluxDi-substituted77-79%[7]
HeterocyclesPiperazineMethanolTriethylamineRefluxDi-substitutedHigh (implied)[8]

Note: Specific yield data for di-substitution reactions starting from this compound is often reported in the context of synthesizing complex final molecules rather than the intermediate itself. The conditions listed are representative for achieving di-substitution.

Experimental Protocols

4.1 Protocol 1: General Synthesis of 1,4-Di-substituted Piperazines via Reaction with Primary Amines

This protocol outlines a general procedure for the di-substitution reaction with primary amines.[3]

Materials:

  • This compound

  • Primary Amine (e.g., substituted aniline) (2.2 equivalents)

  • Base (e.g., Diisopropylethylamine - DIPEA) (3.0 - 4.0 equivalents)

  • Solvent (e.g., Acetonitrile - ACN)

  • Dichloromethane (DCM) for extraction

  • Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube or pressure vessel, combine the primary amine (2.2 eq) and this compound (1.0 eq).

  • Add the base (e.g., DIPEA, 3.0-4.0 eq) to the mixture.

  • Add the solvent (e.g., ACN) to achieve a typical concentration of 0.1-0.5 M.

  • Seal the vessel and heat the reaction mixture to 100-140°C.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Partition the resulting residue between dichloromethane and water.[3]

  • Separate the layers and extract the aqueous phase with additional dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[3]

  • Purify the crude product via flash column chromatography to afford the desired 1,4-disubstituted piperazine derivative.

4.2 Protocol 2: Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a methodology for studying the reaction kinetics in real-time.[2]

Objective: To monitor the disappearance of reactants and the appearance of products over time to determine reaction rate constants.

Materials:

  • This compound

  • Nucleophile of interest

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR tube

  • NMR Spectrometer

Procedure:

  • Sample Preparation: Directly in an NMR tube, mix the this compound and the nucleophile in the chosen deuterated solvent at a known concentration.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular, predetermined time intervals.

  • Data Analysis:

    • Identify specific, non-overlapping peaks that correspond to the reactant and the product(s).

    • Integrate these characteristic peaks in each spectrum.

    • Use the integral values to determine the relative concentrations of the reactant and product(s) at each time point.

    • Plot concentration versus time data to determine the reaction kinetics and calculate the rate constants.[2]

G start Start reagents Combine Reactants: - this compound - Nucleophile (≥2 eq.) - Base & Solvent start->reagents reaction Heat Reaction Mixture (e.g., 80-140 °C) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, HPLC) purify->analyze end Pure Product analyze->end

Caption: A typical workflow for synthesis and purification.

Factors Influencing Reactivity and Selectivity

Controlling the reaction outcome—achieving mono- versus di-substitution—is a primary challenge. While this compound is inherently designed for di-substitution, selective mono-substitution can be attempted, though it is synthetically challenging and often requires using a large excess of the piperazine starting material during its initial synthesis to favor the mono-chloroethyl derivative.[4][9]

Key factors influencing the reaction with nucleophiles include:

  • Stoichiometry: Using two or more equivalents of a nucleophile will strongly favor the formation of the 1,4-disubstituted product.

  • Nucleophile Strength: Stronger nucleophiles will favor the direct S_N2 pathway and react more rapidly.[2]

  • Solvent: Polar aprotic solvents (e.g., DMF, ACN) are generally preferred for S_N2 reactions.[2][3] Polar protic solvents could potentially facilitate an S_N1-like mechanism.[2]

  • Temperature: Higher temperatures increase the reaction rate but may also lead to more side products.

G center Reaction Outcome mono Mono-substitution (Challenging) center->mono ~1:1 Ratio di Di-substitution (Favored) center->di ≥2:1 Ratio stoich Stoichiometry (Nucleophile:Substrate) stoich->center nuc_strength Nucleophile Strength nuc_strength->center solvent Solvent Polarity solvent->center temp Reaction Temperature temp->center

References

Navigating the Solubility of 1,4-Bis(2-chloroethyl)piperazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(2-chloroethyl)piperazine, a key chemical intermediate. Due to a scarcity of precise quantitative solubility data in publicly available literature, this document focuses on summarizing qualitative solubility information, presenting detailed experimental protocols for solubility determination, and illustrating a generalized workflow for these procedures. A thorough understanding of its solubility is critical for process chemistry, formulation development, and toxicological studies.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. Factors influencing solubility include the chemical structure of both the solute and the solvent, temperature, pressure, and the presence of other chemical species. For a molecule like this compound, the presence of the piperazine ring with its nitrogen atoms introduces polarity, while the chloroethyl groups are more non-polar in nature.

Qualitative Solubility Profile

The hydrochloride salt of a related compound, 1-(2-chloroethyl)piperazine, is noted to be soluble in isopropyl alcohol, where it is used as a recrystallization solvent.[2] It is sparingly soluble to insoluble in cold acetone, which is used as a washing solvent, implying low solubility at lower temperatures.[2] While not directly applicable to the free base, this information provides clues about the compound's behavior in protic and aprotic polar solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

Solvent ClassPredicted/Inferred Solubility of this compoundRationale & Notes
Polar Protic
Alcohols (e.g., Methanol, Ethanol, Isopropanol)Likely SolubleThe polar N-H and potential for hydrogen bonding in the piperazine ring, along with the polar C-N bonds, would facilitate interaction with protic solvents. Piperazine itself is soluble in ethanol and methanol.[1] The hydrochloride salt of a similar compound is soluble in isopropanol.[2]
WaterSparingly Soluble to InsolubleWhile the piperazine core has some affinity for water, the two non-polar chloroethyl groups would significantly decrease water solubility compared to unsubstituted piperazine.
Polar Aprotic
Acetone, AcetonitrileLikely Sparingly SolubleThese solvents can engage in dipole-dipole interactions. The hydrochloride salt of a related compound is sparingly soluble in cold acetone.[2]
Dichloromethane (DCM), ChloroformLikely SolubleThe chloroethyl groups would increase the affinity for chlorinated solvents.
Non-Polar
Hexane, TolueneLikely Insoluble to Sparingly SolubleThe overall polarity of the molecule due to the piperazine ring would likely limit its solubility in highly non-polar solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a solid organic compound like this compound in an organic solvent.

I. Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Pipettes and other standard laboratory glassware

II. General Procedure: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining equilibrium solubility.[3]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[3]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for the solubility test or a mobile phase for chromatography) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

III. Flowchart for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Determination_Workflow Workflow for Solubility Determination start Start: Obtain pure this compound and selected organic solvent add_excess Add excess solid to a known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter the supernatant using a syringe filter (e.g., 0.45 µm) sample->filter dilute Dilute the filtered sample to a known volume filter->dilute analyze Analyze the diluted sample using a validated method (e.g., HPLC, GC) dilute->analyze calculate Calculate solubility from the concentration and dilution factor analyze->calculate end End: Report solubility data (e.g., in mg/mL) calculate->end

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a qualitative understanding can be inferred from its chemical structure and the properties of related compounds. For drug development and process optimization, it is imperative to determine precise solubility through rigorous experimental methods like the shake-flask technique. The protocols and workflow provided in this guide offer a solid foundation for researchers to generate reliable and reproducible solubility data for this important chemical intermediate.

References

Spectroscopic and Mechanistic Analysis of 1,4-Bis(2-chloroethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and cytotoxic mechanism of 1,4-Bis(2-chloroethyl)piperazine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of analogous structures and general principles of spectroscopy. Detailed experimental protocols for obtaining such data are also provided.

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ) ppmMultiplicityNotes
¹H~ 2.7 - 2.9Triplet-CH₂-Cl
~ 2.5 - 2.7Triplet-N-CH₂-
~ 2.4 - 2.6Singlet (broad)Piperazine ring protons
¹³C~ 55 - 60--N-CH₂-
~ 50 - 55-Piperazine ring carbons
~ 40 - 45--CH₂-Cl

Note: Predicted shifts are relative to TMS (Tetramethylsilane) and would be influenced by the choice of deuterated solvent.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
Wave Number (cm⁻¹)IntensityVibration
2950 - 2800StrongC-H stretch (aliphatic)
1470 - 1440MediumC-H bend (scissoring)
1150 - 1050StrongC-N stretch
750 - 650StrongC-Cl stretch
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
m/zRelative AbundanceProposed Fragment
210/212/214Moderate[M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms)
175/177High[M - Cl]⁺
147High[M - CH₂CH₂Cl]⁺
84Very High[Piperazine+H]⁺
56High[C₄H₈]⁺ (from piperazine ring fragmentation)

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of piperazine compounds is as follows:[1]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[1]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[1]

  • ¹H NMR Acquisition:

    • Set the spectral width to a typical range for proton signals (e.g., 0-12 ppm).

    • Use a standard single 90° pulse sequence.[1]

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.[1]

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile derivatives like this compound.[1]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.[1]

  • Gas Chromatography (GC) Separation:

    • Injector: Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250°C).[1]

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).[1]

    • Oven Program: Start at a low temperature and gradually increase it to separate the compound based on its boiling point.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Use Electron Ionization (EI) at 70 eV to generate reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. Compare the isotopic cluster of chlorine-containing fragments with theoretical values.

Mechanism of Action and Biological Relevance

This compound belongs to the class of nitrogen mustards, which are known for their cytotoxic activity.[2][3] The biological activity of these compounds stems from their ability to act as potent DNA alkylating agents.[2]

The key mechanistic feature of β-chloroethylamines is their ability to undergo intramolecular cyclization to form a highly reactive and strained three-membered aziridinium ion.[3] This electrophilic intermediate readily reacts with nucleophiles. In a biological context, the nucleophilic sites on DNA bases, particularly the N7 position of guanine, are the primary targets.[2]

The presence of two chloroethyl groups in this compound allows for a two-step alkylation process. After the first alkylation event, the second chloroethyl group can form another aziridinium ion, leading to a second alkylation. This can result in the formation of highly cytotoxic DNA interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2][3]

Below are diagrams illustrating the general synthesis and the mechanism of DNA alkylation.

General Synthesis of this compound piperazine Piperazine product This compound piperazine->product Alkylation chloroethane 2-Chloroethanol chloroethane->product thionyl_chloride SOCl₂ thionyl_chloride->product

Caption: General synthetic route to this compound.

Mechanism of DNA Alkylation by this compound cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: DNA Alkylation cluster_2 Step 3: DNA Cross-linking BCEP This compound Aziridinium Aziridinium Ion Intermediate BCEP->Aziridinium Intramolecular Cyclization Alkylated_DNA Mono-alkylated DNA Aziridinium->Alkylated_DNA Nucleophilic Attack DNA DNA (Guanine-N7) DNA->Alkylated_DNA Crosslinked_DNA Interstrand Cross-linked DNA Alkylated_DNA->Crosslinked_DNA Second Alkylation Apoptosis Apoptosis Crosslinked_DNA->Apoptosis Induces

Caption: Mechanism of DNA alkylation by this compound.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 1,4-Bis(2-chloroethyl)piperazine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, particularly other bis(2-chloroethyl)amines and piperazine derivatives, to provide a well-informed perspective on its thermal behavior.

Executive Summary

Predicted Thermal Behavior and Stability

Based on the thermal properties of analogous compounds, the following thermal behavior is anticipated for this compound:

  • Decomposition Onset: The onset of thermal decomposition is likely to be above 190°C. For instance, the related compound Ethylbis(2-chloroethyl)amine decomposes at temperatures greater than 194°C[1].

  • Hazardous Decomposition Products: Upon heating to decomposition, the compound is expected to emit toxic fumes, including hydrogen chloride (HCl) and oxides of nitrogen (NOx)[1]. This is a common characteristic of nitrogen mustard compounds.

  • Influence of Moisture: The presence of water can facilitate the hydrolysis of the chloroethyl groups to hydroxyethyl groups, a degradation pathway that can be accelerated by increased temperatures[2].

Postulated Decomposition Pathways

The reactivity of the 2-chloroethyl group in piperazine derivatives is a critical factor in their thermal decomposition. The primary proposed pathways include:

  • Intramolecular Cyclization (Aziridinium Ion Formation): The most significant decomposition pathway for compounds containing a 2-chloroethyl-amine moiety is the intramolecular cyclization to form a highly reactive and unstable aziridinium ion intermediate. This is often the rate-determining step for subsequent reactions[3].

  • Elimination of Hydrogen Chloride: At elevated temperatures, nitrogen mustards can undergo the elimination of HCl, leading to the formation of unsaturated byproducts[4].

  • Hydrolysis: In the presence of moisture, the chloroethyl groups are susceptible to hydrolysis, resulting in the formation of 1,4-Bis(2-hydroxyethyl)piperazine and hydrochloric acid[2].

Experimental Protocols for Thermal Analysis (General Methodologies)

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended:

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, heat of fusion, and onset temperature of decomposition.

  • Methodology:

    • A small sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The temperature is ramped at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

    • The heat flow to the sample is monitored as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the sample loses mass due to decomposition and to quantify this mass loss.

  • Methodology:

    • A small sample (5-10 mg) of the compound is placed in a tared TGA pan (typically platinum or alumina).

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots percentage mass loss versus temperature.

Data Presentation (Hypothetical Data Based on Analogues)

The following tables present hypothetical quantitative data for this compound based on the expected behavior from analogous compounds. Note: This data is for illustrative purposes and must be confirmed by experimental analysis.

Thermal EventParameterPredicted Value RangeAnalytical Technique
MeltingOnset Temperature (°C)130 - 150DSC
Peak Temperature (°C)135 - 155DSC
DecompositionOnset Temperature (°C)> 190DSC (exotherm), TGA
Mass Loss (%)50 - 70 (up to 400°C)TGA

Visualizations

Logical Relationship of Decomposition Factors

The following diagram illustrates the key factors influencing the decomposition of this compound.

A This compound B Elevated Temperature C Presence of Moisture D Intramolecular Cyclization (Aziridinium Ion Formation) B->D Initiates E Elimination of HCl B->E Promotes F Hydrolysis C->F Enables G Toxic Fumes (HCl, NOx) D->G Leads to E->G Leads to

Caption: Factors influencing the decomposition of this compound.

Experimental Workflow for Thermal Analysis

This diagram outlines the typical workflow for assessing the thermal stability of a chemical compound.

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis A Weigh Sample (1-10 mg) B Seal in Pan (DSC) or Place in Pan (TGA) A->B C Differential Scanning Calorimetry (DSC) B->C D Thermogravimetric Analysis (TGA) B->D E Determine Melting Point & Decomposition Onset C->E F Quantify Mass Loss vs. Temperature D->F G Identify Decomposition Products (e.g., TGA-MS) F->G

Caption: Workflow for the thermal analysis of a chemical compound.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a review of analogous compounds provides valuable insights into its likely behavior. The presence of the bis(2-chloroethyl)amine functionality suggests a propensity for thermal decomposition at elevated temperatures, with key pathways involving intramolecular cyclization, HCl elimination, and hydrolysis. The generation of toxic fumes upon decomposition necessitates careful handling and storage of this compound. For definitive stability data, experimental analysis using DSC and TGA is strongly recommended. This guide serves as a foundational resource for researchers and professionals working with this and structurally related compounds, emphasizing the importance of thermal analysis in ensuring safe handling and predicting chemical reactivity.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents due to its favorable pharmacokinetic properties. 1,4-Bis(2-chloroethyl)piperazine, a difunctionalized derivative, represents a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. Its two reactive chloroethyl arms allow for the strategic introduction of the piperazine moiety, enabling the development of novel drugs targeting a range of diseases. This in-depth technical guide explores the core applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer agents, antipsychotics, and as a linker in Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its synthetic utility, quantitative biological data, detailed experimental protocols, and the signaling pathways influenced by its derivatives.

Introduction: The Significance of the Piperazine Moiety

The six-membered piperazine ring, with its two opposing nitrogen atoms, imparts several desirable properties to drug candidates.[1] These include:

  • Improved Physicochemical Properties: The basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.[1]

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid scaffold, allowing for the precise positioning of pharmacophoric groups to optimize interactions with biological targets.[1]

  • Synthetic Tractability: The secondary amine nature of the nitrogen atoms provides a convenient handle for chemical modification, facilitating the synthesis of large and diverse compound libraries.[2]

This compound leverages these advantages by providing two electrophilic sites for reaction, making it an ideal starting material for creating symmetrical or differentially substituted piperazine-containing molecules.[3]

Anticancer Applications: A Scaffold for Cytotoxicity

Derivatives of this compound have shown significant promise as anticancer agents. The chloroethyl groups can act as alkylating agents, cross-linking DNA and inducing apoptosis in a manner analogous to nitrogen mustards.[4] Furthermore, the piperazine core can be elaborated to target specific signaling pathways dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of various piperazine derivatives, highlighting the potential of this scaffold in oncology.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)TargetIC50 (nM)
Piperazine-based bis(thiazole) hybridCompound 9iHCT-116 (Colon)8.51EGFR1.2
HepG2 (Liver)22.02
MCF-7 (Breast)13.01
Piperazine-based bis(thiazole) hybridCompound 9aHCT-116 (Colon)9.98EGFR12.1
HepG2 (Liver)23.78
MCF-7 (Breast)13.67
Piperazine-based bis(thiosemicarbazone)Compound 7b--EGFR3.5
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazineMultiple DerivativesHUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver); MCF7, BT20, T47D, CAMA-1 (Breast); HCT-116 (Colon); KATO-3 (Gastric); MFE-296 (Endometrial)Various--
Methyl piperazine derivatives-A-549 (Lung)16.56 (Gefitinib)EGFR-
HCT-116 (Colon)10.51 (Gefitinib)
MIAPaCa-2 (Pancreatic)49.50 (Gefitinib)

Note: The bis(thiazole) and bis(thiosemicarbazone) hybrids were synthesized from 1,4-bis(chloroacetyl)piperazine, a close structural analog of this compound.[5]

Signaling Pathway: Inhibition of EGFR and PI3K/Akt/mTOR

Many cancers exhibit aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR pathway, which promotes cell proliferation and survival. Piperazine derivatives have been designed to inhibit these key signaling nodes.

EGFR_PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Piperazine Derivative Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

EGFR and PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocol: Synthesis of Piperazine-based bis(thiazole) Hybrids

This protocol is adapted from the synthesis of anticancer piperazine-based bis(thiazole) hybrids, starting from a derivative of this compound.[5]

Step 1: Synthesis of 1,4-bis(chloroacetyl)piperazine (3)

  • Dissolve piperazine (1 eq) in chloroform at 0 °C.

  • Slowly add chloroacetyl chloride (2 eq).

  • Stir the reaction mixture at 0 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitate and wash with cold chloroform to yield compound 3 .

Step 2: Synthesis of 1,4-bis(formylphenoxyacetamido)piperazines (5a,b)

  • React compound 3 with the potassium salt of ortho- or para-hydroxybenzaldehyde in DMF.

  • Heat the mixture under boiling conditions for 10 minutes.

  • Cool the reaction and pour into ice water.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent to obtain compounds 5a or 5b .

Step 3: Synthesis of bis-thiosemicarbazones (7a,b)

  • Reflux a mixture of the appropriate bis-aldehyde (5a or 5b ) and thiosemicarbazide (2 eq) in acetic acid.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the solid product by filtration.

Step 4: Synthesis of Piperazine-based bis(thiazole) Hybrids

  • Cyclize the bis-thiosemicarbazones (7a or 7b ) with two equivalents of α-haloketones.

  • The specific reaction conditions (solvent, temperature) will depend on the nature of the α-haloketone.

  • Purify the final product by column chromatography.

synthesis_workflow A Piperazine + Chloroacetyl Chloride B 1,4-bis(chloroacetyl)piperazine (3) A->B C Compound 3 + Hydroxybenzaldehyde derivative B->C D 1,4-bis(formylphenoxyacetamido)piperazines (5a,b) C->D E Compound 5a/b + Thiosemicarbazide D->E F bis-thiosemicarbazones (7a,b) E->F G Compound 7a/b + α-haloketone F->G H Piperazine-based bis(thiazole) Hybrids G->H

Synthetic Workflow for Piperazine-based Anticancer Agents.

Antipsychotic Applications: Targeting Dopamine Receptors

The piperazine scaffold is a common feature in many antipsychotic drugs, where it often plays a crucial role in binding to dopamine and serotonin receptors.[6] Derivatives of this compound are key intermediates in the synthesis of atypical antipsychotics like Aripiprazole.[7]

Quantitative Data: Dopamine Receptor Binding Affinity

The following table presents the binding affinities (Ki) of various piperazine derivatives for dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)
Compound 12b400.3
Compound 12c530.9
Compound 12e400.9
Compound 12g400.9
NGB 29041122.0
Compound 2993.30.7
Signaling Pathway: Dopamine D2 Receptor Antagonism

Atypical antipsychotics often act as partial agonists or antagonists at dopamine D2 receptors, modulating dopaminergic neurotransmission in the brain.

D2_receptor_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signaling Downstream Signaling D2R->Signaling Activates Antagonist Piperazine-based Antagonist Antagonist->D2R Blocks

Mechanism of Dopamine D2 Receptor Antagonism.
Experimental Protocol: Synthesis of 1-(Aryl)-4-(alkyl)piperazines

This generalized protocol outlines the synthesis of N-substituted piperazines, a key step in the preparation of many antipsychotic drugs.

  • Formation of the N-Aryl Piperazine:

    • React an appropriate aniline derivative with bis(2-chloroethyl)amine hydrochloride at elevated temperatures (130-190 °C) in a high-boiling solvent.

    • Monitor the reaction by TLC or LC-MS.

    • Work up the reaction by partitioning between an organic solvent and water.

    • Purify the 1-arylpiperazine intermediate by column chromatography or recrystallization.

  • N-Alkylation of the Piperazine:

    • Dissolve the 1-arylpiperazine and a suitable base (e.g., potassium carbonate) in a solvent like acetonitrile.

    • Add the desired alkyl halide (e.g., a derivative of this compound where one chloroethyl group has been modified).

    • Heat the reaction mixture and monitor its progress.

    • Upon completion, remove the solvent and purify the final product.

PROTAC Applications: A Versatile Linker for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[8] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The piperazine moiety is frequently incorporated into PROTAC linkers to enhance solubility and provide a rigid connection.[9] this compound is a valuable starting material for the synthesis of such linkers.[8]

Quantitative Data: PROTAC-mediated Protein Degradation

The following table shows the degradation efficiency of a PROTAC targeting PI3K and mTOR, which likely incorporates a piperazine-containing linker. DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation achieved.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)
GP262p110α (PI3K)MDA-MB-231227.471.3
p110γ (PI3K)MDA-MB-23142.2388.6
mTORMDA-MB-23145.474.9

Experimental Workflow: PROTAC Synthesis and Evaluation

protac_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A Target Protein Ligand D PROTAC Molecule A->D B This compound (Linker Precursor) B->D C E3 Ligase Ligand C->D E Treat Cells with PROTAC D->E Introduction into cells F Cell Lysis E->F G Western Blot / Mass Spectrometry F->G H Determine DC50 and Dmax G->H

Workflow for PROTAC Synthesis and Evaluation.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in medicinal chemistry. Its difunctional nature allows for the efficient synthesis of a wide range of piperazine-containing compounds with significant therapeutic potential. The applications highlighted in this guide—anticancer agents, antipsychotics, and PROTAC linkers—demonstrate the broad utility of this scaffold. Future research will likely focus on exploring novel substitutions on the piperazine ring to fine-tune pharmacological activity, improve selectivity, and overcome drug resistance. The continued use of this compound and its derivatives will undoubtedly contribute to the discovery and development of new and improved medicines.

References

Methodological & Application

Application Notes and Protocols for DNA Cross-linking using 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-chloroethyl)piperazine is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its chemical structure, featuring two reactive 2-chloroethyl groups, enables it to form covalent linkages with nucleophilic sites on macromolecules. In a biological context, its primary target is DNA, where it can induce both monoadducts and, more significantly, interstrand cross-links (ICLs). These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] This property makes this compound and related compounds valuable tools in cancer research and for studying DNA damage and repair pathways.

These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in inducing DNA cross-linking in cultured cells, and methods for assessing the cellular consequences of the induced DNA damage.

Mechanism of Action

The DNA cross-linking activity of this compound is initiated by an intramolecular cyclization of one of the 2-chloroethyl groups to form a highly reactive and unstable aziridinium ion.[3] This electrophilic intermediate then rapidly reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[4] Subsequently, the second 2-chloroethyl arm undergoes a similar cyclization to form another aziridinium ion, which then alkylates a nucleophilic site on the opposite DNA strand, often another guanine residue. This results in the formation of a stable interstrand cross-link, physically preventing the separation of the DNA double helix.[2][5]

The cellular response to DNA damage induced by nitrogen mustards involves the activation of complex signaling cascades.[1] The presence of ICLs triggers the DNA damage response (DDR), orchestrated by kinases such as ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[1] This signaling cascade leads to the phosphorylation of key effector proteins, including histone H2AX (to form γH2AX) and the tumor suppressor p53, which in turn mediate cell cycle arrest to allow for DNA repair.[6][7] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[7]

Data Presentation

Compound NameCell LineCancer TypeIC50 ValueReference
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)U87Glioblastoma< 50 nM[8]
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)HeLaCervical Cancer< 50 nM[8]
(4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301)HT29Colon Cancer~115 nM[9]
Piperazine-based bis(thiazole) derivative 9iHCT-116Colorectal Carcinoma1.2 nM[8]
Piperazine-based bis(thiazole) derivative 9iHepG2Hepatoblastoma22.02 ± 2.9 µM[8]
Piperazine-based bis(thiazole) derivative 9iMCF-7Breast Cancer13.01 ± 2.8 µM[8]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineVariousLiver, Breast, Colon, etc.Micromolar concentrations[10]

Experimental Protocols

Protocol 1: In Vitro DNA Cross-linking in Cultured Cells

This protocol outlines the steps for treating cultured mammalian cells with this compound to induce DNA interstrand cross-links.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), sterile

  • Cultured mammalian cells

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

Procedure:

  • Cell Seeding: Seed the desired number of cells into appropriate cell culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. A concentration of 10-100 mM is recommended. Store the stock solution at -20°C for short-term storage. Due to the reactive nature of the compound, fresh preparation is ideal.

  • Treatment Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. Based on data from analogous compounds, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[11]

  • Cell Treatment:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for a defined period. An initial incubation time of 1 to 4 hours at 37°C in a humidified incubator with 5% CO2 is a reasonable starting point.[11] The optimal time will depend on the cell type and the desired level of cross-linking.

  • Wash and Recovery:

    • After the incubation period, aspirate the treatment medium.

    • Wash the cells twice with sterile PBS to remove any residual compound.

    • Add fresh, pre-warmed complete culture medium.

  • Post-Treatment Incubation: Return the cells to the incubator for a recovery period. The length of this period will depend on the downstream analysis (e.g., 4-24 hours for DNA damage analysis, 24-72 hours for cell viability assays).[11]

Protocol 2: Detection of DNA Interstrand Cross-links using a Modified Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage. A modified version can be used to specifically detect ICLs. The principle is that ICLs will reduce the extent of DNA migration in the gel under denaturing conditions.

Materials:

  • Treated and control cells from Protocol 1

  • Low-melting-point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Preparation: Harvest the treated and control cells and resuspend them in PBS at an appropriate concentration.

  • Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. The presence of ICLs will retard the migration of DNA towards the anode.

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of ICLs. Quantify the comet tail moment or tail length using image analysis software. A decrease in tail length in treated cells compared to irradiated control cells (which will have strand breaks and thus longer tails) is indicative of ICL formation.[12]

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cell_seeding 1. Cell Seeding stock_prep 2. Stock Solution Preparation cell_seeding->stock_prep treatment_prep 3. Treatment Preparation stock_prep->treatment_prep cell_treatment 4. Cell Treatment treatment_prep->cell_treatment incubation 5. Incubation cell_treatment->incubation wash_recovery 6. Wash and Recovery incubation->wash_recovery post_incubation 7. Post-Treatment Incubation wash_recovery->post_incubation comet_assay Comet Assay for ICL Detection post_incubation->comet_assay viability_assay Cell Viability Assay (e.g., MTT) post_incubation->viability_assay western_blot Western Blot for DDR Proteins post_incubation->western_blot signaling_pathway cluster_compound Mechanism of Action cluster_ddr DNA Damage Response (DDR) cluster_outcome Cellular Outcome compound This compound aziridinium Aziridinium Ion Formation compound->aziridinium dna_alkylation DNA Alkylation (Guanine-N7) aziridinium->dna_alkylation icl_formation Interstrand Cross-link (ICL) Formation dna_alkylation->icl_formation ddr_sensors DDR Sensors (ATM, ATR, DNA-PKcs) icl_formation->ddr_sensors p53 p53 Phosphorylation ddr_sensors->p53 h2ax H2AX Phosphorylation (γH2AX) ddr_sensors->h2ax cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest dna_repair DNA Repair h2ax->dna_repair cell_cycle_arrest->dna_repair apoptosis Apoptosis cell_cycle_arrest->apoptosis If damage is severe dna_repair->apoptosis If repair fails

References

Application Notes: 1,4-Bis(2-chloroethyl)piperazine as a Bifunctional Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-chloroethyl)piperazine is a symmetrical, homobifunctional alkylating agent. Its structure features a central piperazine ring with two reactive 2-chloroethyl groups, enabling it to form covalent bonds with two nucleophilic residues, thereby acting as a cross-linker. This property makes it a valuable tool in chemical biology and drug development for studying molecular interactions, stabilizing protein complexes, and synthesizing complex biomolecular structures.

Unlike its monosubstituted counterpart, 1-(2-chloroethyl)piperazine, which is primarily used to introduce a piperazine moiety onto a single molecule, the bis-substituted version is designed to bridge two molecules or two different sites within the same molecule.[1] Its primary applications include the stabilization of protein-protein interactions, intramolecular cross-linking to study protein conformation, and notably, as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

Mechanism of Action

The cross-linking activity of this compound is driven by the high reactivity of its two chloroethyl "warheads".[4] The mechanism is analogous to that of other nitrogen mustards and involves two main pathways: direct nucleophilic substitution (SN2) or, more commonly, an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[5] This strained, three-membered ring is a potent electrophile that reacts rapidly with nucleophilic amino acid side chains such as the thiol group of cysteine or the primary amine of lysine.[4][6] The bifunctional nature allows for a sequential reaction, forming a stable covalent bridge between two such residues.

Mechanism_of_Action cluster_0 Step 1: Aziridinium Ion Formation (First Arm) cluster_1 Step 2: First Nucleophilic Attack cluster_2 Step 3: Second Arm Activation & Attack Crosslinker This compound Intermediate1 Reactive Aziridinium Ion Crosslinker->Intermediate1 - Cl⁻ Product1 Mono-alkylation Product Intermediate1->Product1 Nuc1 Nucleophile 1 (e.g., Protein-SH) Nuc1->Product1 Intermediate2 Second Aziridinium Ion Product1->Intermediate2 - Cl⁻ FinalProduct Cross-Linked Product Intermediate2->FinalProduct Nuc2 Nucleophile 2 (e.g., Protein-NH₂) Nuc2->FinalProduct

Mechanism of bifunctional cross-linking via aziridinium ion intermediates.

Applications

This compound is a versatile tool with several key applications:

  • PROTAC Synthesis: It can serve as a rigid linker component for connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][3] The piperazine core can enhance solubility and provides a defined spatial orientation, which is critical for the efficient formation of the ternary complex required for protein degradation.[7][8][9]

  • Protein-Protein Interaction Studies: By covalently linking proteins that are in close proximity, this agent can "capture" transient or weak interactions, allowing for their identification and analysis by techniques like SDS-PAGE and mass spectrometry.[10]

  • Intramolecular Cross-Linking: When used at dilute protein concentrations, it can create cross-links within a single protein or subunit, providing distance constraints that help elucidate its three-dimensional structure and conformational changes.[11]

Physicochemical and Reactivity Data

Proper experimental design requires understanding the properties of the cross-linking agent.

PropertyValueReference / Note
Molecular Formula C₈H₁₆Cl₂N₂[3]
Molecular Weight 211.13 g/mol [3]
CAS Number 1009-85-4[3]
Reactivity Two electrophilic chloroethyl groups[1]
Target Residues Cysteine (thiol), Lysine (amine)[4][6]
Reaction pH (amines) 7.0 - 9.0General protocol for amine-reactive cross-linkers
Reaction pH (thiols) 6.5 - 7.5General protocol for thiol-reactive cross-linkers
Solubility Soluble in organic solvents (DMSO, DMF)Common practice for cross-linker stock solutions

Hypothetical Data for Optimization of Protein Cross-Linking

The efficiency of cross-linking is dependent on reaction conditions. The following table presents hypothetical data for the cross-linking of two hypothetical proteins (Protein A, 50 kDa; Protein B, 70 kDa) to illustrate the effect of key parameters on the yield of the cross-linked A-B heterodimer (120 kDa).

Molar Ratio (Linker:Protein)pHTemperature (°C)Incubation Time (min)Yield of Cross-Linked Product (%)
10:17.5253015
20:1 7.5 25 30 35
50:17.5253032 (Increased intramolecular links)
20:16.5253010 (Suboptimal for amines)
20:18.5253040
20:17.5412025
20:17.5373045 (Risk of protein denaturation)

Data is hypothetical and for illustrative purposes only. Optimal conditions must be determined empirically for each specific system.

Experimental Protocols

Safety Precaution: this compound is a potent alkylating agent and should be handled with appropriate personal protective equipment (gloves, eye protection) in a well-ventilated chemical fume hood.

Protocol 1: Cross-Linking of Proteins via Amine Residues (Lysine)

This protocol is a general guideline for cross-linking protein complexes by targeting primary amines.[12]

Materials:

  • Protein sample (0.1-5 mg/mL) in an amine-free buffer (e.g., PBS, HEPES), pH 7.5-8.5.

  • This compound stock solution (e.g., 25 mM in anhydrous DMSO, prepared fresh).

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5).

Workflow_Amine_Crosslinking cluster_workflow Experimental Workflow start Prepare Protein Sample in Amine-Free Buffer (pH 7.5-8.5) add_linker Add Cross-linker Stock (20-50 fold molar excess) start->add_linker incubate Incubate Reaction (30-60 min at RT or 2h at 4°C) add_linker->incubate quench Quench Reaction (add Tris or Glycine to 20-50 mM final conc.) incubate->quench incubate_quench Incubate 15 min at RT quench->incubate_quench analyze Analyze Sample (SDS-PAGE, Mass Spec) incubate_quench->analyze end Analysis Complete analyze->end

Workflow for amine-reactive protein cross-linking.

Procedure:

  • Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris), which would compete in the reaction.

  • Cross-Linking Reaction: Add the desired molar excess of the this compound stock solution to the protein sample. A 20- to 50-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Gentle mixing can improve efficiency.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted cross-linker.

  • Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure the reaction is fully quenched.

  • Analysis: The cross-linked sample is now ready for downstream analysis by SDS-PAGE, Western blot, or mass spectrometry.

Protocol 2: General Synthesis of a PROTAC

This protocol outlines the conceptual steps for using this compound to link two different ligands. This typically involves a sequential, two-step nucleophilic substitution.

Materials:

  • Target Protein Ligand (Ligand A) with a nucleophilic handle (e.g., -NH₂, -SH, -OH).

  • E3 Ligase Ligand (Ligand B) with a nucleophilic handle.

  • This compound.

  • Anhydrous solvent (e.g., DMF, DMSO).

  • Non-nucleophilic base (e.g., DIPEA).

PROTAC_Synthesis_Logic cluster_assembly PROTAC Assembly linker This compound step1 Step 1: React Ligand A with Linker linker->step1 ligandA Ligand A (Binds Target Protein) ligandA->step1 ligandB Ligand B (Binds E3 Ligase) step3 Step 3: React Intermediate with Ligand B ligandB->step3 protac PROTAC Molecule step2 Step 2: Purify Intermediate step1->step2 step2->step3 step4 Step 4: Final Purification step3->step4 step4->protac

Logical workflow for synthesizing a PROTAC using the bifunctional linker.

Procedure:

  • First Conjugation: React Ligand A with a slight molar excess of this compound in an anhydrous solvent containing a non-nucleophilic base (e.g., DIPEA) to drive the reaction. The reaction is typically performed at elevated temperatures (e.g., 60-80°C). Monitor the reaction by LC-MS until mono-substitution is maximized.

  • Purification: Purify the resulting Ligand A-linker intermediate using chromatography (e.g., HPLC) to remove unreacted starting materials and the di-substituted byproduct.

  • Second Conjugation: React the purified intermediate with Ligand B under similar reaction conditions (anhydrous solvent, base, heat).

  • Final Purification: Purify the final PROTAC conjugate using HPLC.

  • Characterization: Confirm the structure and purity of the final product using LC-MS and NMR.

References

Application Notes: Synthesis of Symmetrical 1,4-Disubstituted Piperazine Derivatives Using 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Bis(2-chloroethyl)piperazine is a versatile bifunctional alkylating agent widely employed in synthetic and medicinal chemistry. Its symmetrical structure, featuring two reactive chloroethyl arms, makes it an ideal scaffold for the synthesis of a diverse array of 1,4-disubstituted piperazine derivatives.[1] These derivatives are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The piperazine moiety is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of molecules.[2]

This document provides detailed protocols and application notes for conducting alkylation reactions with this compound, focusing on reaction optimization, product characterization, and experimental workflows.

Core Principles of Reactivity

The primary reaction pathway for this compound involves a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this reaction, a nucleophile attacks the electrophilic carbon atom adjacent to the chlorine, displacing the chloride leaving group. Due to the presence of two chloroethyl groups, the reaction can be controlled to produce symmetrical 1,4-disubstituted products.

A key feature of the reactivity of β-chloroethylamines is their ability to undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium ion.[3] This intermediate is a potent electrophile that is readily attacked by nucleophiles. This pathway is often the rate-limiting step, particularly in reactions involving weaker nucleophiles.[3]

Key Reaction Parameters:

  • Nucleophile: A wide range of nucleophiles can be used, including primary and secondary amines, phenols, thiols, and anilines.[1][2] Stronger nucleophiles generally favor a direct SN2 displacement.[3]

  • Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the nucleophile.[4] Common non-nucleophilic bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA).[4][5][6] The choice of a milder base can help minimize side reactions.[7]

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are commonly used to facilitate the reaction.[5][7]

  • Temperature: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the nucleophile.[8] Careful optimization is necessary, as higher temperatures can sometimes lead to increased formation of byproducts.[7]

General Alkylation Reaction Scheme cluster_product Product R1 This compound Nu 2 Nu-H (Nucleophile) Conditions + Base + Solvent + Heat (Δ) P1 1,4-Bis(2-ethyl-Nu)piperazine Conditions->P1 S N 2 Reaction

Caption: General SN2 reaction of this compound.

Experimental Protocols

Safety Note: this compound and related alkylating agents are hazardous substances. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: General Synthesis of 1,4-Bis(2-aryloxyethyl)piperazine

This protocol describes a general method for the reaction of this compound with a phenolic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Potassium Iodide (KI), catalytic amount (0.1 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (2.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide.

  • Add anhydrous DMF to dissolve the reactants (typically at a concentration of 0.2-0.5 M).

  • Add this compound (1.0 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted piperazine derivative.

Protocol 2: Synthesis of 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine[6]

This protocol is adapted from the synthesis of a symmetrically disubstituted piperazine derivative using a mesylate precursor, illustrating a common synthetic strategy.[6]

Materials:

  • (-)-Nopol mesylate (2.0 eq)

  • Piperazine (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN)

  • Brine

Procedure:

  • A mixture of (-)-nopol mesylate (2.05 mmol), piperazine (1.02 mmol), and K₂CO₃ (2.05 mmol) in MeCN (20 mL) is refluxed for 4 hours.[6]

  • After cooling, the reaction mixture is washed with brine (3 x 20 mL).[6]

  • The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.[6]

  • The residue is purified by silica gel column chromatography (eluent: hexane/EtOAc gradient) to yield the final product.[6]

Data Presentation

The selection of reaction conditions significantly impacts the yield of the desired 1,4-disubstituted product. The following table summarizes representative conditions and outcomes for alkylation reactions involving piperazine scaffolds.

Starting MaterialNucleophile/ReagentBaseSolventTemperatureTimeYield (%)Reference
(-)-Nopol Mesylate + PiperazinePiperazineK₂CO₃MeCNReflux4 h75%[6]
1,4-Bis(chloroacetyl)piperazine2-HydroxybenzaldehydeK₂CO₃DMFBoiling10 min~60%[9]
Ethyl N-(2-azidoacetyl)-N-aryl acetate(Intramolecular)PPh₃THFRT4 h59%[10]
1-(Aryl)piperazine-2,5-dione4-Methoxybenzoyl chloride----80%[10]
Bis-thiosemicarbazones + α-haloketonesα-haloketones----Good[9]

Product Characterization

Confirmation of the successful synthesis and purity of 1,4-disubstituted piperazine derivatives is crucial. A combination of analytical techniques is typically employed.

Product Analysis Workflow cluster_spectroscopy Structure Verification Crude Crude Product TLC TLC / LC-MS (Reaction Monitoring & Purity Check) Crude->TLC Purification Purification (Column Chromatography or Recrystallization) TLC->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS HPLC Final Purity Assessment (HPLC) Pure->HPLC Representative Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A (e.g., PI3K) Receptor->Kinase1 activates Kinase2 Kinase B (e.g., Akt) Kinase1->Kinase2 activates Effector Downstream Effector Kinase2->Effector activates Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor Piperazine-based Covalent Inhibitor Inhibitor->Kinase2 covalently binds & inhibits

References

Application Note: HPLC Method for Purity Analysis of 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 1,4-Bis(2-chloroethyl)piperazine, a critical intermediate in the synthesis of various pharmaceutical compounds. The described reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main compound from its potential impurities and degradation products. This protocol provides a comprehensive guide for researchers and quality control analysts in pharmaceutical development and manufacturing.

Introduction

This compound is a bifunctional alkylating agent and a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). Due to its reactive nature, ensuring the purity and stability of this compound is paramount for the quality and safety of the final drug product. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds.[1] This application note outlines a specific, sensitive, and accurate RP-HPLC method for the purity determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Potassium dihydrogen phosphate (analytical grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 20 minutes
Preparation of Solutions
  • Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 volume ratio. Degas the mobile phase prior to use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard solution and then the sample solution into the chromatograph.

  • Data Acquisition and Processing: Record the chromatograms and integrate the peak areas.

Calculation of Purity

The purity of the this compound sample is calculated as a percentage using the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes the expected system suitability results and hypothetical purity analysis data for a sample.

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 20005500
RSD of Peak Area (n=5) ≤ 2.0%0.8%
Retention Time (min) Approx. 6.56.48
Sample Purity (%) Report Value99.5%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow A 1. Solution Preparation (Mobile Phase, Standard, Sample) B 2. HPLC System Setup (Column Installation, System Purge) A->B C 3. System Equilibration (Run mobile phase until baseline is stable) B->C D 4. System Suitability Test (Inject Standard 5 times) C->D E 5. Analysis (Inject Blank, Standard, and Sample) D->E D_check RSD <= 2.0% ? D->D_check F 6. Data Acquisition (Record Chromatograms) E->F G 7. Data Processing & Purity Calculation F->G H 8. Final Report Generation G->H D_check->B No (Troubleshoot & Re-equilibrate) D_check->E Yes

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described HPLC method provides a reliable and robust approach for the purity determination of this compound. This method is suitable for routine quality control and stability studies in pharmaceutical research and development. The method should be validated according to ICH guidelines before its implementation in a regulated environment.

References

Application Note: A Robust LC-MS/MS Protocol for the Identification and Quantification of 1,4-Bis(2-chloroethyl)piperazine Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-chloroethyl)piperazine is a bifunctional alkylating agent with structural similarities to nitrogen mustards, a class of compounds used in chemotherapy but also of concern as potential genotoxic agents. Its ability to form covalent adducts with biological macromolecules, such as DNA and proteins, is central to its mechanism of action and toxicity. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and specific identification and quantification of this compound adducts with DNA and proteins. The described methodologies are essential for researchers in drug development, toxicology, and molecular medicine to assess the extent of DNA damage and protein modification, thereby enabling a deeper understanding of the compound's efficacy and safety profile.

Introduction

As a bifunctional alkylating agent, this compound can form both mono-adducts and cross-links with nucleophilic sites on biological molecules.[1] The primary target on DNA is the N7 position of guanine, which is the most nucleophilic site in DNA.[2] Alkylation at this site can lead to depurination and strand breaks, contributing to cytotoxicity and mutagenicity.[3] In proteins, the thiol group of cysteine residues is a primary target for alkylation.[4] The formation of these adducts can alter protein structure and function, leading to downstream biological effects.

The low abundance of these adducts in biological matrices necessitates highly sensitive and selective analytical techniques for their detection and quantification.[5] LC-MS/MS, particularly with electrospray ionization (ESI) and operated in Multiple Reaction Monitoring (MRM) mode, has become the gold standard for this purpose, offering excellent specificity and low detection limits.[6][7] This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of both DNA and protein adducts of this compound.

Experimental Protocols

Part 1: Analysis of DNA Adducts

This protocol focuses on the identification of the N7-guanine adduct of this compound following enzymatic hydrolysis of DNA to individual nucleosides.

1.1. DNA Isolation and Hydrolysis

  • DNA Isolation: Extract DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods to ensure high purity.

  • Enzymatic Digestion:

    • To 50 µg of purified DNA, add a cocktail of enzymes for complete digestion to nucleosides. A typical combination includes DNase I, Nuclease P1, and alkaline phosphatase.

    • Incubate the mixture at 37°C for 24 hours to ensure complete hydrolysis.

    • After digestion, precipitate proteins by adding two volumes of cold ethanol and centrifuge to pellet the protein debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the nucleoside adducts with methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

1.2. LC-MS/MS Analysis of DNA Adducts

  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Employ a suitable gradient to separate the adducts from the more abundant unmodified nucleosides. A representative gradient is shown in the table below.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: The key to identifying nucleoside adducts is the characteristic neutral loss of the deoxyribose sugar (116.0474 Da).[8][9] The precursor ion will be the protonated molecular weight of the adduct, and the product ion will be the protonated adducted guanine base.

Part 2: Analysis of Protein Adducts

This protocol is designed to identify the cysteine adduct of this compound after proteolytic digestion of total protein.

2.1. Protein Extraction and Digestion

  • Protein Extraction: Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors.

  • Denaturation, Reduction, and Alkylation:

    • Denature the proteins using urea or another suitable denaturant.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 30 minutes.

    • Alkylate free cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 30 minutes. This step is to block unmodified cysteines.

  • Proteolytic Digestion:

    • Dilute the protein sample to reduce the urea concentration.

    • Add trypsin or Proteinase K and incubate overnight at 37°C to digest the proteins into peptides.[10][11]

  • SPE Cleanup:

    • Perform SPE cleanup of the peptide mixture using a C18 cartridge as described for DNA adducts.

    • Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2.2. LC-MS/MS Analysis of Protein Adducts

  • Liquid Chromatography (LC):

    • Utilize similar LC conditions as for DNA adducts, with potential optimization of the gradient for peptide separation.

  • Mass Spectrometry (MS):

    • Ionization: ESI in positive ion mode.

    • Scan Mode: MRM for quantification of the target adducted peptide.

    • MRM Transitions: The precursor ion will be the protonated molecular weight of the peptide containing the cysteine adduct. The product ions will be specific fragment ions (b- and y-ions) of that peptide.

Data Presentation

Table 1: Representative LC Gradient for Adduct Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

Table 2: Proposed MRM Transitions for this compound Adducts

Adduct TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N7-Guanine Mono-adduct (deglycosylated)[Calculated M+H]⁺[Adducted Guanine+H]⁺Optimized empirically
Guanine-Guanine Cross-link (deglycosylated)[Calculated M+H]⁺[Fragment ion]⁺Optimized empirically
Cysteine Adducted Peptide[Calculated M+H]⁺[b- or y-ion fragment]⁺Optimized empirically

Table 3: Example Quantitative Performance Data for Nitrogen Mustard Adducts

ParameterN7-Guanine AdductsCysteine Adducts
Limit of Detection (LOD) 0.015 - 0.5 fmol on-column[3][12]~1.74 ng/mL[13]
Limit of Quantitation (LOQ) 0.05 - 2.0 fmol on-column[3][12]3.00 ng/mL[10][11]
Linear Range 16 fmol - 33 pmol[14]3.00 - 200 ng/mL[10][11]
Precision (%RSD) < 15%< 15%[10][11]
Accuracy 85-115%85-115%[10][11]

Visualizations

experimental_workflow_dna cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion (DNase I, Nuclease P1, Alkaline Phosphatase) DNA_Isolation->Enzymatic_Digestion SPE_Cleanup Solid-Phase Extraction (C18 Cleanup) Enzymatic_Digestion->SPE_Cleanup LC_MS_MS LC-MS/MS Analysis (UPLC-ESI-MRM) SPE_Cleanup->LC_MS_MS Reconstituted Sample Data_Analysis Data Analysis (Quantification) LC_MS_MS->Data_Analysis

Caption: Workflow for the analysis of DNA adducts.

experimental_workflow_protein cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Extraction Protein Extraction Denature_Reduce_Alkylate Denaturation, Reduction (DTT), and Alkylation (IAA) Protein_Extraction->Denature_Reduce_Alkylate Proteolytic_Digestion Proteolytic Digestion (Trypsin or Proteinase K) Denature_Reduce_Alkylate->Proteolytic_Digestion SPE_Cleanup_Protein Solid-Phase Extraction (C18 Cleanup) Proteolytic_Digestion->SPE_Cleanup_Protein LC_MS_MS_Protein LC-MS/MS Analysis (UPLC-ESI-MRM) SPE_Cleanup_Protein->LC_MS_MS_Protein Reconstituted Peptides Data_Analysis_Protein Data Analysis (Quantification) LC_MS_MS_Protein->Data_Analysis_Protein

Caption: Workflow for the analysis of protein adducts.

signaling_pathway cluster_cellular Cellular Environment cluster_consequences Biological Consequences Agent This compound DNA DNA (Guanine-N7) Agent->DNA Protein Protein (Cysteine) Agent->Protein DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Protein_Adduct Protein Adduct Formation Protein->Protein_Adduct DNA_Damage DNA Damage (Depurination, Strand Breaks) DNA_Adduct->DNA_Damage Protein_Dysfunction Altered Protein Function Protein_Adduct->Protein_Dysfunction Cytotoxicity Cytotoxicity & Mutagenesis DNA_Damage->Cytotoxicity Protein_Dysfunction->Cytotoxicity

Caption: Logical relationship of adduct formation.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound adducts with DNA and proteins. The detailed protocols for sample preparation and analysis, combined with representative quantitative data and workflow visualizations, offer a valuable resource for researchers. The high sensitivity and specificity of the described methods are crucial for accurately assessing the molecular interactions of this bifunctional alkylating agent, which is fundamental for its evaluation in both therapeutic and toxicological contexts. The successful implementation of these protocols will aid in elucidating the mechanisms of action and in defining the safety profile of this compound and related compounds.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-chloroethyl)piperazine is a bifunctional alkylating agent with potential applications in cancer chemotherapy.[1] Such agents exert their cytotoxic effects primarily by forming covalent bonds with cellular macromolecules, most notably DNA.[2] The formation of DNA interstrand cross-links disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound, a critical step in the preclinical evaluation of this compound.

The following protocols describe three key assays to evaluate the cytotoxic and apoptotic effects of this compound:

  • MTT Assay: To determine cell viability and metabolic activity.

  • LDH Cytotoxicity Assay: To quantify cell membrane integrity.

  • Caspase-3 Activity Assay: To measure a key mediator of apoptosis.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

This compound, as a bifunctional alkylating agent, is anticipated to induce cytotoxicity through the formation of DNA adducts. The two reactive chloroethyl groups can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[5] This can result in the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and transcription.[3][6]

The cellular response to this DNA damage typically involves the activation of DNA damage response (DDR) pathways.[7][8] If the damage is irreparable, cells are directed towards apoptosis. This process is often mediated by the p53 tumor suppressor protein and the mismatch repair (MMR) pathway, which can recognize the DNA adducts and signal for cell death.[9] The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave essential cellular proteins and lead to the dismantling of the cell.[10]

Data Presentation: Representative Cytotoxicity Data

While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table presents data for a structurally related bifunctional alkylating agent, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (NSC 80096), from the NCI-60 human tumor cell line screen.[11] This data provides a representative example of the expected potency and differential sensitivity of cancer cell lines to this class of compounds.

Cell LineCancer TypeGI50 (µM)TGI (µM)LC50 (µM)
Leukemia
CCRF-CEMLeukemia0.0380.130.44
HL-60(TB)Leukemia0.0450.160.58
K-562Leukemia0.0560.200.71
MOLT-4Leukemia0.0350.120.41
RPMI-8226Leukemia0.0620.220.78
SRLeukemia0.0410.140.50
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung0.120.421.49
EKVXNon-Small Cell Lung0.0880.311.10
HOP-62Non-Small Cell Lung0.0950.341.20
HOP-92Non-Small Cell Lung0.110.391.38
NCI-H226Non-Small Cell Lung0.100.361.28
NCI-H23Non-Small Cell Lung0.130.461.63
NCI-H322MNon-Small Cell Lung0.0910.321.14
NCI-H460Non-Small Cell Lung0.0790.280.99
NCI-H522Non-Small Cell Lung0.140.501.77
Colon Cancer
COLO 205Colon0.0830.291.03
DLD-1Colon0.0970.341.21
HCT-116Colon0.0750.260.93
HCT-15Colon0.110.391.38
HT29Colon0.120.421.49
KM12Colon0.0890.311.11
SW-620Colon0.100.351.24

GI50: Concentration resulting in 50% growth inhibition. TGI: Concentration resulting in total growth inhibition. LC50: Concentration resulting in 50% cell killing. Data is for the related compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (NSC 80096) and is intended for illustrative purposes.[11]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[13][14]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., HCT-116, A549)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[15][16]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Lysis solution (e.g., 1% Triton X-100)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with lysis solution 30 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[7] The assay utilizes a specific substrate that is cleaved by active caspase-3 to produce a colorimetric or fluorometric signal.

Materials:

  • 96-well plates (black plates for fluorescent assays)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Cell Lysis: After the desired incubation period, centrifuge the plate and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Lysate Collection: Centrifuge the plate at 800 x g for 10 minutes. Transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate.

  • Reaction Setup: Add 50 µL of reaction buffer (containing DTT) to each well containing the cell lysate.

  • Substrate Addition: Add 5 µL of the caspase-3 substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement:

    • Colorimetric: Measure the absorbance at 405 nm.

    • Fluorometric: Measure the fluorescence with excitation at 380 nm and emission between 420-460 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the results from the treated samples to the untreated control.

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Cytotoxicity and Apoptosis Assays cluster_analysis 4. Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Prepare Serial Dilutions of This compound treatment Treat cells with compound (e.g., 24, 48, 72 hours) cell_seeding->treatment compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay data_analysis Calculate % Viability, % Cytotoxicity, and Caspase Activity mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis ic50 Determine IC50 values data_analysis->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway Proposed Signaling Pathway for this compound-Induced Apoptosis compound This compound dna_damage DNA Interstrand Cross-links compound->dna_damage ddr DNA Damage Response (DDR) (e.g., ATM/ATR) dna_damage->ddr p53 p53 Activation ddr->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondria Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: DNA damage-induced apoptosis pathway.

References

Application of 1,4-Bis(2-chloroethyl)piperazine in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-chloroethyl)piperazine is a bifunctional alkylating agent with a structure suggestive of potential anticancer activity. The presence of two reactive 2-chloroethyl groups attached to a central piperazine ring allows for the formation of covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This can lead to DNA damage, induction of cell cycle arrest, and ultimately, apoptosis. While extensive research on various piperazine derivatives has demonstrated significant cytotoxic effects against a multitude of cancer cell lines, specific public domain data on this compound is limited. This document provides a detailed guide for researchers interested in investigating its anticancer potential, including protocols for key experiments and illustrative data from studies on structurally related piperazine compounds. The methodologies outlined here are intended to serve as a comprehensive framework for the in vitro evaluation of this compound and other novel piperazine derivatives.

Postulated Mechanism of Action

The cytotoxic effects of this compound are presumed to be mediated by its ability to act as a DNA alkylating agent. The chloroethyl groups can undergo intramolecular cyclization to form highly reactive aziridinium ions, which then readily react with nucleophilic sites on DNA bases. This can result in DNA cross-linking (both inter- and intrastrand), leading to the activation of DNA damage response pathways, cell cycle arrest, and the induction of apoptosis.

Data Presentation: Cytotoxicity of Structurally Related Piperazine Derivatives

Table 1: Growth Inhibitory (GI50) Activity of a Novel Piperazine Derivative

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
HeLaCervical Cancer0.06 - 0.16
VariousOther Cancer Cell Lines0.06 - 0.16

Data from a study on a novel piperazine derivative that inhibits multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL.[1]

Table 2: Cytotoxicity (IC50) of Piperazine-based Bis(thiazole/thiadiazole) Hybrids

CompoundHCT-116 (Colon Carcinoma) IC50 (µM)HepG2 (Hepatoblastoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
9a 9.98 ± 2.023.78 ± 4.013.67 ± 2.3
9i 8.51 ± 2.522.02 ± 2.913.01 ± 2.8

These compounds were synthesized using 1,4-bis(chloroacetyl)piperazine as a starting material.[2]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, and collect the cell pellet by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.

Visualizations

Experimental Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Cell Line Seeding (96-well plates) B Treatment with this compound (Concentration Gradient) A->B C MTT Assay (48-72h incubation) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Select IC50 concentration F Cell Cycle Analysis (PI Staining) D->F G Western Blot Analysis (Signaling Pathway Proteins) D->G

Caption: A typical experimental workflow for evaluating the anticancer potential of a novel compound.

Postulated Signaling Pathway for Chloroethylpiperazine-induced Apoptosis

G cluster_0 Cellular Response to DNA Damage cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest A This compound B DNA Alkylation & Cross-linking A->B C DNA Damage B->C D Activation of DNA Damage Sensors (e.g., ATM/ATR) C->D E p53 Activation D->E M G1/S or G2/M Arrest D->M F Bax/Bak Activation E->F K p21 Upregulation E->K G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Caspase Activation (Caspase-9, Caspase-3) H->I J Apoptosis I->J L CDK Inhibition K->L L->M

Caption: A simplified diagram of the potential signaling cascade initiated by DNA damage.

Conclusion

This compound holds promise as a potential anticancer agent due to its bifunctional alkylating nature. The protocols and illustrative data from related compounds provided in this document offer a robust starting point for the comprehensive in vitro evaluation of its efficacy and mechanism of action. Further studies are warranted to elucidate its specific cytotoxic profile, its effects on various cancer cell lines, and the signaling pathways it modulates. Such investigations will be crucial in determining its potential for future drug development.

References

The Strategic Utility of 1,4-Bis(2-chloroethyl)piperazine in the Synthesis of Novel Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,4-Bis(2-chloroethyl)piperazine is a bifunctional alkylating agent that serves as a versatile scaffold in the synthesis of a diverse array of pharmacologically active compounds. Its symmetrical structure, featuring two reactive chloroethyl arms, allows for the strategic introduction of the piperazine moiety as a central linker to various pharmacophores. This unique characteristic has been exploited in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. The piperazine core is a common structural motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of compounds with significant biological activity.

Application Notes

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic substitution reactions at the terminal carbons of the chloroethyl groups. This allows for the facile connection of two molecules of a nucleophile or two different nucleophiles to the central piperazine ring. This bifunctionality is key to creating symmetrical or asymmetrical molecules with potential for enhanced target binding or novel pharmacological profiles.

A closely related and commonly used starting material is 1,4-bis(chloroacetyl)piperazine, which offers a similar bifunctional scaffold for the synthesis of complex molecules.[1][2] The chloroacetyl groups are also highly reactive towards nucleophiles, leading to the formation of various heterocyclic hybrids with potent anticancer activities.[1]

Key Therapeutic Areas:

  • Anticancer Agents: Piperazine derivatives have been extensively investigated for their anticancer properties.[3] Compounds synthesized from bis-functionalized piperazines have been shown to induce apoptosis in cancer cells and interfere with key signaling pathways. For instance, novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids have demonstrated significant cytotoxicity against various cancer cell lines.[1] Furthermore, piperazine (2-chloroethyl)-1-nitrosourea analogs have been designed as potent anticancer agents.[4]

  • Analgesic Compounds: The piperazine scaffold is also a key component in the development of new analgesics. Symmetrical esters of 1,4-bis-(3'-phenyl-3'-hydroxypropyl)-piperazine have been synthesized and shown to possess significant analgesic effects.[5]

  • Antipsychotic Agents: The piperazine ring is a well-established pharmacophore in many antipsychotic drugs, contributing to their interaction with dopamine and serotonin receptors.[6][7] While many syntheses start with mono-substituted piperazines, the principles of nucleophilic substitution on a chloroethyl group are directly applicable.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using bis-functionalized piperazine scaffolds.

Table 1: Anticancer Activity of Piperazine (2-chloroethyl)-1-nitrosourea Analogues [4]

CompoundCancer Cell LineIC50 (μM)
6f HCT-116 (Human Colorectal Cancer)1.0

Table 2: Cytotoxicity of Piperazine-Based Bis(thiazole) and Bis(thiadiazole) Hybrids [1]

CompoundCell LineIC50 (nM)% Inhibition
7b HCT-1163.589.7%
9a HCT-11612.183.7%
9i HCT-1161.297.5%
Erlotinib (Control)HCT-1161.397.8%

Table 3: Analgesic Activity of Symmetrical Piperazine Derivatives [5]

CompoundTestED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
1,4-bis[3'-phenyl-3'-acetoxypropyl]-piperazine (12) Acetic acid-induced writhing15.0450.030.0
1-benzhydryl-4[3'-benzyloxypropyl]-piperazine (10) Acetic acid-induced writhing25.0600.024.0
1-benzhydryl-4[3'-phenyl-3'-phenylacetyloxypropyl]-piperazine (11) Acetic acid-induced writhing20.0480.024.0

Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis(chloroacetyl)piperazine (Starting material for anticancer hybrids) [1]

  • Dissolve piperazine (1 equivalent) in chloroform at 0 °C.

  • Slowly add chloroacetyl chloride (2 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the precipitate and wash with cold chloroform to obtain the product in good yield.

Protocol 2: General Procedure for the Synthesis of Piperazine-Based Bis(formylphenoxyacetamido)piperazines [1]

  • Prepare a solution of sodium ethoxide by dissolving sodium (2 equivalents) in dry ethyl alcohol.

  • Add o- or p-hydroxybenzaldehyde (2 equivalents) to the sodium ethoxide solution.

  • Heat the mixture at reflux for 10 minutes.

  • Add 1,4-bis(chloroacetyl)piperazine (1 equivalent) to the reaction mixture.

  • Continue heating at reflux for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • Wash the resulting solid with cold water.

  • Collect the solid and recrystallize from an ethanol/acetic acid mixture to yield the bis(aldehyde) derivatives.

Protocol 3: General Procedure for Nucleophilic Substitution on a Chloroethylpiperazine Derivative [8]

  • Dissolve the nucleophile and a non-nucleophilic base (e.g., triethylamine, potassium carbonate) in a suitable solvent (e.g., acetonitrile, DMF) in a reaction flask.

  • Add the this compound derivative to the mixture.

  • Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux).

  • Stir the reaction until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can then be purified by standard methods such as crystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_final_synthesis Final Product Synthesis piperazine Piperazine reaction1 Reaction in Chloroform at 0°C piperazine->reaction1 chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction1 intermediate 1,4-Bis(chloroacetyl)piperazine reaction1->intermediate reaction2 Nucleophilic Substitution intermediate->reaction2 nucleophile Nucleophile (e.g., hydroxybenzaldehyde) nucleophile->reaction2 base Base (e.g., NaOEt) base->reaction2 final_product Pharmacologically Active Compound reaction2->final_product

Caption: Synthetic workflow for pharmacologically active compounds.

apoptosis_pathway cluster_cell Cancer Cell compound Piperazine Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates bcl2->bax caspases Caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Apoptosis induction by piperazine derivatives.

References

Application Note: Monitoring the Kinetics of 1,4-Bis(2-chloroethyl)piperazine Reactions by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Bis(2-chloroethyl)piperazine is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1][2][3] Its reactivity is of significant interest in medicinal chemistry, particularly in the development of anticancer therapeutics, due to its ability to crosslink biological macromolecules such as DNA.[1][3][4] The mechanism of action typically involves an initial intramolecular cyclization to form a highly reactive aziridinium ion intermediate, which then serves as the primary electrophile for reaction with nucleophiles.[1][5] Understanding the kinetics of this activation step and subsequent reactions is crucial for optimizing drug efficacy and minimizing off-target toxicity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique well-suited for real-time monitoring of chemical reactions.[6][7] It provides detailed structural information and allows for the simultaneous quantification of reactants, intermediates, and products, making it an ideal tool for elucidating reaction mechanisms and determining kinetic parameters.[8][9] This application note provides a detailed protocol for monitoring the kinetics of this compound reactions using ¹H NMR spectroscopy.

Reaction Pathway

The reaction of this compound with a nucleophile (Nu⁻) generally proceeds through a two-step mechanism involving the formation of a mono-aziridinium ion intermediate. The rate of this intramolecular cyclization is often the rate-determining step.

reaction_pathway reactant This compound intermediate Mono-aziridinium Ion (Intermediate) reactant->intermediate k1 (Slow, Rate-Determining) product Monoadduct (Product) intermediate->product k2 (Fast) + Nu⁻ product2 Diadduct (Final Product) product->product2 Repeat k1 & k2 experimental_workflow cluster_prep Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Reactant, Nucleophile, Standard) prep_nmr_tube Prepare NMR Tube (Reactant + Standard) prep_solutions->prep_nmr_tube setup_nmr Equilibrate Temp, Lock & Shim acquire_t0 Acquire t=0 Spectrum setup_nmr->acquire_t0 initiate_rxn Initiate Reaction (Add Nucleophile) acquire_t0->initiate_rxn acquire_series Acquire Time-Series Spectra initiate_rxn->acquire_series process_spectra Process Spectra (FT, Phase, Baseline) integrate_peaks Integrate Signals (Reactant, Product, Standard) process_spectra->integrate_peaks calculate_conc Calculate Concentrations integrate_peaks->calculate_conc determine_kinetics Plot Data & Determine Rate Constant calculate_conc->determine_kinetics

References

Troubleshooting & Optimization

minimizing side product formation in 1,4-Bis(2-chloroethyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 1,4-Bis(2-chloroethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Direct N,N'-dialkylation of piperazine: This is a common method involving the reaction of piperazine with at least two equivalents of a 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 2-chloroethanol followed by a chlorinating agent.

  • Two-step synthesis from 1,4-Bis(2-hydroxyethyl)piperazine: This method involves the initial synthesis of 1,4-Bis(2-hydroxyethyl)piperazine from diethanolamine, which is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Q2: What is the most common side product in the direct N,N'-dialkylation of piperazine, and how can I minimize it?

A2: The most common side product is the mono-substituted piperazine, 1-(2-chloroethyl)piperazine . To minimize its formation and favor the desired di-substituted product, it is crucial to use a molar excess of the 2-chloroethylating agent. A general recommendation is to use at least 2.2 to 2.5 equivalents of the alkylating agent for every equivalent of piperazine.

Q3: Besides the mono-substituted product, what other side products should I be aware of?

A3: Other potential side products include:

  • 1,4-Bis(2-hydroxyethyl)piperazine: This can form if there is water present in the reaction mixture, which can hydrolyze the chloroethyl group. This is particularly relevant if the reaction is run in a protic solvent or if the starting materials are not anhydrous.

  • Polymeric byproducts: Due to the bifunctional nature of both piperazine and the alkylating agent, polymerization can occur, especially at higher temperatures or concentrations.

  • Aziridinium ion-related products: The 2-chloroethylamino group can form a highly reactive aziridinium ion intermediate. This intermediate can be attacked by any nucleophile present in the reaction mixture, leading to a variety of side products.

Q4: How does temperature affect the reaction?

A4: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also promote the formation of side products, including polymeric materials and degradation products. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate, which often involves heating to reflux in a suitable solvent.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to avoid prolonged heating.

Q5: What are suitable solvents for this synthesis?

A5: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred to minimize the hydrolysis of the chloroethyl groups. Common solvents used include:

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Toluene

  • Xylene[2]

  • Chloroform

The solubility of piperazine and its salts should be considered when selecting a solvent.

Q6: How can I purify the final product, this compound?

A6: Purification can be achieved through several methods:

  • Recrystallization: This is a common method for purifying the solid product. Suitable solvents for recrystallization need to be determined experimentally but can include ethanol, isopropanol, or mixtures like ethanol/ether.

  • Column Chromatography: While less common for large-scale purification of this specific compound, silica gel chromatography can be used to separate the desired product from less polar or more polar impurities.[3]

  • Conversion to a salt: If the free base is difficult to purify, it can be converted to its hydrochloride salt, which is often a more crystalline and stable solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
High percentage of 1-(2-chloroethyl)piperazine in the final product Insufficient amount of the 2-chloroethylating agent.Increase the molar ratio of the 2-chloroethylating agent to piperazine (e.g., 2.2:1 or higher).
Short reaction time.Monitor the reaction by TLC or GC-MS and ensure it goes to completion.
Presence of 1,4-Bis(2-hydroxyethyl)piperazine Presence of water in the reaction mixture.Use anhydrous solvents and starting materials. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Formation of a viscous, intractable residue (polymerization) High reaction temperature or concentration.Reduce the reaction temperature. Use a more dilute solution.
Prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed.
Low overall yield Incomplete reaction.Increase reaction time or temperature cautiously, while monitoring for side product formation.
Loss of product during work-up.Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. Back-extract the aqueous layer with the organic solvent.
Side reactions consuming starting materials.Optimize reaction conditions (stoichiometry, temperature, solvent) as outlined in other troubleshooting points.
Product is an oil and difficult to handle Impurities are preventing crystallization.Attempt further purification by column chromatography.
The free base may be an oil at room temperature.Convert the product to its hydrochloride salt by treating a solution of the free base with HCl (e.g., HCl in ether or isopropanol). The salt is typically a solid that is easier to handle and purify.

Experimental Protocols

Protocol 1: Synthesis of this compound via N,N'-dialkylation

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials:

  • Piperazine (anhydrous)

  • 1-Bromo-2-chloroethane (or a similar 2-chloroethylating agent)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous acetonitrile or DMF

  • Sodium hydroxide (NaOH) solution (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1.0 equivalent) in anhydrous acetonitrile or DMF.

  • Add anhydrous potassium carbonate (2.5 equivalents) or triethylamine (2.5 equivalents) to the mixture.

  • Slowly add 1-bromo-2-chloroethane (2.2 to 2.5 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction time will vary depending on the scale and temperature but can range from several hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with a dilute NaOH solution, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Protocol 2: Synthesis from 1,4-Bis(2-hydroxyethyl)piperazine

This protocol outlines the chlorination step.

Materials:

  • 1,4-Bis(2-hydroxyethyl)piperazine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)[2]

  • Saturated sodium bicarbonate solution (for work-up)

Procedure:

  • Caution! This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 1,4-Bis(2-hydroxyethyl)piperazine (1.0 equivalent) in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (at least 2.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture and carefully quench by slowly pouring it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the crude product.

  • Purify the crude this compound by recrystallization.

Visualizations

Synthesis_Pathway Piperazine Piperazine Mono_Substituted 1-(2-Chloroethyl)piperazine (Side Product) Piperazine->Mono_Substituted + 1 eq. Alkylating Agent Final_Product This compound (Desired Product) Piperazine->Final_Product + >2 eq. Alkylating Agent Alkylating_Agent 2-Chloroethylating Agent (e.g., 1-bromo-2-chloroethane) Diethanolamine Diethanolamine Di_Hydroxy 1,4-Bis(2-hydroxyethyl)piperazine (Intermediate) Diethanolamine->Di_Hydroxy Cyclization Thionyl_Chloride Thionyl Chloride (SOCl₂) Mono_Substituted->Final_Product + 1 eq. Alkylating Agent Di_Hydroxy->Final_Product + SOCl₂ Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Hydrolysis_Product Hydroxyethyl Side Product Aziridinium_Ion->Hydrolysis_Product Nucleophilic attack by H₂O Final_Product->Aziridinium_Ion Intramolecular cyclization Excess_Alkylating_Agent Excess Alkylating Agent Excess_Alkylating_Agent->Final_Product Equimolar Equimolar/Insufficient Alkylating Agent Equimolar->Mono_Substituted Water_Present Water Present Water_Present->Hydrolysis_Product Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->Final_Product High_Temp High Temperature High_Temp->Mono_Substituted Can lead to degradation/polymerization High_Temp->Final_Product Can increase rate

Caption: Synthetic pathways to this compound and factors influencing side product formation.

Data Presentation

The following table summarizes the qualitative impact of key reaction parameters on the formation of this compound and its major side products. Quantitative data in the literature for this specific transformation is scarce; therefore, this table is based on established principles of organic chemistry and qualitative observations from related syntheses.

Parameter Condition Effect on Desired Product (this compound) Yield Effect on 1-(2-chloroethyl)piperazine Formation Effect on Hydrolysis/Other Side Products
Stoichiometry >2.2 equivalents of alkylating agentIncreasesDecreases significantlyNo direct effect, but higher concentration of reactive species can favor other side reactions if not controlled.
<2.0 equivalents of alkylating agentDecreases significantlyMajor product-
Temperature Moderate (e.g., reflux in acetonitrile)Optimal for achieving a reasonable reaction rate without significant degradation.-Lower temperatures minimize hydrolysis and polymerization.
High (>150 °C)May decrease due to degradation and polymerization.May decrease due to degradation.Increases the rate of hydrolysis and polymerization.
Solvent Aprotic (e.g., Acetonitrile, DMF, Toluene)Generally favorable.-Minimizes hydrolysis by excluding water.
Protic (e.g., Ethanol, Water)Can be lower due to competing hydrolysis.-Promotes the formation of hydroxyethyl byproducts.
Presence of Water Anhydrous conditionsMaximizedNo direct effectMinimized
Trace or significant amounts of waterDecreasedNo direct effectIncreased formation of 1,4-Bis(2-hydroxyethyl)piperazine and other hydrolysis products.
Base Non-nucleophilic base (e.g., K₂CO₃, TEA)Generally favorable for scavenging acid byproduct.-No direct effect.
Strong nucleophilic baseCould potentially react with the chloroethyl group, leading to other side products.-Could increase the rate of elimination reactions in some cases.

References

Technical Support Center: Optimizing Alkylation Reactions with 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing alkylation reactions using 1,4-Bis(2-chloroethyl)piperazine.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of various nucleophiles with this compound, offering potential causes and solutions to enhance reaction outcomes.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient Reactivity: The nucleophile may not be strong enough, or the reaction temperature is too low. 2. Poor Solubility: Reactants may not be adequately dissolved in the chosen solvent. 3. Base Incompatibility: The base may be too weak to neutralize the generated HCl or may not be suitable for the reaction conditions.[1][2] 4. Protonation of Nucleophile: The amine nucleophile can be protonated by the HCl generated during the reaction, rendering it unreactive.[3][4]1. Increase Temperature: Gradually increase the reaction temperature while monitoring for side-product formation.[2][4] 2. Change Solvent: Switch to a more polar aprotic solvent like DMF or acetonitrile to improve the solubility of reactants.[1][2][3] 3. Use a Stronger Base: Employ a stronger, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or DIPEA.[1][2][3] 4. Add a Phase-Transfer Catalyst: For biphasic reactions, a catalyst like TBAB can improve reaction rates.
Formation of Multiple Products / Low Selectivity 1. Di-substitution on Substrate: If the substrate has multiple nucleophilic sites, both chloroethyl groups on the piperazine can react. 2. Quaternary Ammonium Salt Formation: The nitrogen atom of the product can be further alkylated, especially with highly reactive substrates or harsh conditions.[4] 3. Intramolecular Cyclization: The chloroethyl group can form a reactive aziridinium ion, which can be attacked by other nucleophiles.[5]1. Control Stoichiometry: Use a precise molar ratio of reactants. To favor mono-alkylation of a substrate, use an excess of the substrate relative to this compound. 2. Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain its low concentration.[1] 3. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate to minimize side reactions.[4]
Difficult Product Purification 1. Similar Polarity of Products: Mono- and di-substituted products may have similar polarities, making chromatographic separation challenging.[4] 2. Presence of Water-Soluble Byproducts: Quaternary ammonium salts can complicate extraction procedures.[4] 3. Unreacted Starting Material: Unreacted this compound can co-elute with the product.1. Optimize Chromatography: Adjust the solvent system (e.g., a gradient of methanol in dichloromethane) for better separation on silica gel.[4] 2. Aqueous Wash: During work-up, perform thorough aqueous washes to remove water-soluble impurities like quaternary salts.[4] 3. Acid-Base Extraction: If the product is basic, use acid-base extraction to separate it from neutral impurities. 4. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent mixture.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as an alkylating agent?

A1: The main challenge is controlling selectivity. Since the reagent has two reactive chloroethyl groups, it can react with one or two molecules of a nucleophile, or with two different nucleophilic sites on the same molecule. This can lead to a mixture of products, including mono- and di-substituted compounds, as well as potential oligomerization or polymerization.[6] Another common issue is the formation of quaternary ammonium salts through over-alkylation.[4]

Q2: How can I favor the mono-alkylation of my substrate?

A2: To favor mono-alkylation, you can employ several strategies:

  • Stoichiometric Control: Use an excess of your nucleophilic substrate relative to this compound. This statistically favors the reaction of the piperazine derivative with a new substrate molecule rather than a second reaction with the already mono-alkylated product.

  • Slow Addition: Adding the this compound slowly to a solution of the substrate helps to keep its concentration low, reducing the chances of di-substitution.[1]

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity.[4]

Q3: What are the recommended solvents and bases for this type of alkylation?

A3: Polar aprotic solvents are generally preferred to ensure the solubility of the reactants. Common choices include N,N-Dimethylformamide (DMF), acetonitrile (ACN), and Dichloromethane (DCM).[1][2][3] The choice of base is critical to neutralize the HCl formed during the reaction.[4] Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate are often used to minimize side reactions.[1][4] For less reactive nucleophiles, stronger organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) may be necessary.[2][3]

ParameterRecommended Conditions
Solvents Acetonitrile, DMF, DCM
Bases K₂CO₃, DIPEA, Et₃N
Temperature 25°C to 80°C
Reaction Time 4 to 24 hours

Q4: How does the reactivity of the two chloroethyl groups compare?

A4: The two chloroethyl groups are chemically equivalent. After one group has reacted, the electronic properties of the piperazine ring are altered, which can slightly influence the reactivity of the second group. However, for practical purposes, both should be considered reactive sites capable of undergoing nucleophilic substitution.[7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] This allows you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or high temperatures.[4]

Experimental Protocols

Protocol 1: General N-Alkylation of a Primary Amine

This protocol describes a general method for the N-alkylation of a primary amine with this compound.

Materials:

  • Primary amine (2.2 equivalents)

  • This compound (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Potassium iodide (KI) (0.1 equivalents, optional)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (2.2 eq), this compound (1.0 eq), potassium carbonate (3.0 eq), and potassium iodide (0.1 eq).

  • Add a sufficient volume of ACN or DMF to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude product by column chromatography on silica gel to obtain the pure di-substituted piperazine derivative.

Protocol 2: Mono-Alkylation of a Phenol

This protocol outlines a method to favor the mono-alkylation of a phenol.

Materials:

  • Phenol (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

Procedure:

  • In a reaction flask, dissolve the phenol (1.0 eq) and cesium carbonate (2.0 eq) in DMF.

  • Slowly add a solution of this compound (1.2 eq) in DMF to the reaction mixture at room temperature over 1-2 hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting residue via flash column chromatography to afford the desired mono-alkylated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Nucleophile, Base, and Solvent reagent Add this compound prep->reagent react Heat and Stir (e.g., 60-80°C, 12-24h) reagent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Quench and Extract with Organic Solvent monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify product Isolated Pure Product purify->product

Caption: A typical workflow for synthesis and purification.

troubleshooting_yield start Low Product Yield? check_temp Is Reaction Temperature Sufficiently High? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_base Is Base Strong Enough? check_temp->check_base Yes end Re-run Reaction increase_temp->end stronger_base Use Stronger Base (e.g., Cs₂CO₃) check_base->stronger_base No check_solubility Are Reactants Soluble? check_base->check_solubility Yes stronger_base->end change_solvent Change to Polar Aprotic Solvent (e.g., DMF) check_solubility->change_solvent No check_solubility->end Yes change_solvent->end

Caption: Troubleshooting workflow for low product yield.

reaction_pathways start Substrate (NuH) + this compound mono Mono-alkylated Product start->mono + NuH di Di-alkylated Product mono->di + NuH quat Quaternary Salt mono->quat Over-alkylation

Caption: Potential reaction pathways and side products.

References

preventing hydrolysis of 1,4-Bis(2-chloroethyl)piperazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4-Bis(2-chloroethyl)piperazine (BCEP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stabilization of BCEP in aqueous solutions, with a focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound (BCEP) in aqueous solutions?

A1: The primary degradation pathway for BCEP in aqueous solutions is hydrolysis. This process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains. The nitrogen atom of the piperazine ring acts as a nucleophile, displacing the chloride ion to form a highly reactive quaternary aziridinium ion intermediate. This intermediate is then susceptible to nucleophilic attack by water, leading to the formation of a hydroxylated, inactive compound. This process can occur on one or both of the chloroethyl groups.

Q2: What are the main factors that influence the rate of BCEP hydrolysis?

A2: The rate of BCEP hydrolysis is significantly influenced by several factors:

  • pH: The stability of BCEP is highly pH-dependent. The hydrolysis is generally accelerated at neutral and alkaline pH. Acidic conditions can slow down the formation of the aziridinium ion.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing BCEP solutions at lower temperatures is crucial for maintaining stability.

  • Buffer Composition: The type of buffer and its components can affect the stability of BCEP. Some buffer species can act as nucleophiles and directly attack the BCEP molecule or the aziridinium ion intermediate, accelerating degradation.

  • Presence of Nucleophiles: Any nucleophilic species in the solution can potentially react with BCEP or its aziridinium ion, leading to degradation.

Q3: What are the recommended storage conditions for BCEP aqueous solutions?

A3: To minimize hydrolysis, aqueous solutions of BCEP should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to:

  • Store the solution at low temperatures (2-8 °C).

  • Use an acidic buffer (e.g., pH 3-5).

  • Protect the solution from light.

  • Use deionized, purified water to avoid contaminants that could catalyze degradation.

Q4: Can I use co-solvents to improve the stability of BCEP in aqueous solutions?

A4: Yes, the addition of co-solvents can enhance the stability of BCEP. Co-solvents such as propylene glycol or ethanol can reduce the water activity in the solution, thereby slowing down the rate of hydrolysis. The optimal concentration of the co-solvent needs to be determined experimentally for your specific application.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results or loss of compound activity. Degradation of BCEP in the aqueous solution due to hydrolysis.1. Verify the integrity of your BCEP stock by HPLC analysis. 2. Prepare fresh solutions before each experiment. 3. If solutions need to be stored, follow the recommended storage conditions (low temperature, acidic pH). 4. Consider the use of a co-solvent to improve stability.
Formation of unexpected peaks in HPLC analysis. Presence of hydrolysis byproducts.1. Characterize the degradation products using techniques like LC-MS to confirm the hydrolysis pathway. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products under various stress conditions (acid, base, heat).
Precipitation observed in the BCEP solution. Poor solubility or degradation leading to the formation of insoluble byproducts.1. Ensure the pH of the solution is appropriate for maintaining BCEP solubility. 2. Consider adjusting the buffer concentration or using a different buffer system. 3. The use of co-solvents may also improve solubility.

Quantitative Data Summary

Table 1: Spontaneous Hydrolysis Rate of a Related Nitrogen Mustard (HN3)

CompoundpHTemperature (°C)Rate Constant (k)Half-life (t½)
Tris(2-chloroethyl)amine (HN3)6Not Specified0.029 ± 0.008 min⁻¹~24 min

Data from a study on the degradation of chemical warfare agents and should be considered as an approximation for BCEP.

Experimental Protocols

Protocol 1: Forced Degradation Study of BCEP

Objective: To investigate the stability of BCEP under various stress conditions and identify its degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of BCEP in a suitable solvent (e.g., acetonitrile or a minimal amount of 0.1 N HCl) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid BCEP powder to 70°C for 48 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for BCEP

Objective: To develop an HPLC method to separate BCEP from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The specific gradient profile should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of BCEP of known concentrations in the mobile phase.

  • Prepare samples from the forced degradation study or stability testing by diluting them to a suitable concentration.

  • Inject the standards and samples onto the HPLC system.

  • Identify the BCEP peak based on the retention time of the standard.

  • Calculate the percentage of BCEP remaining and the percentage of each degradation product formed.

Visualizations

Hydrolysis_Pathway BCEP This compound (BCEP) Aziridinium Aziridinium Ion Intermediate (Highly Reactive) BCEP->Aziridinium Intramolecular Cyclization (-Cl⁻) Hydrolyzed_Product Hydrolyzed Product (Inactive) Aziridinium->Hydrolyzed_Product Nucleophilic Attack by H₂O

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare BCEP Stock Solution Acid Acidic (HCl, 60°C) Prep_Stock->Acid Base Basic (NaOH, 60°C) Prep_Stock->Base Oxidation Oxidative (H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal (70°C) Prep_Stock->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of BCEP.

Logical_Relationship Stability BCEP Stability pH pH Hydrolysis Rate of Hydrolysis pH->Hydrolysis Decreasing pH decreases rate Temperature Temperature Temperature->Hydrolysis Increasing Temp increases rate CoSolvent Co-solvent CoSolvent->Hydrolysis Adding co-solvent decreases rate Buffer Buffer Type Buffer->Hydrolysis Nucleophilic buffers increase rate Hydrolysis->Stability inversely proportional

Caption: Factors influencing the stability of BCEP in aqueous solutions.

Technical Support Center: Piperazine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during piperazine N-alkylation reactions.

Troubleshooting Guide

Low yields, the formation of undesired byproducts, and purification difficulties are common hurdles in piperazine N-alkylation. The following table summarizes frequent problems, their potential causes, and recommended solutions.

ProblemPotential CausesRecommended Solutions
Low to No Yield Inactive Catalyst: If a catalyst is used, it may be oxidized or poisoned.Ensure the use of a high-quality catalyst and maintain an inert atmosphere (e.g., Argon or Nitrogen).[1]
Insufficient Base Strength or Amount: The base may not be strong enough to deprotonate the piperazine or neutralize acidic byproducts effectively.Use a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used.[1][2]
Poor Solubility of Reagents: Reactants may not be fully dissolved in the chosen solvent.Switch to a more polar aprotic solvent like dimethylformamide (DMF) to ensure complete dissolution of all reagents.[1]
Low Reaction Temperature: The reaction may be too slow at the current temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature, for example, to 60-80 °C.[1]
Formation of Di-alkylated Byproduct Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to the alkylating agent often leads to a mixture of mono- and di-substituted products.Use an excess of piperazine (5-10 equivalents) relative to the alkylating agent to statistically favor mono-alkylation.[1][3]
Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent can promote a second alkylation event.Add the alkylating agent slowly or dropwise to the reaction mixture.[1]
Unprotected Piperazine: The presence of two reactive nitrogen atoms makes selective mono-alkylation challenging.For optimal control, use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed after the reaction.[1][3][4]
Reaction Stalls (Incomplete Conversion) Reversible Reaction Equilibrium: The accumulation of acidic byproducts can inhibit the reaction.Ensure an adequate amount of base is present to effectively neutralize any acid formed during the reaction.[1]
Catalyst Poisoning: Trace impurities or water in the reagents or solvents can deactivate the catalyst.Use high-purity, anhydrous reagents and solvents.[1]
Side Reactions/Product Decomposition Unstable Alkylating Agent or Product: The reactants or products may be sensitive to the reaction conditions.Lower the reaction temperature and closely monitor the reaction's progress using techniques like TLC or LC-MS to stop it once the starting material is consumed.[1]
Poor Reproducibility Sensitivity to Trace Impurities: Minor variations in reagent or solvent purity can affect the outcome.Consistently use high-purity reagents and anhydrous solvents.[1]
Inconsistent Inert Atmosphere: Exposure to air can deactivate catalysts or lead to side reactions.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[1]
Product is Highly Water-Soluble Formation of a Salt: The N-alkylated piperazine product can be protonated, leading to high water solubility and difficulty during extraction.During the work-up, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in piperazine N-alkylation reactions.

TroubleshootingWorkflow Troubleshooting Piperazine N-Alkylation Start Reaction Issue Identified CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Base Check Base: - Strength (K2CO3, Cs2CO3) - Equivalents (1.5-2.0) CheckYield->Base Yes CheckReproducibility Poor Reproducibility? CheckPurity->CheckReproducibility No DiAlkylation Di-alkylation observed? CheckPurity->DiAlkylation Yes SolutionFound Problem Resolved CheckReproducibility->SolutionFound No InertAtmosphere Ensure Consistent Inert Atmosphere CheckReproducibility->InertAtmosphere Yes Solvent Check Solvent: - Solubility (use DMF) - Anhydrous? Base->Solvent Temperature Check Temperature: - Increase if sluggish Solvent->Temperature Catalyst Check Catalyst (if applicable): - Activity - Inert Atmosphere Temperature->Catalyst Catalyst->CheckPurity ControlStoichiometry Control Stoichiometry: - Excess Piperazine (5-10 eq) DiAlkylation->ControlStoichiometry Yes OtherImpurities Other Impurities? DiAlkylation->OtherImpurities No SlowAddition Slow Addition of Alkylating Agent ControlStoichiometry->SlowAddition ProtectingGroup Use Mono-protected Piperazine (N-Boc) SlowAddition->ProtectingGroup ProtectingGroup->CheckReproducibility OtherImpurities->CheckReproducibility No MonitorReaction Monitor Reaction: - TLC/LC-MS - Lower Temperature OtherImpurities->MonitorReaction Yes Purification Optimize Purification: - Adjust pH for extraction - Chromatography MonitorReaction->Purification Purification->CheckReproducibility ReagentPurity Use High-Purity Anhydrous Reagents InertAtmosphere->ReagentPurity ReagentPurity->SolutionFound

Caption: A logical workflow for troubleshooting piperazine N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of piperazine?

A1: The two most prevalent and effective methods are:

  • Direct Alkylation: This involves the reaction of piperazine with an alkyl halide (like an alkyl bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reagent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Achieving mono-alkylation selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies include:

  • Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen, directing alkylation to the other. The Boc group can be removed post-reaction.[1][3][4]

  • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can favor mono-alkylation.[1][3][5]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. It is recommended to use at least 1.5-2.0 equivalents of the base.[1][2]

  • Solvents: Polar aprotic solvents are typically used to ensure the reagents are soluble. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1][2]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility of the product, often due to salt formation, is a frequent issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Experimental Protocols

Protocol 1: Mono-N-alkylation using a Protecting Group (N-Boc-piperazine)

This method is highly effective for achieving selective mono-alkylation.

  • Materials:

    • N-Boc-piperazine (1 eq.)

    • Alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq.)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq.)

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Procedure:

    • To a dried reaction flask under an inert atmosphere, add N-Boc-piperazine and anhydrous potassium carbonate.

    • Add the anhydrous solvent and stir the suspension.

    • Slowly add the alkyl halide to the reaction mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the progress by TLC or LC-MS until the starting material is consumed.[5]

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final mono-alkylated piperazine.[6]

Protocol 2: Mono-N-alkylation using Excess Piperazine

This is a more direct method that relies on stoichiometry to favor mono-alkylation.

  • Materials:

    • Piperazine (10 eq.)

    • Alkyl halide (1 eq.)

    • Potassium Carbonate (2 eq.)

    • Acetonitrile (20 mL per 1 mmol of alkyl halide)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.

References

Technical Support Center: Synthesis of 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 1,4-Bis(2-chloroethyl)piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound, often as its dihydrochloride salt, involves the chlorination of 1,4-Bis(2-hydroxyethyl)piperazine using a chlorinating agent such as thionyl chloride. Another approach is the reaction of piperazine with two equivalents of a chloroethylating agent, though this can produce a mixture of mono- and di-substituted products.

Q2: What are the primary precursors for this synthesis?

A2: The key starting materials are typically 1,4-Bis(2-hydroxyethyl)piperazine and a chlorinating agent like thionyl chloride. 1,4-Bis(2-hydroxyethyl)piperazine can be synthesized from the reaction of piperazine with two equivalents of 2-chloroethanol or ethylene oxide.

Q3: What are the most common impurities encountered in this synthesis?

A3: Common impurities include the starting material, 1,4-Bis(2-hydroxyethyl)piperazine, if the reaction is incomplete. Side products from the reaction of the chloroethyl group, such as hydroxyethyl byproducts due to hydrolysis, can also be present. If starting from piperazine, the mono-substituted 1-(2-chloroethyl)piperazine is a significant potential impurity.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] These techniques allow for the tracking of the disappearance of the starting material and the appearance of the desired product.[2]

Q5: What are the typical yields for this synthesis?

A5: While specific yields for this compound are not widely reported in the provided search results, analogous syntheses of related piperazine derivatives can achieve high yields. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride from 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride reports yields upwards of 59.5% with a purity of over 99.5%.[3]

Q6: What safety precautions should be taken during this synthesis?

A6: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). All manipulations should be performed in a well-ventilated fume hood using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Poor quality reagents: Thionyl chloride may have decomposed due to moisture. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss of product during workup: The hydrochloride salt is water-soluble.1. Use fresh, anhydrous thionyl chloride and high-purity starting materials. 2. Ensure the reaction is refluxed for the recommended time and that the temperature is maintained. Monitor the reaction to completion using TLC or HPLC. 3. Avoid excessive use of aqueous solutions during workup. Maintain acidic conditions to ensure the stability of the hydrochloride salt.
Presence of Starting Material in Final Product 1. Insufficient chlorinating agent: The molar ratio of thionyl chloride to 1,4-Bis(2-hydroxyethyl)piperazine was too low. 2. Reaction not at completion: Reaction time was too short or the temperature was too low.1. Use a slight excess of the chlorinating agent. 2. Increase the reaction time or temperature and monitor for the disappearance of the starting material.
Product is Oily or Difficult to Crystallize 1. Presence of impurities: Byproducts can interfere with crystallization. 2. Hygroscopic nature of the product: The hydrochloride salt can absorb atmospheric moisture.1. Purify the crude product by recrystallization from a suitable solvent system, such as methanol/ether. 2. Perform the final steps of the purification and the handling of the product under an inert and dry atmosphere.
Dark Brown or Black Reaction Mixture 1. High reaction temperature: Uncontrolled exothermic reaction during the addition of thionyl chloride. 2. Impurities in reagents or solvent: Catalyze side reactions and decomposition.1. Add the thionyl chloride dropwise and at a controlled temperature, possibly with external cooling. 2. Use high-purity, anhydrous reagents and solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrochloride

This protocol describes a representative method for the synthesis of this compound dihydrochloride from 1,4-Bis(2-hydroxyethyl)piperazine and thionyl chloride.

Materials:

  • 1,4-Bis(2-hydroxyethyl)piperazine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloroethane (or another suitable inert solvent)

  • Methanol (for quenching)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, suspend 1,4-Bis(2-hydroxyethyl)piperazine in anhydrous dichloroethane.

  • Slowly add thionyl chloride dropwise to the suspension with stirring. An exothermic reaction may occur, so the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully add methanol to quench any excess thionyl chloride. This should be done in a fume hood as gaseous byproducts are released.

  • Remove the solvent under reduced pressure to obtain the crude this compound dihydrochloride as a solid.

  • The crude product can be purified by recrystallization.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid to a clean flask.

  • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a methanol/ether mixture) and heat the mixture until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of N-Aryl Piperazines using Bis(2-chloroethyl)amine Hydrochloride (Analogous Synthesis)

Reactant 1Reactant 2Reactant Ratio (mass)Charging Temp. (°C)Reaction Temp. (°C)Reported YieldReported Purity (HPLC)Reference
2,3-dichloroanilinebis(2-chloroethyl)amine hydrochloride1 : 0.8-2.090-120120-220> 59.5%> 99.5%[3]

Visualizations

cluster_0 Synthesis Pathway 1_4_Bis_hydroxyethyl_piperazine 1,4-Bis(2-hydroxyethyl)piperazine Reaction Chlorination Reaction (Reflux in inert solvent) 1_4_Bis_hydroxyethyl_piperazine->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Crude_Product Crude this compound dihydrochloride Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound dihydrochloride Purification->Final_Product

Caption: General synthesis pathway for this compound dihydrochloride.

cluster_1 Troubleshooting Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous? Fresh?) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Analyze_Impurities Analyze Impurities (TLC, HPLC, NMR) Check_Conditions->Analyze_Impurities Incomplete_Reaction Incomplete Reaction? Analyze_Impurities->Incomplete_Reaction Side_Reactions Side Reactions Occurring? Incomplete_Reaction->Side_Reactions No Optimize_Reaction Increase Reaction Time/Temp or Reagent Stoichiometry Incomplete_Reaction->Optimize_Reaction Yes Modify_Conditions Modify Conditions (Lower Temp, Slower Addition) Side_Reactions->Modify_Conditions Yes Purification_Issue Purification Ineffective? Side_Reactions->Purification_Issue No End Improved Yield/ Purity Optimize_Reaction->End Modify_Conditions->End Optimize_Purification Optimize Purification (Different Solvent, Column Chromatography) Purification_Issue->Optimize_Purification Yes Purification_Issue->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

cluster_2 Purification Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Recrystallization Solvent Crude->Dissolve Cool_Slowly Cool Slowly to Room Temperature Dissolve->Cool_Slowly Oily_Product Product Oils Out or No Crystals Form Cool_Slowly->Oily_Product Cool_Ice_Bath Cool in Ice Bath Filter Vacuum Filtration Cool_Ice_Bath->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals Oily_Product->Cool_Ice_Bath No Change_Solvent Change Solvent System or Use Column Chromatography Oily_Product->Change_Solvent Yes Change_Solvent->Dissolve

Caption: Step-by-step workflow for the purification of the final product by recrystallization.

References

Technical Support Center: Purification of Crude 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,4-Bis(2-chloroethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound typically arise from the synthesis process and subsequent degradation. These can include:

  • Unreacted Starting Materials: Such as piperazine or 1-(2-chloroethyl)piperazine.[1]

  • Mono-substituted Piperazine: 1-(2-chloroethyl)piperazine, which is also a potential starting material for the di-substituted product.[2]

  • Hydroxyethyl Byproducts: Formed by the hydrolysis of the chloroethyl groups, which can result in mono- and di-hydroxyethyl species.[3] This hydrolysis is accelerated in neutral or alkaline conditions.[3]

  • Polymeric Byproducts: Can form, especially at elevated temperatures.[3]

  • Degradation Products: The molecule can undergo intramolecular cyclization to form a reactive aziridinium ion, which can lead to other byproducts.[4]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture, as it can be hygroscopic.[4] It is incompatible with strong oxidizing agents and bases, so contact with these substances should be avoided.[4]

Q3: My purified this compound is an oil. How can I solidify it for easier handling?

A3: While this compound is often a solid at room temperature, if you obtain an oily product, it is likely due to residual solvent or impurities.[1] Further purification by column chromatography may be necessary.[1] Alternatively, converting the free base to its hydrochloride salt is a common method to obtain a solid. This involves dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrogen chloride in a compatible solvent.[1] The resulting hydrochloride salt will often precipitate and can be collected by filtration.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Purification - Product loss during recrystallization due to high solubility in the cold solvent.- Co-elution with impurities during column chromatography.- Product degradation during purification.- Select a recrystallization solvent in which the product has high solubility when hot and low solubility when cold. Use a minimal amount of hot solvent.- Optimize the solvent system for column chromatography; consider using a gradient elution.[1]- Avoid high temperatures and basic conditions during purification to prevent degradation.[3]
Persistent Impurities Detected by TLC/HPLC - Inefficient separation by the chosen purification method.- The impurity has very similar properties to the product.- For recrystallization, try a different solvent or solvent mixture.- For column chromatography, adjust the polarity of the eluent, or consider using a different stationary phase (e.g., alumina instead of silica gel).[1]- HPLC analysis can be used to monitor the purity of fractions from column chromatography.[2]
Product Degradation During Purification - Exposure to high temperatures.- Presence of moisture or basic conditions leading to hydrolysis.- Use low-temperature purification methods where possible. Remove solvents under reduced pressure at a moderate temperature.- Ensure all solvents are anhydrous and avoid aqueous workups if hydrolysis is a major issue.[3]
Oily Product Instead of Solid - Presence of residual solvent.- Presence of impurities that are oils.- Ensure the product is thoroughly dried under high vacuum.- Re-purify the product using column chromatography to remove oily impurities.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general procedure for purifying crude this compound by recrystallization.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, or mixtures like ethanol/ether) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying crude this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation between the product and impurities.[1] An Rf value for the product between 0.2 and 0.4 is often ideal.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.

    • Pour the slurry into a glass column and allow it to pack, draining the excess solvent until it is level with the top of the silica.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample to the top of the silica gel.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.[1]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Qualitative Solubility of Piperazine Derivatives

This table provides a general guide to the solubility of piperazine derivatives in common organic solvents, which can inform the selection of solvents for purification.

Solvent ClassSolvent ExampleQualitative SolubilityApplication in Purification
Alcohols Ethanol, IsopropanolSoluble, especially when hotRecrystallization, Eluent for Chromatography[1][5]
Ketones AcetoneSparingly Soluble / Insoluble (cold)Washing solvent for crystals[5]
Ethers Diethyl EtherSparingly SolubleUsed in solvent mixtures for recrystallization[1]
Halogenated DichloromethaneSolubleEluent for Chromatography, Extraction[1]
Aprotic Polar DMF, AcetonitrileSolubleReaction solvent, can be used in chromatography[6][7]
Non-polar Hexanes, TolueneGenerally InsolubleAnti-solvent for precipitation, component of chromatography eluent[1]

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude this compound analyze Analyze Crude Product (TLC/HPLC) crude_product->analyze impurities_present Impurities Present? analyze->impurities_present purification_choice Choose Purification Method impurities_present->purification_choice Yes oily_product Product is an Oil? impurities_present->oily_product No recrystallization Recrystallization purification_choice->recrystallization Solid with suitable solubility column_chromatography Column Chromatography purification_choice->column_chromatography Complex mixture or oily pure_solid Pure Solid Product recrystallization->pure_solid column_chromatography->pure_solid pure_solid->oily_product hcl_salt Convert to HCl Salt & Recrystallize oily_product->hcl_salt Yes final_product Final Purified Product oily_product->final_product No hcl_salt->final_product Troubleshooting_Logic Troubleshooting Common Purification Issues start Purification Attempted check_purity Check Purity (TLC/HPLC) & Yield start->check_purity is_pure Is Product Pure? check_purity->is_pure low_yield Is Yield Low? is_pure->low_yield Yes troubleshoot_purity Troubleshoot Purity is_pure->troubleshoot_purity No success Successful Purification low_yield->success No troubleshoot_yield Troubleshoot Yield low_yield->troubleshoot_yield Yes optimize_recrystallization Optimize Recrystallization Solvent/Conditions troubleshoot_purity->optimize_recrystallization optimize_chromatography Optimize Chromatography (Solvent, Gradient) troubleshoot_purity->optimize_chromatography check_product_loss Check for Product Loss in Filtrate/Washings troubleshoot_yield->check_product_loss check_degradation Assess for Degradation (Avoid Heat/Base) troubleshoot_yield->check_degradation

References

Technical Support Center: Scaling Up Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of piperazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of piperazine derivative synthesis, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of Monosubstituted Piperazine due to Di-substitution

Question: My reaction is producing a significant amount of the 1,4-disubstituted byproduct, leading to a low yield of the desired monosubstituted piperazine. How can I improve selectivity for mono-substitution at an industrial scale?

Answer: The formation of a di-substituted byproduct is a common challenge when scaling up piperazine synthesis due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1][2] Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Utilizing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction with an unsubstituted piperazine molecule.[1][2]

  • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly, particularly at low temperatures, can help control the reaction rate and minimize the opportunity for the second substitution to occur.[1][2]

  • Protecting Group Strategy: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][2] This ensures only one nitrogen is available for reaction. The protecting group is subsequently removed in a later step.

  • Protonation: Using a protonated piperazine salt can help protect one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to di-substituted derivatives.[2]

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[2]

Logical Relationship: Troubleshooting Low Mono-substitution Yield

G start Low Yield of Mono-substituted Piperazine q1 Significant Di-substitution Observed? start->q1 a1_yes Stoichiometry Issue or High Reactivity of Mono-substituted Product q1->a1_yes Yes q2 Incomplete Reaction? q1->q2 No sol1 Increase Piperazine Excess (5-10 eq.) a1_yes->sol1 sol2 Use Mono-protected Piperazine (e.g., Boc) a1_yes->sol2 sol3 Slow Reagent Addition at Low Temperature a1_yes->sol3 end Improved Yield sol1->end sol2->end sol3->end a2_yes Suboptimal Reaction Conditions q2->a2_yes Yes q2->end No sol4 Optimize Temperature, Time, and Reagents a2_yes->sol4 sol4->end

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Low Yields in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination during scale-up. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[2][3] Here are key areas to troubleshoot:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[2][3]

  • Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu is causing decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[2][3]

  • Solvent Effects: The solvent can impact the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.[2][3]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[2]

Data Presentation: Typical Conditions for Buchwald-Hartwig Amination

SolventBaseTemperature (°C)Time (h)Typical Yield (%)
TolueneNaOtBu80-11012-24Good to Excellent
DioxaneK₃PO₄10018-24Moderate to Good
THFCs₂CO₃6524Moderate
m-XyleneNaOtBu1201-2 (Microwave)Excellent
Note: Yields are generalized from literature and will vary based on specific substrates and catalyst/ligand systems.[2]

Issue 3: Difficulty in Purifying Piperazine-Containing Compounds at Scale

Question: I am struggling to purify my substituted piperazine product on a large scale. What are some effective purification techniques?

Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[2] Here are some effective methods for large-scale purification:

  • Acid-Base Extraction: This technique is highly effective for separating basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative moves to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1][2]

  • Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative into a salt (e.g., dihydrochloride or diacetate), which is then recrystallized.[2] Piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone, which precipitates out, leaving impurities in the solution.[2]

  • Column Chromatography: While the basicity of piperazines can cause issues with silica gel (streaking), it is still a widely used method.[2] Using a deactivated silica gel or alumina can be effective, often with a solvent system containing a small amount of a basic modifier like triethylamine.[2][4]

Experimental Workflow: Purification via Salt Formation

G start Crude Piperazine Derivative step1 Dissolve in Suitable Solvent (e.g., Acetone) start->step1 step2 Add Acid (e.g., Acetic Acid, HCl) step1->step2 step3 Precipitation of Piperazine Salt step2->step3 step4 Filter to Isolate Crystalline Salt step3->step4 step5 Wash with Cold Solvent step4->step5 step6 Dry Purified Salt step5->step6 end Purified Piperazine Salt step6->end

Caption: General workflow for purification via salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis besides di-substitution?

A1: Other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route.[1] Careful control of reaction conditions and choice of reagents can minimize these.

Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine on a large scale?

A2: The most reliable method for synthesizing unsymmetrically 1,4-disubstituted piperazines is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. The first substituent is introduced on the unprotected nitrogen. Subsequently, the protecting group is removed, and the second, different substituent is introduced on the other nitrogen atom.

Q3: What are the key safety concerns when scaling up piperazine synthesis?

A3: Safety is paramount during scale-up. Key concerns include:

  • Exothermic Reactions: Many N-alkylation and N-arylation reactions are exothermic. Proper heat management and controlled addition of reagents are crucial to prevent runaway reactions.[5]

  • Handling of Reagents: Some reagents, like strong bases (e.g., NaOtBu) and certain palladium catalysts, are hazardous and require careful handling in a controlled environment.

  • Solvent Safety: Large volumes of flammable organic solvents pose a fire risk. Appropriate ventilation, grounding of equipment, and adherence to safety protocols are essential.

  • Dust Explosions: For solid piperazine derivatives, the enrichment of fine dust can lead to the danger of a dust explosion.[6]

Q4: When should I consider using flow chemistry for my piperazine synthesis?

A4: Flow chemistry can be particularly advantageous for scaling up reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time and temperature.[7] It can also facilitate a more seamless scale-up from lab to production.[7]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

  • Materials:

    • Piperazine (10 equivalents)

    • Alkyl halide (1 equivalent)

    • Potassium carbonate (2 equivalents)

    • Acetonitrile

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.[2]

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or acid-base extraction to isolate the mono-alkylated product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials:

    • Piperazine (2 equivalents)

    • Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • After reaction completion, concentrate the mixture.

    • Purify by column chromatography to isolate N-Boc-piperazine.[1]

Protocol 3: Purification of a Piperazine Derivative via Diacetate Salt Formation

  • Materials:

    • Crude piperazine-containing mixture

    • Acetone

    • Glacial acetic acid

  • Procedure:

    • Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.[2]

    • While stirring, slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times).[2]

    • The crystalline piperazine diacetate will precipitate.

    • Cool the mixture to 10-30°C to maximize precipitation.[2]

    • Separate the precipitated salt from the liquid by filtration.

    • Wash the collected precipitate with cold acetone to remove residual impurities.

    • Dry the purified piperazine diacetate under vacuum.[2]

References

Technical Support Center: Byproduct Identification in 1,4-Bis(2-chloroethyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts during the synthesis of 1,4-Bis(2-chloroethyl)piperazine.

Troubleshooting Guides

Issue: Presence of an Unexpected Peak in HPLC Analysis

During the synthesis of this compound, the appearance of unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram is a common issue. This guide will help you identify the potential byproducts corresponding to these peaks.

Initial Assessment Workflow

start Unexpected Peak in HPLC check_rt Compare Retention Time (RT) with Standards start->check_rt is_mono RT matches 1-(2-chloroethyl)piperazine? check_rt->is_mono is_hydroxy Is the peak more polar (earlier RT)? is_mono->is_hydroxy No mono_sub Byproduct is likely 1-(2-chloroethyl)piperazine is_mono->mono_sub Yes hydroxy_sub Byproduct could be 1-(2-hydroxyethyl)-4-(2-chloroethyl)piperazine or 1,4-Bis(2-hydroxyethyl)piperazine is_hydroxy->hydroxy_sub Yes further_analysis Perform Further Characterization (NMR, MS) is_hydroxy->further_analysis No end Byproduct Identified mono_sub->end hydroxy_sub->further_analysis further_analysis->end

Caption: Initial assessment workflow for unexpected HPLC peaks.

Troubleshooting Steps:

  • Retention Time Analysis:

    • The primary and most common byproduct is 1-(2-chloroethyl)piperazine , the monosubstituted product. It will have a different retention time than the desired this compound.[1]

    • If you observe a peak with an earlier retention time (more polar), it could indicate the presence of hydroxyethyl byproducts such as 1-(2-hydroxyethyl)-4-(2-chloroethyl)piperazine or 1,4-Bis(2-hydroxyethyl)piperazine . These are formed due to the hydrolysis of the chloroethyl groups.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR):

      • 1-(2-chloroethyl)piperazine: Will show a less symmetrical pattern in the NMR spectrum compared to the desired product due to the presence of a secondary amine.[1]

      • Hydroxyethyl byproducts: The presence of a hydroxyl group (-OH) will introduce a characteristic signal in the 1H NMR spectrum and alter the chemical shifts of adjacent protons.

    • Mass Spectrometry (MS):

      • Each potential byproduct will have a distinct molecular ion peak.

      • 1-(2-chloroethyl)piperazine: Molecular Weight: 148.63 g/mol .[1]

      • This compound: Molecular Weight: 211.13 g/mol .[1]

      • 1-(2-hydroxyethyl)piperazine: Molecular Weight: 130.19 g/mol .

      • 1-(2-hydroxyethyl)-4-(2-chloroethyl)piperazine: Molecular Weight: 192.68 g/mol .

      • 1,4-Bis(2-hydroxyethyl)piperazine: Molecular Weight: 174.24 g/mol .

Issue: Low Yield of this compound

Low yields are often directly related to the formation of byproducts. Understanding the reaction conditions that favor byproduct formation can help optimize your synthesis for the desired product.

Logical Relationship of Reaction Conditions and Byproduct Formation

cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation ratio Piperazine : Dichloroethane Ratio mono_sub 1-(2-chloroethyl)piperazine (Monosubstitution) ratio->mono_sub High piperazine ratio favors temp Temperature temp->mono_sub Low temp can favor oligomers Oligomers/Polymers temp->oligomers High temp can favor time Reaction Time time->oligomers Long reaction time can favor water Presence of Water hydroxy_sub Hydroxyethyl Byproducts (Hydrolysis) water->hydroxy_sub Favors

Caption: Influence of reaction conditions on byproduct formation.

Optimization Strategies:

  • Stoichiometry: To favor the formation of the di-substituted product, a stoichiometric or slight excess of the chloroethylating agent (e.g., 1,2-dichloroethane) should be used relative to piperazine. An excess of piperazine will favor the formation of the monosubstituted byproduct.

  • Temperature and Reaction Time: While elevated temperatures can increase the reaction rate, they can also promote the formation of polymeric byproducts. Monitor the reaction progress by TLC or HPLC to determine the optimal balance of temperature and time.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the chloroethyl groups, forming hydroxyethyl byproducts. Ensure that all reagents and solvents are anhydrous and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how can I minimize it?

A1: The most common byproduct is 1-(2-chloroethyl)piperazine , the monosubstituted product. Its formation is a significant challenge due to the two reactive secondary amines on the piperazine ring.[1]

To minimize its formation:

  • Control Stoichiometry: Use a molar ratio of piperazine to the chloroethylating agent that favors di-substitution (typically a 1:2 or slight excess of the alkylating agent).

  • Reaction Conditions: While specific conditions can vary, ensuring complete reaction through monitoring (TLC or HPLC) can help drive the reaction towards the di-substituted product.

Q2: I see a peak in my mass spectrum that doesn't correspond to the desired product or the monosubstituted byproduct. What could it be?

A2: Besides the monosubstituted byproduct, other side reactions can occur:

  • Hydrolysis: If your reaction was not performed under strictly anhydrous conditions, you might have formed hydroxyethyl derivatives. Look for molecular ion peaks corresponding to 1-(2-hydroxyethyl)-4-(2-chloroethyl)piperazine (MW: 192.68 g/mol ) or 1,4-Bis(2-hydroxyethyl)piperazine (MW: 174.24 g/mol ).

  • Intramolecular Cyclization: The chloroethyl group can undergo intramolecular cyclization to form a reactive aziridinium ion. This intermediate can then react with other nucleophiles present in the reaction mixture, potentially leading to a variety of minor byproducts.

  • Oligomerization/Polymerization: Under certain conditions, especially with prolonged reaction times or high temperatures, piperazine can react with the chloroethylating agent to form oligomeric or polymeric byproducts. These may not always be easily detectable by standard HPLC or MS methods and may present as a baseline rise or broad, unresolved peaks.

Q3: Are there any established analytical methods for quantifying the ratio of this compound to its byproducts?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a crucial and widely used technique for both qualitative and quantitative analysis of the reaction mixture.[1]

A general HPLC method would involve:

  • Column: A C18 reverse-phase column is typically used.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to achieve good separation of all components.[1]

  • Detection: A UV detector is commonly employed.

  • Quantification: To obtain accurate quantitative data, you will need to prepare standard solutions of your desired product and, if available, the potential byproducts of known concentrations. By comparing the peak areas from your reaction mixture to the calibration curves generated from the standards, you can determine the relative amounts of each component.[1]

Q4: How can I effectively separate this compound from its monosubstituted byproduct?

A4: The separation of the di-substituted and monosubstituted piperazine derivatives is typically achieved through column chromatography . The monosubstituted product, 1-(2-chloroethyl)piperazine, is more polar than the di-substituted product due to the presence of the secondary amine. This difference in polarity allows for their separation on a silica gel column. A solvent system with a gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate) will typically elute the less polar di-substituted product first, followed by the more polar monosubstituted byproduct.

Data Presentation

Table 1: Common Byproducts and their Molecular Weights

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compound C₈H₁₆Cl₂N₂211.13
1-(2-chloroethyl)piperazineC₆H₁₃ClN₂148.63
1-(2-hydroxyethyl)-4-(2-chloroethyl)piperazineC₈H₁₇ClN₂O192.68
1,4-Bis(2-hydroxyethyl)piperazineC₈H₁₈N₂O₂174.24
1-(2-Hydroxyethyl)piperazineC₆H₁₄N₂O130.19

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring

This protocol outlines a general method for monitoring the progress of the reaction and identifying the presence of byproducts.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: Aqueous buffer (e.g., 0.01 M phosphate buffer, pH 7).

    • Solvent B: Acetonitrile or Methanol.

    • A gradient elution is recommended, for example, starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B. The specific gradient will need to be optimized for your specific reaction mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Procedure:

    • Prepare standard solutions of this compound and, if available, 1-(2-chloroethyl)piperazine in the mobile phase.

    • Dilute a small aliquot of your reaction mixture in the mobile phase.

    • Inject the prepared sample and standards onto the HPLC system.

    • Monitor the elution profile and compare the retention times of the peaks in your sample to those of the standards to identify the product and major byproduct.

    • The relative peak areas can give an estimate of the product-to-byproduct ratio. For accurate quantification, a calibration curve is necessary.

Protocol 2: General Procedure for Column Chromatography Separation

This protocol provides a general guideline for separating the desired di-substituted product from the monosubstituted byproduct.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) analysis first.

  • Procedure:

    • Dissolve the crude reaction mixture in a minimal amount of the initial, less polar eluent.

    • Load the dissolved sample onto a prepared silica gel column.

    • Begin eluting with the less polar solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.

    • Monitor the collected fractions by TLC to identify which fractions contain the desired product and which contain the byproduct.

    • Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

References

Technical Support Center: 1,4-Bis(2-chloroethyl)piperazine Reactivity and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the reactivity of 1,4-Bis(2-chloroethyl)piperazine. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for this compound?

A1: The reactivity of this compound is dominated by the two 2-chloroethyl groups attached to the piperazine nitrogens. These groups serve as electrophilic sites susceptible to nucleophilic attack. The reaction can proceed through two main pathways: direct bimolecular nucleophilic substitution (SN2) or via an intramolecular cyclization to form a highly reactive aziridinium ion intermediate, which is then attacked by a nucleophile.[1] The formation of the aziridinium ion is often the rate-determining step, especially with weaker nucleophiles.[1]

Q2: How does the choice of solvent influence the reaction mechanism (SN1 vs. SN2)?

A2: The solvent plays a critical role in determining the reaction pathway:

  • Polar aprotic solvents (e.g., DMF, acetonitrile) favor the SN2 mechanism. These solvents can solvate the cation but not the anion, leaving the nucleophile more reactive. The reaction rate in this case depends on the concentration of both the piperazine derivative and the nucleophile.[1]

  • Polar protic solvents (e.g., water, ethanol) can facilitate the SN1 pathway.[1] These solvents are capable of stabilizing the carbocation intermediate that would be formed upon the departure of the chloride ion.[1] They can also stabilize the aziridinium ion intermediate.

Q3: What is the significance of the aziridinium ion intermediate?

A3: The intramolecular cyclization of the β-chloroethylamine moiety to form a strained, three-membered aziridinium ion is a key feature of the reactivity of this compound.[1] This process is a first-order reaction and is often the rate-limiting step.[1] The high electrophilicity of the aziridinium ion makes it highly susceptible to rapid attack by even weak nucleophiles, leading to ring-opening and the formation of the final product.[1]

Q4: Can the solvent react with this compound?

A4: Yes, certain solvents can react, leading to byproducts. For instance, some solvents may react at elevated temperatures.[2] Protic solvents like water or alcohols can act as nucleophiles, particularly if a strong base is not present in sufficient quantity to deprotonate a more reactive desired nucleophile. It is crucial to use anhydrous reagents and solvents when unwanted reaction with water is a concern.[2]

Q5: Which solvents are generally recommended for reactions with this compound?

A5: The choice of solvent is highly dependent on the specific reaction and nucleophile.

  • For SN2 reactions with strong nucleophiles, polar aprotic solvents like acetonitrile or DMF are often used.[1][3]

  • For reactions involving the formation of the piperazine ring itself using a related precursor, stable chlorinated solvents like 1,2-dichloroethane are recommended.[2]

  • Recrystallization for purification is often carried out in protic solvents like methanol or ethanol, sometimes in combination with ethers.[2][4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficiently reactive nucleophile. 2. Low reaction temperature. 3. Inappropriate solvent choice. The solvent may not be effectively solvating the reactants.1. Consider using a stronger nucleophile or adding a catalyst.2. Gradually increase the reaction temperature while monitoring for side-product formation.[3]3. Switch to a more suitable solvent, such as a polar aprotic solvent like DMF or acetonitrile to improve solubility and reactivity.[3]
Formation of Multiple Side Products 1. Reaction temperature is too high , leading to decomposition or side reactions.[3]2. Intermolecular cyclization , where two molecules react to form a dimer, especially at higher temperatures and prolonged reaction times.[2]3. Reaction with solvent or impurities. Water in the solvent can lead to hydrolysis byproducts.1. Optimize the reaction temperature by running it lower for a longer duration.[3]2. Maintain strict temperature control and monitor the reaction to stop it once the starting material is consumed.[2]3. Use high-purity, anhydrous reagents and solvents.[2]
Product is Oily or Difficult to Crystallize 1. Presence of impurities or byproducts interfering with crystallization.[2]2. The product is hygroscopic and has absorbed atmospheric moisture.[2]1. Purify the crude product by recrystallization from a suitable solvent system, such as methanol/ether, or by column chromatography.[2]2. Perform filtration and drying under a dry atmosphere (e.g., nitrogen stream) and store the final product in a desiccator.[2]
Low Yield Due to Product Loss During Workup 1. The product, often a hydrochloride salt, is water-soluble .[2]2. Formation of a quaternary ammonium salt due to over-alkylation, which increases water solubility.[5]1. Avoid excessive use of aqueous solutions during workup. If extraction is necessary, neutralize the aqueous layer with a base (e.g., sodium carbonate) to deprotonate the product, making it more soluble in organic solvents.[3]2. Use a less reactive alkylating agent or consider alternative synthetic routes to avoid over-alkylation.[3]

Data Presentation

Table 1: Impact of Solvent Type on Reactivity of this compound
Solvent TypeExamplesFavored MechanismGeneral Impact on Reactivity
Polar Protic Water, Ethanol, MethanolSN1-like (via aziridinium ion)Can stabilize the aziridinium ion intermediate and carbocations.[1] May act as a competing nucleophile. Often used for purification by recrystallization.[2]
Polar Aprotic DMF, Acetonitrile, DMSOSN2Favors direct bimolecular substitution with strong nucleophiles.[1] Generally good for improving the solubility of reactants.[3]
Nonpolar / Weakly Polar Dichloromethane (DCM), 1,2-Dichloroethane (DCE), TolueneVariesOften used when less polar reactants are involved. DCE is recommended as a stable chlorinated solvent for synthesis.[2] DCM is used in reactions with bases like triethylamine.[3]
Table 2: Solvent Compatibility and Potential Issues
SolventCommon Use CasePotential Issues & Considerations
Acetonitrile N-alkylation reactionsGood general-purpose polar aprotic solvent.[3][6]
DMF N-alkylation reactionsHigh boiling point allows for higher reaction temperatures. Can be difficult to remove. Strong bases can react with DMF at high temperatures.[3]
Dichloromethane (DCM) Reactions at or below room temperatureLower boiling point limits reaction temperature. Good for extractions and chromatography.[3]
1,2-Dichloroethane (DCE) Synthesis reactionsStable chlorinated solvent, suitable for reactions involving thionyl chloride.[2]
Ethanol / Methanol Recrystallization, QuenchingCan act as a nucleophile. Used to quench excess reagents like thionyl chloride.[2] Good for precipitating products from reaction mixtures.[6]
Water Workup, Hydrolysis studiesCan lead to hydrolysis byproducts if present as an impurity in anhydrous reactions. The hydrochloride salts are often water-soluble.[2]

Experimental Protocols

Protocol 1: General Nucleophilic Substitution with an Amine

This protocol describes a general method for the N-alkylation of a primary or secondary amine using this compound in a polar aprotic solvent.

Materials:

  • Amine (nucleophile)

  • This compound

  • Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile (anhydrous)

  • Dichloromethane (for workup)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the amine (2.2 eq.) in acetonitrile, add this compound (1.0 eq.) and potassium carbonate (3.0 eq.).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Reactivity via Chloride Ion Release (Potentiometric Titration)

This method can be used to determine the rate of intramolecular cyclization to the aziridinium ion by monitoring the release of chloride ions.[1]

Materials:

  • This compound

  • Solvent system (e.g., 50% water-ethanol)

  • Chloride ion-selective electrode (ISE)

  • pH meter or ion meter

  • Constant temperature bath

Procedure:

  • Prepare a solution of this compound of known concentration in the chosen solvent system.

  • Place the solution in a constant temperature bath to maintain a stable temperature throughout the experiment.

  • Immerse the chloride ISE and a reference electrode into the solution.

  • Record the potential (mV) at regular time intervals.

  • Convert the potential readings to chloride ion concentration using a calibration curve prepared with standard chloride solutions.

  • Plot the concentration of chloride ions versus time. The initial rate of chloride ion formation corresponds to the rate of the first-order cyclization reaction, from which the rate constant (k) can be calculated.[1]

Mandatory Visualizations

G cluster_0 Reaction Mechanism A This compound B Aziridinium Ion Intermediate A->B Intramolecular Cyclization (k₁) - Cl⁻ C Final Product B->C Nucleophilic Attack (k₂, fast) Nu Nucleophile (Nu⁻) Nu->B

Caption: Formation of the aziridinium ion intermediate followed by nucleophilic attack.[1]

G cluster_1 Troubleshooting Workflow Start Experiment Issue (e.g., Low Yield) Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Reagents Are Reagents Pure & Anhydrous? Check_Solvent->Check_Reagents Yes Change_Solvent Change Solvent (e.g., to ACN/DMF) Check_Solvent->Change_Solvent No Purify_Reagents Use High-Purity, Anhydrous Reagents Check_Reagents->Purify_Reagents No Success Problem Resolved Check_Reagents->Success Yes Adjust_Temp->Check_Solvent Change_Solvent->Check_Reagents Purify_Reagents->Success

Caption: A logical workflow for troubleshooting common experimental issues.

G cluster_2 General Experimental Workflow Setup 1. Reaction Setup (Reactants, Solvent, Base) Reaction 2. Reaction (Heating, Stirring) Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup (Filtration, Extraction) Monitor->Workup Complete Purify 5. Purification (Chromatography / Recrystallization) Workup->Purify Analyze 6. Product Analysis (NMR, MS) Purify->Analyze

Caption: A typical workflow for synthesis, workup, and purification.[7]

References

controlling the rate of aziridinium ion formation from 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Bis(2-chloroethyl)piperazine. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this compound. The primary focus is on understanding and controlling the rate of formation of its corresponding aziridinium ion, a critical step in its application as a bifunctional alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of aziridinium ion formation from this compound?

A1: The formation of the aziridinium ion is an intramolecular nucleophilic substitution reaction, also known as intramolecular cyclization.[1][2] The lone pair of electrons on one of the piperazine nitrogen atoms attacks the adjacent β-carbon atom, displacing the chloride ion as a leaving group.[1] This process results in the formation of a strained, three-membered ring containing a positively charged nitrogen atom, which is a potent electrophile.[1][2] This cyclization is often the rate-determining step for subsequent alkylation reactions with nucleophiles.[2]

Q2: How does pH influence the rate of aziridinium ion formation?

A2: The pH of the solution has a significant impact on the cyclization rate. The rate is faster in neutral to alkaline conditions.[1] This is because the free, unprotonated amine form of the piperazine nitrogen is required for the nucleophilic attack.[1] In acidic conditions, the nitrogen atoms are protonated, which significantly reduces their nucleophilicity and slows down the rate of aziridinium ion formation.[1]

Q3: What is the effect of temperature on the reaction rate and product purity?

A3: Increasing the reaction temperature generally accelerates the rate of aziridinium ion formation. However, elevated temperatures and prolonged reaction times can also promote the formation of byproducts, such as the intermolecular cyclization product, N,N'-bis(2-chloroethyl)piperazine dimer.[3] Therefore, strict temperature control is crucial to balance the reaction rate with the selectivity for the desired aziridinium ion.[3]

Q4: How does the choice of solvent affect the cyclization process?

A4: The solvent plays a critical role in the reaction. Polar protic solvents can stabilize the charged aziridinium ion intermediate.[2] However, the presence of water can also lead to hydrolysis of the chloroethyl group, a potential degradation pathway.[1][4] For many applications, high-purity, anhydrous solvents are recommended to minimize side reactions.[3] The rate of cyclization is known to be solvent-dependent.[1][5]

Q5: What are the primary degradation pathways for this compound, and how can it be prevented?

A5: The primary degradation pathways include hydrolysis of the chloroethyl side chains and intramolecular cyclization.[4] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate hydrolysis.[4] To ensure stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[4] It is also incompatible with strong oxidizing agents and bases.[4]

Troubleshooting Guides

Issue 1: Low or inconsistent rate of aziridinium ion formation.

Potential CauseRecommended Solution(s)
Incorrect pH Ensure the reaction medium is neutral to slightly alkaline to maximize the concentration of the nucleophilic free amine. Avoid acidic conditions which protonate the piperazine nitrogens.[1]
Low Reaction Temperature Gradually increase the temperature while monitoring the reaction progress. Be aware that excessive heat can lead to byproducts.[3]
Degraded Starting Material The starting material may have degraded due to improper storage (e.g., exposure to moisture).[4] Verify the purity of the this compound using HPLC or NMR. Use a fresh, properly stored batch if degradation is confirmed.[4]
Inappropriate Solvent The solvent may be inhibiting the reaction. Consider screening polar aprotic or protic solvents to find optimal conditions. Ensure solvents are anhydrous to prevent hydrolysis.[2][3]

Issue 2: Formation of significant byproducts, such as piperazine dimers.

Potential CauseRecommended Solution(s)
High Reactant Concentration Intermolecular reactions are favored at higher concentrations. Run the reaction under more dilute conditions.
Elevated Temperature or Prolonged Reaction Time These conditions favor intermolecular cyclization.[3] Maintain strict temperature control and monitor the reaction progress closely (e.g., by TLC, LC-MS, or NMR) to stop it once the starting material is consumed.[3][6]
Presence of Impurities Impurities in the starting material or solvent can catalyze side reactions.[3] Use high-purity, anhydrous reagents and solvents.[3]

Data Presentation

Table 1: Summary of Factors Controlling Aziridinium Ion Formation Rate
FactorEffect on RateRationale
Increasing pH (Neutral to Alkaline) IncreasesHigher concentration of the deprotonated, more nucleophilic free amine.[1]
Decreasing pH (Acidic) DecreasesProtonation of the piperazine nitrogen reduces its nucleophilicity.[1]
Increasing Temperature IncreasesProvides the necessary activation energy for the reaction, but may also increase side reactions.[3][7]
Solvent Polarity VariesPolar solvents can stabilize the transition state and the ionic product, influencing the rate.[1][2]
Water Content Can Increase Side ReactionsPromotes hydrolysis of the chloroethyl group, leading to degradation.[4]
Table 2: Representative Kinetic Data for the Cyclization of a Nitrogen Mustard Analogue

Note: The following data is for 2-chloroethylamine, an analogue used to illustrate the approximate order of magnitude of the cyclization rate.

CompoundSolventTemperature (°C)Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (h)
2-ChloroethylamineWater21(8.0 ± 0.2) x 10⁻⁶24.0 ± 0.5[2]

Experimental Protocols

Protocol 1: Monitoring Aziridinium Ion Formation via Chloride Ion Titration

This protocol allows for the quantitative analysis of the cyclization rate by measuring the concentration of released chloride ions over time.[2]

Objective: To determine the first-order rate constant for the intramolecular cyclization.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., 50% water-ethanol).

  • Temperature Control: Place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 25°C, 37°C).

  • Titration: At regular time intervals, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by cooling or dilution.

  • Chloride Measurement: Measure the concentration of chloride ions in each aliquot using a calibrated chloride ion-selective electrode.

  • Data Analysis: Plot the natural logarithm of the remaining reactant concentration (calculated from the initial concentration minus the measured chloride concentration) versus time. The rate constant (k) for the first-order reaction is the negative of the slope of the resulting line.[2]

Protocol 2: Real-Time Monitoring by ¹H NMR Spectroscopy

This protocol provides real-time structural information on the disappearance of the starting material and the appearance of the aziridinium ion.[2]

Objective: To monitor the reaction kinetics and identify intermediates directly.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃CN).

  • Initiation: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to specific protons of the starting material (e.g., -CH₂-Cl) and the formed aziridinium ion. Plot the concentration of the reactant versus time to determine the reaction kinetics.[2] This method is particularly useful for observing the formation of both the mono- and di-aziridinium species.

Mandatory Visualizations

reaction_pathway start This compound mono_aziridinium Mono-aziridinium Ion start->mono_aziridinium k₁ - Cl⁻ di_aziridinium Di-aziridinium Ion mono_aziridinium->di_aziridinium k₂ - Cl⁻

Caption: Reaction pathway for aziridinium ion formation.

troubleshooting_workflow start Start Experiment check_yield Low Yield or Slow Rate? start->check_yield check_byproducts Byproducts Observed? check_yield->check_byproducts No action_reagents Verify Reagent Purity (Anhydrous, Not Degraded) check_yield->action_reagents Yes action_temp_control Ensure Strict Temperature Control check_byproducts->action_temp_control Yes success Optimized Reaction check_byproducts->success No action_temp Optimize Temperature (Increase Gradually) action_reagents->action_temp action_ph Adjust pH (Neutral/Alkaline) action_temp->action_ph action_ph->check_byproducts action_concentration Use More Dilute Conditions action_temp_control->action_concentration action_time Monitor and Reduce Reaction Time action_concentration->action_time action_time->success

Caption: Troubleshooting workflow for aziridinium ion formation.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Potential of 1,4-Bis(2-chloroethyl)piperazine and Chlorambucil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, alkylating agents remain a cornerstone of many treatment regimens. Their ability to induce cytotoxic DNA damage in rapidly proliferating cancer cells has been harnessed for decades. This guide provides a comparative overview of two such agents: the well-established drug chlorambucil and the structurally related compound 1,4-Bis(2-chloroethyl)piperazine. While extensive data exists for chlorambucil, information on the specific cytotoxicity of this compound is less direct, with its primary role being a precursor in the synthesis of other derivatives. This guide will therefore focus on a comparison of their mechanisms of action, structural features, and the known cytotoxic profiles of chlorambucil and related piperazine-containing compounds, providing a scientifically grounded perspective for research and development.

Structural and Mechanistic Comparison

Both this compound and chlorambucil belong to the nitrogen mustard class of bifunctional alkylating agents.[1][2] Their cytotoxicity is primarily driven by the presence of the bis(2-chloroethyl)amino group, which is capable of forming highly reactive aziridinium ions.[3] These electrophilic intermediates can then covalently bind to nucleophilic sites on DNA, most notably the N7 position of guanine.[2][3]

The bifunctional nature of these molecules allows them to form DNA interstrand and intrastrand cross-links.[3][4] These cross-links are particularly cytotoxic as they physically obstruct DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][4]

While sharing the same reactive moiety, a key structural difference lies in their core scaffolds. Chlorambucil possesses a phenylbutyric acid group, which can influence its cellular uptake and distribution. In contrast, this compound is a symmetrical molecule with a central piperazine ring. The piperazine moiety is a common pharmacophore in medicinal chemistry and can affect the compound's solubility, membrane permeability, and interaction with biological targets.[5]

FeatureThis compoundChlorambucil
Chemical Structure C8H16Cl2N2C14H19Cl2NO2
Core Scaffold PiperazinePhenylbutyric acid
Reactive Moiety Bis(2-chloroethyl)aminoBis(2-chloroethyl)amino
Mechanism of Action DNA alkylation, formation of interstrand and intrastrand cross-links.[3]DNA alkylation, formation of interstrand and intrastrand cross-links, leading to cell cycle arrest and apoptosis.[6]
Primary Role in Literature Synthetic intermediate for more complex derivatives.[7]Clinically used anticancer drug.[6]
Reported Cytotoxicity No direct IC50 values found. Cytotoxicity is inferred from related piperazine derivatives.Broad-spectrum cytotoxicity against various cancer cell lines (see Table 2).[8][9][10]

Cytotoxicity Profile of Chlorambucil

Chlorambucil has demonstrated cytotoxic activity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for cytotoxicity. The table below summarizes reported IC50 values for chlorambucil in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Carcinoma12 - 43[8]
A2780 cisRCisplatin-resistant Ovarian Carcinoma12 - 43[8]
PC3Prostate CancerNot specified, but used in study[9]
A549Lung Cancer22.2 - 163.0[8]
HepG2Hepatocellular Carcinoma22.2 - 163.0[8]
SMMC7721Hepatocellular Carcinoma22.2 - 163.0[8]
A375Melanoma22.2 - 163.0[8]
H1299Non-small cell lung cancer22.2 - 163.0[8]
HL-60Leukemia21.1[8]
U-937Leukemia37.7[8]
HCT-116Colorectal CarcinomaWeaker antiproliferative activity noted[10]
Drug-sensitive strainsVarious53.47 - 97.56[8]
MCF-7Breast Cancer> 130[8]

Cytotoxic Potential of this compound and its Derivatives

Numerous studies have synthesized and evaluated the anticancer activity of various derivatives of this compound. For instance, novel phthalazinylpiperazine derivatives have been shown to exhibit potent and selective cytotoxic activities against cancer cell lines such as A549 (lung), HT-29 (colon), and MDA-MB-231 (breast), with some compounds demonstrating IC50 values in the nanomolar to low micromolar range.[11][12] Similarly, other piperazine-based compounds have shown significant cytotoxicity against a panel of cancer cell lines.[13][14] While these results are for more complex molecules, they highlight the potential of the this compound scaffold as a starting point for the development of novel anticancer agents.

Experimental Protocols

The evaluation of cytotoxicity is a critical step in drug discovery. Standardized in vitro assays are employed to determine the concentration at which a compound exerts its cytotoxic effects. Two commonly used methods are the MTT and SRB assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][15]

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[11]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[16][17]

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.

  • Fixation: After the incubation period, fix the cells to the plate using trichloroacetic acid (TCA).[18]

  • Staining: Stain the fixed cells with SRB solution.[18]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[18]

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.[18]

  • Absorbance Reading: Measure the absorbance at approximately 510 nm. The absorbance is proportional to the total cellular protein, and thus to the cell number.[18]

Visualizing the Process: Experimental Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams are provided in DOT language, compatible with Graphviz.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cell Seeding in 96-well plate B Compound Incubation (e.g., 24-72h) A->B C Addition of Cytotoxicity Reagent (MTT or SRB) B->C D Incubation & Color Development C->D E Measurement of Absorbance D->E F Data Analysis (IC50 Calculation) E->F

Caption: A generalized workflow for determining the cytotoxicity of a compound using in vitro assays.

G cluster_pathway Signaling Pathway: DNA Alkylation and Damage Response cluster_alkylation DNA Alkylation cluster_response Cellular Response A Bifunctional Alkylating Agent (e.g., Chlorambucil) B Formation of Aziridinium Ion A->B C DNA Interstrand Cross-link B->C D DNA Damage Recognition C->D E Cell Cycle Arrest D->E F DNA Repair Pathways D->F G Apoptosis (Cell Death) E->G if damage is irreparable F->G if repair fails

Caption: The mechanism of action for bifunctional alkylating agents, leading to DNA damage and subsequent cellular responses.

Conclusion

References

Validating 1,4-Bis(2-chloroethyl)piperazine as a DNA Cross-Linking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the identification and validation of novel DNA cross-linking agents are pivotal in the quest for more effective cancer therapeutics. This guide provides a comprehensive comparison of 1,4-Bis(2-chloroethyl)piperazine, a nitrogen mustard analogue, with established DNA cross-linking agents, cisplatin and melphalan. Through an objective analysis of their mechanisms, supported by experimental data and detailed protocols, this document serves as a valuable resource for evaluating the potential of this compound in oncology research.

Mechanism of Action and Comparative Efficacy

This compound functions as a bifunctional alkylating agent. Its two reactive 2-chloroethyl groups enable the formation of covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine.[1] This leads to the formation of DNA monoadducts, intrastrand cross-links, and the highly cytotoxic interstrand cross-links (ICLs).[2] These ICLs physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

The mechanism mirrors that of other nitrogen mustards, such as melphalan, involving the formation of a highly reactive aziridinium ion intermediate.[1] In contrast, cisplatin, a platinum-based agent, forms adducts primarily at the N7 position of purine bases, with a high propensity for creating 1,2-intrastrand cross-links between adjacent guanine bases.[3] While interstrand cross-links are less frequent with cisplatin, they are considered to be highly cytotoxic.[3]

The structural differences between these agents influence their interaction with DNA and the resulting topological changes. Nitrogen mustard-induced ICLs cause only mild distortion to the DNA helix, whereas cisplatin-induced cross-links lead to severe bending and unwinding.[2]

Comparative Data Summary

To facilitate a clear comparison, the following tables summarize the key characteristics, DNA adduct profiles, and cytotoxic activities of this compound and its counterparts.

Table 1: Comparison of Mechanism and DNA Adducts

FeatureThis compoundCisplatinMelphalan
Drug Class Nitrogen MustardPlatinum-based CompoundNitrogen Mustard
Reactive Moiety Bis(2-chloroethyl)amino groupDichlorido-platinum complexBis(2-chloroethyl)amino group
Primary Mechanism DNA alkylation via aziridinium ion formationCovalent binding to purine basesDNA alkylation via aziridinium ion formation
Major DNA Lesions Monoadducts, Intrastrand Cross-links, Interstrand Cross-links (ICLs)[2]1,2-Intrastrand Cross-links (~90%), Interstrand Cross-links (~1-2%)[2][4]Monoadducts, Intrastrand Cross-links, Interstrand Cross-links (ICLs)[2]
Primary Binding Site N7 of Guanine[1]N7 of Guanine and Adenine[3]N7 of Guanine
Effect on DNA Helix Mild bending and unwinding[2]Severe bending and unwinding[2]Mild bending and unwinding

Table 2: Comparative Cytotoxicity (IC50 Values in µM)

Cancer Cell LineThis compound Derivative (Compound 9i)¹[5]Cisplatin²[4]Melphalan³
HCT116 (Colon) 8.51 ± 2.5Varies (e.g., ~2-10 µM)Varies (e.g., ~5-20 µM)
HepG2 (Liver) 22.02 ± 2.9Varies (e.g., ~5-15 µM)Varies (e.g., ~10-50 µM)
MCF-7 (Breast) 13.01 ± 2.8Varies (e.g., ~3-12 µM)Varies (e.g., ~1-10 µM)

¹Data for a novel piperazine-based bis(thiazole) derivative, compound 9i, is presented as a proxy for the cytotoxic potential of the core piperazine structure.[5] ²Cisplatin IC50 values can vary significantly depending on the specific cell line sub-clone and experimental conditions.[4] ³Melphalan IC50 values are also cell line and condition dependent.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate and compare the DNA cross-linking and cytotoxic properties of these agents.

Modified Alkaline Comet Assay for DNA Interstrand Cross-linking

This assay is a sensitive method to detect DNA interstrand cross-links at the single-cell level. The principle lies in the fact that cross-links retard the migration of DNA in an electric field.

Materials:

  • Fully frosted microscope slides

  • 1% and 0.5% Normal Melting Point (NMP) agarose in PBS

  • Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or Propidium Iodide)

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Test compounds (this compound, Cisplatin, Melphalan)

  • X-ray source for irradiation

Procedure:

  • Cell Treatment: Treat cells in suspension or as a monolayer with varying concentrations of the test compounds for a defined period. Include a negative control (untreated cells).

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and allow it to solidify.

  • Cell Embedding: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 75 µL of 0.5% NMP agarose at 37°C and quickly layer onto the pre-coated slide. Cover with a coverslip and solidify on ice.

  • Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Irradiation: After lysis, wash the slides with PBS and irradiate them on ice with a defined dose of X-rays (e.g., 5-15 Gy) to induce random DNA strand breaks.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently remove the slides from the tank and neutralize them by washing three times for 5 minutes each with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand cross-links will result in a smaller "comet tail" and a larger "comet head" compared to the irradiated control cells without the cross-linking agent. Quantify the comet parameters (e.g., tail moment) using appropriate software. A decrease in the tail moment indicates a higher level of DNA cross-linking.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.[6][7][8][9][10]

Materials:

  • 96-well flat-bottomed microplates

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Cellular Responses and Workflows

To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways activated by DNA cross-linking agents and a typical experimental workflow.

DNA_Damage_Response DNA_Crosslink DNA Interstrand Cross-link (ICL) Replication_Fork_Stall Replication Fork Stall DNA_Crosslink->Replication_Fork_Stall ATR_Activation ATR Activation Replication_Fork_Stall->ATR_Activation FA_Pathway Fanconi Anemia (FA) Pathway Activation Replication_Fork_Stall->FA_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) ATR_Activation->Cell_Cycle_Arrest NER Nucleotide Excision Repair (NER) FA_Pathway->NER Apoptosis Apoptosis FA_Pathway->Apoptosis if repair fails DSB Double-Strand Break (DSB) NER->DSB generates HR Homologous Recombination (HR) HR->Replication_Fork_Stall resolves Cell_Cycle_Arrest->Apoptosis if damage is severe DSB->HR

Caption: DNA Damage Response to Interstrand Cross-links.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HCT116, HepG2, MCF-7) Compound_Treatment 2. Treatment with This compound, Cisplatin, or Melphalan Cell_Culture->Compound_Treatment Cytotoxicity_Assay 3a. Cytotoxicity Assay (MTT Assay) Compound_Treatment->Cytotoxicity_Assay DNA_Crosslinking_Assay 3b. DNA Cross-linking Assay (Comet Assay) Compound_Treatment->DNA_Crosslinking_Assay IC50_Determination 4a. IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Quantification 4b. Quantification of DNA Cross-links DNA_Crosslinking_Assay->Quantification Data_Comparison 5. Comparative Analysis of Cytotoxicity and Cross-linking Efficiency IC50_Determination->Data_Comparison Quantification->Data_Comparison

Caption: Workflow for Comparative Validation.

Conclusion

This compound demonstrates the characteristic properties of a nitrogen mustard DNA cross-linking agent, inducing cytotoxic ICLs that are potent inhibitors of cell proliferation. Its mechanism of action is analogous to that of melphalan, though distinct from the platinum-based agent cisplatin. The provided experimental protocols offer a robust framework for the direct, quantitative comparison of its DNA cross-linking efficiency and cytotoxicity against established chemotherapeutic agents. Further investigation into the specific adduct profile and in vivo efficacy of this compound is warranted to fully elucidate its potential as a novel anticancer therapeutic. The data and methodologies presented in this guide provide a solid foundation for such future research.

References

A Comparative Analysis of Mono- and Bis-Alkylating Piperazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within the realm of oncology, piperazine derivatives functionalized with alkylating groups have garnered significant interest as potential anti-cancer agents. These compounds exert their cytotoxic effects by covalently modifying DNA, leading to cell cycle arrest and apoptosis.[2] This guide provides a comparative analysis of mono- and bis-alkylating piperazine derivatives, focusing on their differential impacts on cytotoxicity, DNA damage mechanisms, and overall therapeutic potential. The information presented is supported by experimental data to aid researchers in the rational design and development of next-generation chemotherapeutics.

Data Presentation: A Comparative Overview of Cytotoxicity

The cytotoxic potential of mono- and bis-alkylating piperazine derivatives has been evaluated across a range of human cancer cell lines. Bifunctional alkylating agents are generally more cytotoxic than their monofunctional counterparts.[3][4] This is attributed to their ability to form highly cytotoxic DNA interstrand cross-links, which are challenging for cancer cells to repair.[3][5]

Below is a summary of the in vitro cytotoxicity of representative mono- and bis-alkylating piperazine derivatives. It is important to note that a direct comparison of IC50/GI50 values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative In Vitro Cytotoxicity of Mono-Alkylating Piperazine Derivatives

Compound ClassRepresentative AnalogCancer Cell LineIC50/GI50 (µM)
Vindoline-piperazine ConjugateCompound 23Breast Cancer (MDA-MB-468)1.00[6]
Vindoline-piperazine ConjugateCompound 25Non-Small Cell Lung Cancer (HOP-92)1.35[6]
Piperazine-chalcone HybridCompound VdColon Cancer (HCT-116)Good inhibitory activity noted[7]
1-(2-Aryl-2-adamantyl)piperazineCompound 7Melanoma (SK-MEL-28)<10[8]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazineCompound 37Lung Cancer (A549)18.7[9]

Table 2: In Vitro Cytotoxicity of a Bis-Alkylating Piperazine Derivative (NSC 80096)

Cancer TypeCell LineGI50 (µM)TGI (µM)LC50 (µM)
LeukemiaCCRF-CEM0.0380.130.44
LeukemiaHL-60(TB)0.0450.160.58
Non-Small Cell Lung CancerA549/ATCC0.120.421.49
Colon CancerHCT-1160.0790.280.99
MelanomaSK-MEL-280.0830.291.03
Breast CancerMCF70.110.391.38
Data for NSC 80096 (1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine) is sourced from the NCI's Developmental Therapeutics Program.[10]

Mechanism of Action: Mono-alkylation versus DNA Cross-linking

The fundamental difference in the mechanism of action between mono- and bis-alkylating piperazine derivatives lies in the nature of the DNA damage they induce.

Mono-alkylating derivatives possess a single reactive electrophilic group.[3] They typically form monofunctional adducts with DNA, primarily at the N7 position of guanine.[4] This can lead to base mispairing during DNA replication, DNA strand breaks, and ultimately, cell death.[11]

Bis-alkylating derivatives , on the other hand, have two reactive sites.[12] This allows them to form not only monofunctional adducts but also DNA interstrand and intrastrand cross-links.[4] Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, which is essential for both replication and transcription, thereby inducing a more potent anti-tumor effect.[3][5]

G Comparative Mechanism of DNA Alkylation cluster_mono Mono-alkylating Piperazine Derivative cluster_bis Bis-alkylating Piperazine Derivative mono_agent Mono-alkylating Agent mono_adduct Monofunctional DNA Adduct mono_agent->mono_adduct Alkylation (e.g., N7-Guanine) ssb Single-Strand Break mono_adduct->ssb DNA Repair Attempt apoptosis_mono Apoptosis ssb->apoptosis_mono bis_agent Bis-alkylating Agent icl Interstrand Cross-link bis_agent->icl Cross-linking of DNA Strands ds_block Replication/Transcription Block icl->ds_block apoptosis_bis Apoptosis ds_block->apoptosis_bis

Differential DNA damage induced by mono- and bis-alkylating agents.

Cellular Response to DNA Damage

The DNA damage inflicted by alkylating agents triggers a complex network of cellular signaling pathways, primarily orchestrated by the p53 tumor suppressor protein.[2] Upon activation, p53 can induce cell cycle arrest to allow time for DNA repair. If the damage is too extensive, p53 initiates apoptosis.[2] The major DNA repair pathways involved in mitigating alkylation damage include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[12][13][14]

G Signaling Pathways Activated by DNA Alkylating Agents Alkylating_Agent Alkylating Piperazine Derivative DNA_Damage DNA Damage (Adducts, Cross-links) Alkylating_Agent->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Pathways (BER, NER, MMR, HR, NHEJ) Cell_Cycle_Arrest->DNA_Repair DNA_Repair->DNA_Damage Damage Resolution DNA_Repair->Apoptosis Unrepaired Damage

Cellular response to DNA damage induced by alkylating agents.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives (mono- and bis-alkylating) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: DNA Damage Quantification (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[15]

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate broken DNA fragments from the intact DNA.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Image Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head."

G Experimental Workflow for Preclinical Evaluation start Synthesis of Piperazine Derivatives invitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->invitro mechanistic Mechanistic Studies (e.g., Comet Assay, Western Blot) invitro->mechanistic Potent Compounds invivo In Vivo Efficacy Studies (Xenograft Models) mechanistic->invivo Promising Mechanism tox Toxicity Assessment invivo->tox end Lead Candidate Identification tox->end

A general workflow for the preclinical evaluation of novel anticancer compounds.

Protocol 3: In Vivo Antitumor Efficacy (Xenograft Model)

Xenograft models are crucial for evaluating the therapeutic potential of anticancer agents in a living organism.[13][14]

  • Cell Culture and Preparation: Culture a suitable human cancer cell line and harvest the cells during the exponential growth phase. Prepare a single-cell suspension in a sterile medium.[14]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[14]

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]

  • Drug Administration: Administer the mono- and bis-alkylating piperazine derivatives and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).[13]

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.[14]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and calculate the tumor growth inhibition for each treatment group.

Conclusion

The comparative analysis of mono- and bis-alkylating piperazine derivatives reveals a clear structure-activity relationship. The presence of two alkylating moieties in bis-alkylating derivatives enables the formation of highly cytotoxic DNA interstrand cross-links, generally resulting in greater anticancer potency compared to their mono-alkylating counterparts. This enhanced activity, however, may also be associated with increased toxicity to normal cells. Future research should focus on the development of tumor-targeted delivery systems for bis-alkylating piperazine derivatives to maximize their therapeutic index. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued exploration of this promising class of anticancer agents.

References

In Vitro Efficacy of 1,4-Bis(2-chloroethyl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro efficacy of analogs of 1,4-Bis(2-chloroethyl)piperazine, a nitrogen mustard derivative with potential as an anticancer agent. The core structure, featuring a piperazine ring with two reactive chloroethyl groups, allows for bifunctional alkylation of cellular macromolecules, primarily DNA, leading to cytotoxicity. This document summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes key mechanistic pathways to aid in the research and development of this class of compounds.

Comparative Cytotoxic Activity

The in vitro cytotoxic efficacy of piperazine-based nitrogen mustard analogs has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a series of 1,3,5-triazine derivatives incorporating the 4-(2-chloroethyl)piperazin-1-yl moiety, which are structural analogs of this compound. Lower IC50 values indicate higher cytotoxic potency.

Compound IDSubstitution on Triazine RingCancer Cell LineIC50 (µM)
Analog 1 Mono-[4-(2-chloroethyl)piperazin-1-yl]Not Specified13.88 - 146.79
Analog 2 Di-[4-(2-chloroethyl)piperazin-1-yl]Not SpecifiedData not available
Analog 3 Tri-[4-(2-chloroethyl)piperazin-1-yl]Not SpecifiedData not available
Chlorambucil (Reference) -Not Specified24.6[1]

Note: The specific cancer cell line and a broader range of IC50 values for the di- and tri-substituted analogs were not fully detailed in the available search results. The data for Analog 1 is presented as a range.

Experimental Protocols

The following are detailed methodologies for key in vitro assays commonly used to assess the efficacy of anticancer compounds.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]

2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.[6][7][8]

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[9]

  • Washing: Wash the wells five times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.[9]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.[9]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[9]

Mechanism of Action and Signaling Pathways

This compound and its analogs belong to the class of nitrogen mustard alkylating agents. Their primary mechanism of action involves the alkylation of DNA, which leads to the activation of DNA damage response pathways and ultimately apoptosis (programmed cell death).

DNA Alkylation Mechanism

The chloroethyl groups of the nitrogen mustard undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine.[10][11][12] The bifunctional nature of these compounds allows for the formation of interstrand and intrastrand cross-links in the DNA, which are highly cytotoxic lesions that block DNA replication and transcription.[11][13]

DNA_Alkylation cluster_0 Cellular Environment cluster_1 Cellular Consequences Piperazine_Mustard This compound Analog Aziridinium_Ion Reactive Aziridinium Ion (Intermediate) Piperazine_Mustard->Aziridinium_Ion Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium_Ion->DNA Nucleophilic Attack Mono_adduct Mono-adduct Formation DNA->Mono_adduct Cross_link Inter/Intrastrand Cross-link Mono_adduct->Cross_link Second Alkylation DNA_Damage DNA Damage Cross_link->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of DNA Alkylation by Piperazine Mustard Analogs.
Apoptosis Signaling Pathway

The DNA damage induced by nitrogen mustards triggers a complex signaling cascade that can lead to apoptosis. A key player in this process is the tumor suppressor protein p53. Upon sensing DNA damage, p53 is activated and can initiate apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[14][15][16] Additionally, DNA damage can activate the MAPK/Akt signaling pathways, which can also contribute to the apoptotic response.[14]

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Mitochondrial Events cluster_3 Execution Phase DNA_Damage DNA Damage (from Alkylation) p53 p53 Activation DNA_Damage->p53 MAPK_Akt MAPK/Akt Pathway Activation DNA_Damage->MAPK_Akt Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Apoptosis Apoptosis MAPK_Akt->Apoptosis Mito Mitochondria Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases Caspases->Apoptosis

Simplified Apoptosis Signaling Pathway Induced by Nitrogen Mustards.
Experimental Workflow

The following diagram illustrates a general workflow for the in vitro assessment of novel this compound analogs.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity_Assay Cytotoxicity Screening (MTT or SRB Assay) Characterization->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Western_Blot Western Blotting (Signaling Proteins) IC50->Western_Blot

General Workflow for In Vitro Efficacy Assessment.

References

A Comparative Guide to the Cross-Reactivity of 1,4-Bis(2-chloroethyl)piperazine with Cellular Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,4-Bis(2-chloroethyl)piperazine, a bifunctional nitrogen mustard alkylating agent, with major cellular nucleophiles. Understanding the kinetics and selectivity of this compound is crucial for elucidating its mechanism of action, predicting off-target effects, and designing novel therapeutics. This document summarizes key experimental data, provides detailed methodologies for assessing cross-reactivity, and illustrates the underlying biochemical pathways.

Mechanism of Action: Aziridinium Ion Formation and Nucleophilic Attack

This compound exerts its cytotoxic effects through the alkylation of cellular macromolecules. The reaction mechanism proceeds via the intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive and unstable aziridinium ion intermediate. This electrophilic intermediate is then susceptible to attack by various cellular nucleophiles, leading to the formation of a covalent bond. The presence of a second 2-chloroethyl group allows for a subsequent alkylation event, potentially resulting in DNA interstrand crosslinks, which are particularly cytotoxic.

Mechanism of this compound Alkylation cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Cellular Consequences Piperazine This compound Aziridinium Aziridinium Ion Intermediate (Highly Reactive) Piperazine->Aziridinium Intramolecular Cyclization (Rate-Limiting) DNA DNA (e.g., N7 of Guanine) Aziridinium->DNA Alkylation Protein Protein (e.g., Cys, His, Lys) Aziridinium->Protein Alkylation Glutathione Glutathione (GSH) Aziridinium->Glutathione Conjugation Crosslinking DNA Crosslinking DNA->Crosslinking Adducts Protein Adducts (Altered Function) Protein->Adducts Detoxification Detoxification & Excretion Glutathione->Detoxification Apoptosis Apoptosis Crosslinking->Apoptosis

Caption: Mechanism of this compound alkylation of cellular nucleophiles.

Comparative Reactivity with Cellular Nucleophiles

The cross-reactivity of this compound with various cellular nucleophiles is a critical determinant of its biological activity. While DNA is considered its primary therapeutic target, reactions with other nucleophiles such as amino acid residues in proteins and the tripeptide glutathione (GSH) can influence its efficacy and toxicity profile. The rate of these reactions is governed by the nucleophilicity of the target and its intracellular concentration.

Cellular NucleophileSite of AlkylationRelative ReactivityBiological Significance
DNA N7 of Guanine > N3 of AdenineHighPrimary mechanism of cytotoxicity, leading to DNA crosslinks, cell cycle arrest, and apoptosis.[2][3]
Proteins Cysteine (thiol), Histidine (imidazole), Lysine (amino)Moderate to HighCan lead to enzyme inhibition, disruption of protein function, and immunogenic responses. Thiol groups are the most reactive.[2]
Glutathione (GSH) Thiol groupVery HighA major pathway for detoxification and cellular protection against alkylating agents.[2]

Note: This table provides a qualitative comparison based on data from related nitrogen mustards. The actual reaction rates will depend on the specific experimental conditions, including pH, temperature, and solvent.

Experimental Protocols

The following protocols are adapted from established methods for studying alkylating agents and can be applied to quantify the cross-reactivity of this compound with various cellular nucleophiles.

Protocol 1: Determination of DNA Adduct Formation by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound-DNA adducts.

Workflow:

Start Start: DNA treated with This compound Hydrolysis Enzymatic Hydrolysis (DNase I, Phosphodiesterase I, Alkaline Phosphatase) Start->Hydrolysis SPE Solid-Phase Extraction (C18 cartridge) Hydrolysis->SPE HPLC HPLC Separation (Reversed-Phase) SPE->HPLC MSMS Tandem Mass Spectrometry (Detection and Quantification) HPLC->MSMS End End: Quantified DNA Adducts MSMS->End

Caption: Workflow for DNA adduct analysis by HPLC-MS/MS.

Materials:

  • DNA treated with this compound

  • DNase I, Phosphodiesterase I, Alkaline Phosphatase

  • 50 mM Tris-HCl buffer, pH 7.4, containing 10 mM MgCl₂

  • C18 Solid-Phase Extraction (SPE) cartridges

  • HPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)

  • Internal standards (e.g., isotopically labeled adducts)

Procedure:

  • Enzymatic Digestion:

    • To 50 µg of treated DNA, add 5 µL of 10x digestion buffer, 10 units of DNase I, 0.01 units of phosphodiesterase I, and 10 units of alkaline phosphatase.

    • Incubate at 37°C for 24 hours.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the digested DNA sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and unmodified nucleosides.

    • Elute the DNA adducts with 2 mL of 50% methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the adducts using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect and quantify the adducts using the mass spectrometer in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode, using specific parent and fragment ion transitions for the expected adducts.

Protocol 2: Quantification of Protein Alkylation by Mass Spectrometry

This protocol describes a bottom-up proteomics approach to identify and quantify sites of protein alkylation by this compound.

Workflow:

Start Start: Protein(s) treated with This compound Denature Denaturation, Reduction, and Alkylation (optional) Start->Denature Digestion Proteolytic Digestion (e.g., Trypsin) Denature->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Database Searching (with variable modification) LCMS->Analysis End End: Identified and Quantified Alkylated Peptides Analysis->End

Caption: Workflow for protein alkylation analysis by mass spectrometry.

Materials:

  • Protein sample treated with this compound

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • LC-MS/MS system (e.g., Orbitrap)

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Sample Preparation:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate free cysteines with 55 mM IAA in the dark at room temperature for 20 minutes (this step is to block unmodified cysteines).

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid and desalt using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the raw data against a relevant protein database using a search engine that allows for the specification of variable modifications.

    • Define a variable modification corresponding to the mass of the this compound adduct on potential nucleophilic residues (C, H, K).

    • Quantify the relative abundance of modified versus unmodified peptides.

Protocol 3: Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the rate of conjugation of this compound with glutathione, which can be catalyzed by GST. A decrease in free thiol groups is monitored.

Workflow:

Start Start: Prepare reaction mixture (GSH, GST, Buffer) Initiate Initiate reaction with This compound Start->Initiate Monitor Monitor decrease in absorbance of DTNB (Ellman's Reagent) at 412 nm Initiate->Monitor Calculate Calculate rate of GSH conjugation Monitor->Calculate End End: GST activity determined Calculate->End

Caption: Workflow for the Glutathione S-Transferase (GST) activity assay.

Materials:

  • This compound

  • Reduced glutathione (GSH)

  • Glutathione S-Transferase (GST) enzyme

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM GSH stock solution in buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM DTNB solution in buffer.

  • Assay Procedure:

    • In a cuvette, mix 800 µL of potassium phosphate buffer, 100 µL of 100 mM GSH, and 50 µL of GST enzyme solution.

    • Initiate the reaction by adding 50 µL of the this compound solution.

    • At various time points, take an aliquot of the reaction mixture and add it to a solution containing DTNB.

    • Measure the absorbance at 412 nm. The decrease in absorbance is proportional to the consumption of GSH.

  • Data Analysis:

    • Calculate the rate of GSH conjugation by determining the change in absorbance over time.

Conclusion

This compound is a reactive bifunctional alkylating agent that targets a range of cellular nucleophiles. While DNA is the primary target for its cytotoxic effects, reactions with proteins and glutathione play significant roles in its overall biological activity, influencing both efficacy and toxicity. The provided experimental protocols offer a framework for researchers to quantitatively assess the cross-reactivity of this and other alkylating agents, facilitating a deeper understanding of their mechanisms and aiding in the development of more selective and effective cancer therapies.

References

Benchmarking 1,4-Bis(2-chloroethyl)piperazine Against Known Alkylating Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the alkylating agent 1,4-Bis(2-chloroethyl)piperazine with established alkylating drugs: cyclophosphamide, chlorambucil, and melphalan. The objective is to benchmark its performance and provide supporting experimental data and protocols to aid in research and development.

Executive Summary

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by inducing DNA damage. This guide evaluates this compound, a nitrogen mustard derivative, in the context of widely used alkylating drugs. While direct comparative cytotoxicity data for this compound is limited in publicly available literature, this document compiles existing data for related compounds and the comparator drugs, outlines key experimental protocols for evaluation, and visualizes the established signaling pathways through which these agents induce cell death.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

Alkylating agents function by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target. The N7 position of guanine is particularly susceptible to alkylation. This modification can lead to several cytotoxic outcomes:

  • DNA Cross-linking: Bifunctional alkylating agents, such as the ones compared in this guide, possess two reactive chloroethyl groups. These can form both intrastrand (on the same DNA strand) and interstrand (between opposite DNA strands) cross-links. Interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.

  • DNA Strand Breaks: The alkylated base can be recognized and excised by DNA repair enzymes, leading to single- or double-strand breaks.

  • Apoptosis Induction: The accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cell growth. The following tables summarize available IC50 values for cyclophosphamide, chlorambucil, and melphalan in various cancer cell lines.

Table 1: Comparative IC50 Values of Selected Alkylating Drugs in Human Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)Reference
Cyclophosphamide Raw 264.7Monocyte Macrophage145.44[1]
OVCAR-4Ovarian CancerVaries with time[2]
PEO1Ovarian CancerVaries with time[2]
Chlorambucil MDA-MB-468Triple-Negative Breast Cancer34.4[3]
PC3Prostate CancerVaries[4]
A2780/CP70Cisplatin-Resistant Ovarian CancerVaries[4]
Melphalan RPMI8226Multiple Myeloma8.9[5]
THP1Acute Monocytic Leukemia6.26[5]
HL60Promyelocytic Leukemia3.78[5]
MDA-MB-468Triple-Negative Breast Cancer48.7[3][6]

Table 2: Cytotoxicity of Piperazine-Containing Compounds (for reference)

CompoundCell LineCancer TypeIC50/GI50 (µM)Reference
Piperazine Derivative (PCC)SNU-475Liver Cancer6.98[7]
Piperazine Derivative (PCC)SNU-423Liver Cancer7.76[7]
Piperazine-based bis(thiazole) (9i)HCT116Colon Cancer8.51[8]
Piperazine-based bis(thiazole) (9i)HEPG2Liver Cancer22.02[8]
Piperazine-based bis(thiazole) (9i)MCF7Breast Cancer13.01[8]

Key Experimental Protocols

To facilitate comparative studies, detailed methodologies for essential in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of an alkylating agent.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose cells to a serial dilution of the alkylating agent for a specified duration (e.g., 48-72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Normalize the absorbance values to the untreated control and plot cell viability against drug concentration. Use non-linear regression to calculate the IC50 value.[12]

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with serial dilutions of alkylating agent A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Workflow for determining IC50 using the MTT assay.
DNA Interstrand Cross-linking Assay (Comet Assay)

Objective: To quantify the formation of DNA interstrand cross-links.

Methodology:

  • Cell Treatment: Treat cells with the alkylating agent for a defined period.

  • Irradiation: Expose cells to a fixed dose of ionizing radiation (e.g., X-rays) on ice to introduce a known number of single-strand breaks.

  • Cell Embedding: Mix cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind nucleoids.[13]

  • Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. DNA fragments will migrate towards the anode, forming a "comet" shape.[14]

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize using a fluorescence microscope.

  • Data Analysis: In cells with interstrand cross-links, the DNA is held together, reducing its migration out of the nucleoid. The degree of cross-linking is inversely proportional to the length and intensity of the comet tail.[15]

G cluster_1 Comet Assay for DNA Cross-links A Treat cells with alkylating agent B Induce single-strand breaks (e.g., irradiation) A->B C Embed cells in agarose on slide B->C D Lyse cells to form nucleoids C->D E Alkaline electrophoresis D->E F Stain DNA and visualize E->F G Analyze comet tail length (inversely proportional to cross-linking) F->G

Workflow for detecting DNA interstrand cross-links.
Apoptosis Assay (Annexin V Staining)

Objective: To detect and quantify apoptosis.

Methodology:

  • Cell Treatment: Treat cells with the alkylating agent for various time points.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells.[16][17][18][19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

G cluster_2 Apoptosis Detection by Annexin V Staining A Treat cells with alkylating agent B Harvest cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by flow cytometry C->D E Quantify live, apoptotic, and necrotic cells D->E

Workflow for apoptosis detection using Annexin V.

Signaling Pathways in Alkylating Agent-Induced Cytotoxicity

The cytotoxic effects of this compound and other nitrogen mustards are primarily mediated through the induction of the DNA Damage Response (DDR) pathway. While the specific signaling cascade for this compound has not been extensively detailed, it is expected to follow the general mechanism of other bifunctional alkylating agents.

Upon the formation of DNA adducts and cross-links, sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. Activated checkpoint kinases, in turn, phosphorylate targets like p53 and Cdc25, leading to cell cycle arrest, which allows time for DNA repair. If the damage is too extensive to be repaired, the apoptotic cascade is initiated, leading to programmed cell death.

G cluster_0 DNA Damage Response and Apoptosis Alkylating_Agent This compound & other Alkylating Agents DNA_Damage DNA Adducts & Interstrand Cross-links Alkylating_Agent->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization & Activation CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK1_CHK2->Cell_Cycle_Arrest Inhibits Cdc25 p53->Cell_Cycle_Arrest Induces p21 Apoptosis Apoptosis p53->Apoptosis Induces pro-apoptotic genes (e.g., Bax) DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Apoptosis If repair fails

References

Unraveling the Anticancer Potential of 1,4-Bis(2-chloroethyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,4-Bis(2-chloroethyl)piperazine derivatives, a class of compounds with significant potential in oncology. By leveraging their structural similarities to nitrogen mustards, these derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. This guide delves into their structure-activity relationships, mechanisms of action, and the experimental data supporting their therapeutic promise.

The core reactivity of this compound derivatives lies in the twin 2-chloroethyl groups. These moieties undergo intramolecular cyclization to form highly reactive aziridinium ions. This transformation is a critical step, rendering the molecule a potent bifunctional alkylating agent capable of cross-linking DNA, inducing cell cycle arrest, and triggering apoptosis.[1] The piperazine scaffold itself is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and provide a versatile platform for structural modifications.[2][3][4]

Comparative Cytotoxic Activity

The anticancer efficacy of this compound derivatives is intrinsically linked to their chemical structure. Modifications to the core molecule can significantly impact their cytotoxic potency, which is typically quantified by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate greater potency.

Compound IDDescriptionCancer Cell Line(s)Activity (IC50/GI50 in µM)Reference(s)
Series 5a-g 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHUH7 (Liver), MCF7 (Breast), HCT116 (Colon), and othersHigh cytotoxicity observed across multiple cell lines, with IC50 values in the low micromolar range. For instance, compound 5a (4-chlorobenzoyl derivative) showed significant activity.[4]
Compound 9i A novel piperazine-based bis(thiazole) derivativeHCT116 (Colon), HEPG2 (Liver), MCF7 (Breast)HCT116: 8.51 ± 2.5, HEPG2: 22.02 ± 2.9, MCF7: 13.01 ± 2.8[5]
Compound 9a A piperazine-based bis(thiazole) derivativeHCT116 (Colon), HEPG2 (Liver), MCF7 (Breast)HCT116: 9.98 ± 2, HEPG2: 23.78 ± 4, MCF7: 13.67 ± 2.3[5]
Indole-based derivatives 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivativesHUH7 (Liver), MCF7 (Breast), HCT116 (Colon)Several compounds showed lower IC50 values than 5-fluorouracil. Compound 3s (3,4-dichlorophenyl substituent) was the most potent.[6]
Chalcone-piperazine hybrid Novel resveratrol-chalcone-piperazine amide derivativeA549 (Lung), HeLa (Cervical)A549: 0.26, HeLa: 7.35[7]
Ursolic acid derivative UA derivative with piperazineMGC-803, HCT-116, T24, HepG2, A549IC50 values ranging from 5.40 to 18.97[7]

Structure-Activity Relationship (SAR)

The data reveals several key SAR trends:

  • The Bis(2-chloroethyl) Moiety is Crucial: The presence of the two chloroethyl groups is fundamental to the DNA alkylating activity and, consequently, the cytotoxicity of these compounds.

  • N-Substituents Modulate Activity: The nature of the substituents on the piperazine nitrogen atoms significantly influences the biological activity. Aromatic and heterocyclic substituents, as seen in the indole and chalcone derivatives, can enhance the anticancer effects, likely by improving target binding or cellular uptake.[6][7]

  • Molecular Scaffolding Impacts Potency: Incorporating the 1,4-disubstituted piperazine into larger, more complex molecular architectures, such as the bis(thiazole) hybrids, can lead to highly potent compounds with nanomolar to low micromolar IC50 values.[5]

Mechanism of Action: DNA Alkylation and Beyond

The primary mechanism of action for this compound derivatives is their function as DNA alkylating agents. The process begins with the intramolecular cyclization of a chloroethyl group to form a highly electrophilic aziridinium ion. This ion is then susceptible to nucleophilic attack by DNA bases, leading to the formation of a covalent bond. The presence of a second chloroethyl group allows for a subsequent alkylation event, resulting in DNA cross-linking. This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

DNA_Alkylation cluster_0 Activation cluster_1 DNA Damage cluster_2 Cellular Response Piperazine_Derivative This compound Derivative Aziridinium_Ion Reactive Aziridinium Ion (Electrophile) Piperazine_Derivative->Aziridinium_Ion Intramolecular Cyclization DNA DNA (Nucleophile) Aziridinium_Ion->DNA Nucleophilic Attack Alkylated_DNA Mono-alkylated DNA DNA->Alkylated_DNA Crosslinked_DNA Cross-linked DNA Alkylated_DNA->Crosslinked_DNA Second Alkylation Cell_Cycle_Arrest Cell Cycle Arrest Crosslinked_DNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of DNA alkylation by this compound derivatives.

Recent studies also suggest that some piperazine derivatives may exert their anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[1] Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperazine Derivative (Potential Inhibitor) Inhibitor->PI3K

Potential inhibition of the PI3K/Akt/mTOR signaling pathway by piperazine derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives relies on standardized in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 24 to 72 hours.[8]

  • MTT Addition: Following the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]

  • Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).[9]

  • Absorbance Measurement: The absorbance is read at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[9]

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay.

  • Cell Fixation: After incubation, cells are fixed with a solution like 10% (w/v) trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at approximately 510 nm.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well plates) and treated with the test compounds.

  • Cell Harvesting: Both adherent and floating cells are collected.[9]

  • Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[10]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[10]

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Development Synthesis Synthesis of Piperazine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assays (MTT, SRB) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50/GI50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50_Determination->Mechanism_Studies Animal_Models In Vivo Animal Models Mechanism_Studies->Animal_Models Lead_Optimization Lead Optimization Animal_Models->Lead_Optimization

A general workflow for the preclinical evaluation of novel piperazine-based anticancer agents.

Conclusion

This compound derivatives represent a promising class of anticancer agents with a well-defined mechanism of action centered on DNA alkylation. The versatile piperazine scaffold allows for extensive structural modifications, enabling the fine-tuning of their cytotoxic potency and pharmacokinetic properties. The comparative data presented in this guide highlights the significant potential of these compounds and provides a foundation for the rational design of novel, more effective anticancer therapeutics. Further research into their effects on specific signaling pathways and in vivo efficacy will be crucial in translating their preclinical promise into clinical applications.

References

A Comparative Analysis of 1,4-Bis(2-chloroethyl)piperazine and Mechlorethamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the chemical properties, mechanism of action, and cytotoxic profiles of the nitrogen mustards 1,4-Bis(2-chloroethyl)piperazine and mechlorethamine. This document provides a summary of available data, detailed experimental protocols for comparative analysis, and visualizations of key cellular pathways.

Introduction

Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone in the field of oncology for their potent cytotoxic effects. Their primary mechanism of action involves the covalent modification of DNA, leading to the formation of DNA adducts and, crucially, interstrand cross-links (ICLs). These ICLs are highly toxic lesions that obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. While sharing a common mechanistic framework, variations in the chemical structure of nitrogen mustards can significantly influence their reactivity, cellular uptake, and overall therapeutic index.

This guide provides a comparative study of two such agents: the well-established chemotherapeutic drug mechlorethamine and the less-characterized this compound. Mechlorethamine, also known as HN2, is the prototypical nitrogen mustard and has been in clinical use for decades. This compound, a symmetrical molecule containing a central piperazine ring, is structurally related and possesses two reactive chloroethyl groups, suggesting a similar mode of action as a DNA alkylating agent.

Chemical Structures and Properties

A fundamental comparison begins with the chemical structures of these two compounds.

FeatureThis compoundMechlorethamine
Chemical Formula C₈H₁₆Cl₂N₂C₅H₁₁Cl₂N
Molecular Weight 211.13 g/mol 156.07 g/mol
Core Structure PiperazineMethylamine
Reactive Groups Two 2-chloroethyl groupsTwo 2-chloroethyl groups

Caption: Chemical structures of this compound and Mechlorethamine.

Structures cluster_BCEP This compound cluster_Mechlorethamine Mechlorethamine BCEP Mech

Caption: Chemical Structures.

Mechanism of Action: DNA Alkylation and Cellular Response

Both this compound and mechlorethamine are bifunctional alkylating agents that induce cytotoxicity primarily through the damage of cellular DNA. The key steps in their mechanism of action are as follows:

  • Aziridinium Ion Formation: The process initiates with an intramolecular cyclization of one of the 2-chloroethyl groups, where the nitrogen atom attacks the carbon bearing the chlorine, displacing the chloride ion. This results in the formation of a highly reactive and unstable three-membered ring called an aziridinium ion.

  • DNA Alkylation (Mono-adduct Formation): The electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. This forms a mono-adduct, a covalent bond between the drug and the DNA strand.

  • Second Alkylation (Interstrand Cross-link Formation): The second 2-chloroethyl group on the molecule can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate another guanine base, often on the complementary DNA strand, resulting in the formation of a highly cytotoxic DNA interstrand cross-link (ICL).

These ICLs physically prevent the separation of the DNA double helix, which is a critical step for both DNA replication and transcription. The cell's inability to perform these essential processes triggers a complex signaling cascade known as the DNA Damage Response (DDR). This response can lead to cell cycle arrest, an attempt at DNA repair, or, if the damage is too severe, the initiation of programmed cell death (apoptosis).

DNA_Alkylation_Pathway cluster_drug Nitrogen Mustard cluster_cell Cellular Processes Drug This compound or Mechlorethamine Aziridinium Aziridinium Ion Formation Drug->Aziridinium Mono_adduct DNA Mono-adduct Formation Aziridinium->Mono_adduct ICL Interstrand Cross-link (ICL) Formation Mono_adduct->ICL DDR DNA Damage Response (DDR) ICL->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: General signaling pathway of nitrogen mustard-induced DNA damage.

Comparative Cytotoxicity

While direct, side-by-side comparative studies detailing the cytotoxicity of this compound against mechlorethamine are limited in publicly available literature, the cytotoxic potential of various piperazine-based nitrogen mustards has been investigated. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Data for a structurally related compound, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (NSC 80096), from the National Cancer Institute's NCI-60 human tumor cell line screen, provides insight into the potential cytotoxicity of piperazine-containing alkylating agents.

Cancer TypeCell LineGI50 (µM)
LeukemiaCCRF-CEM0.038
HL-60(TB)0.045
K-5620.056
MOLT-40.035
RPMI-82260.062
SR0.041
Non-Small Cell Lung CancerA549/ATCC0.12
EKVX0.088
HOP-620.095
HOP-920.11
NCI-H2260.10
NCI-H230.13
NCI-H322M0.091
NCI-H4600.075
NCI-H5220.15
Colon CancerCOLO 2050.082
HCT-1160.071
HCT-150.098
HT290.11
KM120.079
SW-6200.085

Table: Cytotoxicity data (GI50) for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine against various cancer cell lines. Data sourced from the NCI Developmental Therapeutics Program.

It is important to note that these values are for a related but structurally distinct compound. Dedicated experimental evaluation is required for a direct comparison of this compound and mechlorethamine.

Experimental Protocols for Comparative Analysis

To facilitate a direct and robust comparison between this compound and mechlorethamine, the following experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well microplates

  • This compound and Mechlorethamine stock solutions (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound and mechlorethamine in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value for each compound using non-linear regression analysis.

DNA Interstrand Cross-linking Assessment: Comet Assay (Modified for ICLs)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified version can be used to specifically quantify DNA interstrand cross-links.

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Cell Treatment and Irradiation: Treat cells with this compound or mechlorethamine. After treatment, irradiate the cells with a known dose of X-rays (e.g., 5-10 Gy) on ice to induce random DNA strand breaks.

  • Cell Embedding: Mix the cell suspension with low melting point agarose and cast onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. In cells with ICLs, the DNA will be held together and will not migrate as far, resulting in a smaller comet tail. The extent of cross-linking is inversely proportional to the comet tail moment (a product of tail length and the fraction of DNA in the tail), which can be quantified using specialized software.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_icl DNA Cross-linking Assay (Comet) Seed_Cells Seed Cancer Cells Treat_Cells Treat with 1,4-BCEP or Mechlorethamine Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Treat_Irradiate Treat Cells & Irradiate Embed_Lysis Embed in Agarose & Lyse Treat_Irradiate->Embed_Lysis Electrophoresis Alkaline Electrophoresis Embed_Lysis->Electrophoresis Stain_Visualize Stain & Visualize Electrophoresis->Stain_Visualize Quantify Quantify Comet Tail Moment Stain_Visualize->Quantify

Caption: Experimental workflow for comparative analysis.

Conclusion

Both this compound and mechlorethamine are bifunctional nitrogen mustards that are expected to exert their cytotoxic effects through the alkylation of DNA and the formation of interstrand cross-links. While mechlorethamine is a well-established anticancer agent, the biological activity of this compound is less characterized. The provided experimental protocols for cytotoxicity and DNA cross-linking assays offer a robust framework for a direct and quantitative comparison of these two compounds. The resulting data will be invaluable for researchers in drug discovery and development, providing insights into the structure-activity relationships of piperazine-containing nitrogen mustards and potentially identifying novel therapeutic candidates.

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information, alongside a detailed operational plan, for the proper disposal of 1,4-Bis(2-chloroethyl)piperazine, a potent alkylating agent. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1] Before commencing any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. It is advisable to wear double gloves.

  • Body Protection: A lab coat, supplemented with impervious clothing and boots for larger quantities or in case of a spill.

  • Respiratory Protection: All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

An eyewash station and safety shower must be readily accessible in the immediate work area.

Logistical and Disposal Plan: The Primary Route

The recommended and primary method for the disposal of this compound is through a licensed chemical destruction facility.[1]

Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other chemical waste streams.

  • Containerization: Collect waste in a designated, clearly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

  • Provide the SDS to the waste disposal company to ensure they have all necessary information for safe handling and transport.

Controlled incineration with flue gas scrubbing is a common and effective method for the destruction of this compound.[1] Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash.[1]

Chemical Inactivation: A Secondary Approach for Dilute Solutions

For dilute aqueous solutions, chemical inactivation may be considered as a preliminary step to convert the hazardous alkylating agent into a less toxic form before collection for final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Important Note: The following protocol is based on the known reactivity of bis(2-chloroethyl)amines, which readily undergo hydrolysis. This procedure has not been formally validated for this compound and should be tested on a small scale before being applied to larger quantities.

Experimental Protocol: Hydrolysis of this compound

Objective: To hydrolyze the electrophilic 2-chloroethyl groups of this compound to the corresponding less toxic 1,4-Bis(2-hydroxyethyl)piperazine.

Materials:

  • Waste solution of this compound

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask) within a chemical fume hood

Procedure:

  • Preparation: Place the reaction vessel containing the dilute aqueous solution of this compound on a stir plate within a chemical fume hood. Begin stirring.

  • pH Adjustment: Slowly add sodium bicarbonate or 1 M sodium hydroxide solution to the stirring solution. Monitor the pH closely. The rate of hydrolysis of nitrogen mustards is pH-dependent. While hydrolysis can occur under neutral conditions, a slightly alkaline pH may facilitate the reaction. Avoid strongly basic conditions initially to prevent uncontrolled reactions.

  • Reaction: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The chloroethyl groups will be converted to hydroxyethyl groups.

  • Verification (Optional): If analytical capabilities are available (e.g., LC-MS), a sample of the reaction mixture can be analyzed to confirm the absence of the starting material.

  • Neutralization: After the reaction period, neutralize the solution to a pH between 6 and 8 by adding an appropriate acid or base.

  • Disposal: The resulting solution, containing 1,4-Bis(2-hydroxyethyl)piperazine and salts, should be collected in a labeled hazardous waste container and disposed of through your institution's hazardous waste program. While the primary hazardous characteristic has been addressed, it is still considered chemical waste.

Quantitative Data Summary

For safe and compliant management, certain quantitative parameters are crucial. The following table summarizes key data points.

ParameterValue/GuidelineReference/Comment
Exposure Limits Not established. Handle as a highly toxic compound with no safe exposure level.Prudent practice for alkylating agents.
pH for Hydrolysis Neutral to slightly alkaline.Based on general reactivity of nitrogen mustards.
Reaction Time Minimum 24 hours.Recommended for ensuring complete hydrolysis at room temperature.
Final pH for Disposal 6 - 8Standard practice for aqueous hazardous waste.
Container Labeling "Hazardous Waste", "this compound" (for untreated waste) or "Hydrolyzed this compound waste" (for treated waste)Clear and accurate labeling is a regulatory requirement.
Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste decision Is the waste a dilute aqueous solution? start->decision primary_disposal Primary Disposal Route: Licensed Chemical Destruction Plant decision->primary_disposal No inactivation Secondary Approach: Chemical Inactivation (Hydrolysis) decision->inactivation Yes collect_primary Collect in labeled, sealed container. Store in designated area. primary_disposal->collect_primary perform_hydrolysis Perform hydrolysis protocol (min. 24 hours). inactivation->perform_hydrolysis arrange_pickup_primary Arrange for pickup by certified hazardous waste contractor. collect_primary->arrange_pickup_primary incineration Controlled Incineration arrange_pickup_primary->incineration end End: Proper Disposal incineration->end neutralize Neutralize solution to pH 6-8. perform_hydrolysis->neutralize collect_secondary Collect treated waste in labeled, sealed container. neutralize->collect_secondary arrange_pickup_secondary Arrange for pickup by certified hazardous waste contractor. collect_secondary->arrange_pickup_secondary arrange_pickup_secondary->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,4-Bis(2-chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 1,4-Bis(2-chloroethyl)piperazine, a potent alkylating agent. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize exposure risk and ensure regulatory compliance.

Hazard Identification and Engineering Controls

This compound is a hazardous chemical that requires careful handling in a controlled environment. As a bifunctional alkylating agent, it is expected to be toxic and potentially carcinogenic.

Engineering Controls:

  • All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • The work area must be equipped with a readily accessible eyewash station and a safety shower.[1][2][3]

  • Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.[5] Given the hazardous nature of this compound, similar to cytotoxic drugs, stringent PPE protocols are necessary.[6][7]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[6] The outer glove should be worn over the gown cuff.Prevents dermal absorption. Double-gloving provides an extra layer of protection in case the outer glove is compromised.
Body Protection Disposable, polyethylene-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[5][6]Provides a chemical-resistant barrier to protect the torso and limbs from spills and splashes.[6]
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects eyes and face from accidental splashes, which can cause severe damage.[6][7]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[1][2][6] Fit-testing is required.Protects against the inhalation of airborne particles and aerosols.[6]
Footwear Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and subsequent spread of the hazardous material.

Safe Handling and Operational Plan

A systematic approach to handling ensures minimal exposure and prevents accidental release.

Preparation:

  • Designate a specific area within the fume hood for the procedure.

  • Ensure all necessary equipment (e.g., spatulas, glassware, waste containers) is inside the hood before starting.

  • Don all required PPE as specified in the table above before handling the chemical.[8]

Handling:

  • Handle the compound as a solid to avoid generating dust.[2] If a solution is required, add the solvent to the solid slowly.

  • Use non-sparking tools to prevent ignition sources.[3][4]

  • Keep the container tightly closed when not in use.[2][9]

  • Avoid all personal contact with the substance, including inhalation and skin/eye contact.[10]

  • Do not eat, drink, or smoke in the handling area.[9][10]

  • Upon completion, decontaminate all surfaces and equipment.

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately.[4][9][11] If breathing is difficult, administer oxygen.[2][4] If not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[4][9] Seek immediate medical attention.[4][9]
Skin Contact Immediately remove all contaminated clothing while flushing the affected skin with large amounts of soap and water for at least 15 minutes.[2][4][11] Seek immediate medical attention.[4][9]
Eye Contact Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][4][9][11] Remove contact lenses if present and easy to do.[9][11] Seek immediate medical attention.[2][4][9]
Ingestion Do NOT induce vomiting.[2][4][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2][4] Never give anything by mouth to an unconscious person.[2][4][9] Seek immediate medical attention.[4][9]

Spill Management and Disposal Plan

A pre-planned response to spills is crucial to contain the hazard effectively.

Spill Response Protocol:

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[3][4]

  • Isolate: Isolate the spill area, keeping people upwind of the spill.[4] For solids, a minimum isolation of 25 meters (75 feet) is recommended.[11]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[3]

  • PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: Cover the spill with an inert absorbent material like dry sand or earth.[3] Do not use combustible materials.

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[2][3][4]

  • Decontaminate: Wipe down the spill area with a damp cloth, then wash the area thoroughly with soap and water.[3][12] Place all cleaning materials into the hazardous waste container.[12]

Spill_Management_Workflow Start Spill Occurs Evacuate Evacuate & Alert Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess DonPPE Don Full PPE Assess->DonPPE Contain Contain Spill (Use inert absorbent) DonPPE->Contain Cleanup Collect Material (Use non-sparking tools) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Package Package & Label Hazardous Waste Decontaminate->Package End Dispose via EHS Package->End

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Plan:

  • All waste, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[3]

  • Collect waste in a suitable, closed, and clearly labeled container.[1][4] The label should read "Hazardous Waste" and include the chemical name.[1]

  • Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1]

  • Disposal must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Contaminated packaging should be triple-rinsed before recycling or punctured to render it unusable and disposed of in a sanitary landfill.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(2-chloroethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1,4-Bis(2-chloroethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.